Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methylthiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)7-8-11-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXTXGCMLOXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374539 | |
| Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-20-9 | |
| Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a key heterocyclic scaffold in medicinal and agricultural chemistry. The synthesis is primarily achieved through the robust and widely utilized Hurd-Mori reaction. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and critical considerations for the successful synthesis, purification, and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the 1,2,3-Thiadiazole Moiety
The 1,2,3-thiadiazole ring system is a vital pharmacophore, imparting a diverse range of biological activities to molecules that contain it. Derivatives of 1,2,3-thiadiazole have demonstrated potent fungicidal, herbicidal, insecticidal, and plant growth regulatory properties. In the realm of medicinal chemistry, this heterocyclic core is a constituent of various therapeutic agents with applications as antiviral, antibacterial, and anticancer drugs. This compound serves as a versatile building block for the elaboration of more complex, biologically active molecules. Its synthesis is therefore of considerable interest to the scientific community.
The most common and efficient method for the construction of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction, a cyclization process involving the reaction of a hydrazone with thionyl chloride.[1] This guide will focus on a two-step synthetic sequence commencing with readily available starting materials to yield the target compound.
Synthetic Strategy: A Two-Step Approach via the Hurd-Mori Reaction
The synthesis of this compound is strategically divided into two primary stages:
-
Step 1: Synthesis of the Hydrazone Precursor. This involves the condensation of a β-ketoester, ethyl acetoacetate, with a hydrazine derivative. For the synthesis of the unsubstituted hydrazono intermediate, hydrazine hydrate is the reagent of choice.
-
Step 2: Cyclization via the Hurd-Mori Reaction. The purified hydrazone is then subjected to cyclization using thionyl chloride to construct the 1,2,3-thiadiazole ring system.
This two-step approach offers a reliable and scalable route to the desired product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-hydrazono-3-oxobutanoate
This protocol outlines the formation of the key hydrazone intermediate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Ethyl acetoacetate | 130.14 | 1.0 |
| Hydrazine hydrate | 50.06 | 1.1 |
| Ethanol | 46.07 | Solvent |
| Acetic acid (glacial) | 60.05 | Catalytic amount |
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq.) in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq.) to the solution at room temperature with constant stirring.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 2-hydrazono-3-oxobutanoate.
Step 2: Synthesis of this compound
This protocol describes the Hurd-Mori cyclization of the hydrazone precursor.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Ethyl 2-hydrazono-3-oxobutanoate | 158.16 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 2.0-3.0 |
| Dichloromethane (CH₂Cl₂) | 84.93 | Solvent |
Procedure:
-
In a well-ventilated fume hood, suspend Ethyl 2-hydrazono-3-oxobutanoate (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq.) to the cooled suspension with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.[2][3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.[2]
Mechanistic Insights: The Hurd-Mori Reaction
The Hurd-Mori reaction proceeds through a fascinating and well-studied mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: Proposed mechanism for the Hurd-Mori reaction.
The proposed mechanism involves the following key steps:
-
Electrophilic Attack: The reaction is initiated by the electrophilic attack of thionyl chloride on the nitrogen atom of the hydrazone.[2] This forms an N-sulfinyl hydrazone intermediate.
-
Cyclization: Subsequent intramolecular cyclization occurs with the elimination of hydrogen chloride to form a five-membered ring intermediate.
-
Elimination: The final step involves the elimination of sulfur dioxide from the cyclic intermediate to yield the aromatic 1,2,3-thiadiazole ring system.
The driving force for this reaction is the formation of the stable aromatic thiadiazole ring and the evolution of gaseous byproducts (HCl and SO₂), which shifts the equilibrium towards the product side.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.20 g/mol [4] |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.4 (t, 3H, OCH₂CH₃), ~2.7 (s, 3H, CH₃), ~4.4 (q, 2H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~14 (OCH₂CH₃), ~15 (CH₃), ~62 (OCH₂CH₃), ~145 (C4), ~155 (C5), ~160 (C=O) |
| IR (KBr, cm⁻¹) | ~1720 (C=O stretch, ester), ~1540 (C=N stretch) |
Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.
Safety and Handling
Thionyl Chloride (SOCl₂): Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[3] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (chemical resistant gloves, safety goggles, and a lab coat) must be worn at all times.[2] Emergency eyewash and safety shower facilities should be readily accessible.[5]
Hydrazine Hydrate: Hydrazine hydrate is a corrosive and toxic compound. It should be handled with care, avoiding skin and eye contact.
All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound via the Hurd-Mori reaction is a well-established and reliable method. This guide has provided a detailed protocol, mechanistic insights, and safety considerations to aid researchers in the successful synthesis of this important heterocyclic building block. The versatility of the 1,2,3-thiadiazole scaffold ensures its continued importance in the development of new pharmaceuticals and agrochemicals.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
"Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate" CAS number 18212-20-9
An In-depth Technical Guide to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS No. 18212-20-9) is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of novel therapeutic and agrochemical agents. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore, imparting a wide range of biological activities to its derivatives, including antifungal, antiviral, and antitumor properties.[1][2][3] This guide provides a comprehensive overview of its synthesis, primarily via the Hurd-Mori reaction, its detailed physicochemical and spectroscopic properties, and its critical applications as a building block for developing potent biologically active molecules.[4] Safety protocols and handling procedures are also delineated to ensure its proper use in a research and development setting.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
In the landscape of medicinal and agricultural chemistry, heterocyclic compounds are a cornerstone of discovery.[5] The 1,2,3-thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, has garnered significant attention for its diverse and potent biological activities.[2][3][6] Derivatives of this scaffold are integral to the development of pharmaceuticals and plant activators.[1][7][8]
The unique electronic configuration and mesoionic nature of the thiadiazole ring allow its derivatives to cross cellular membranes and interact effectively with biological targets.[9] The sulfur atom often enhances liposolubility, a crucial parameter in drug design.[9] this compound is a strategically functionalized member of this class, offering reactive handles for further chemical modification, making it an exceptionally valuable starting material for creating libraries of potential drug candidates.[4]
Synthesis and Mechanistic Insights: The Hurd-Mori Reaction
The primary and most efficient route for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction.[10][11] This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).[1][12] The process is robust and widely applicable for generating a variety of substituted 1,2,3-thiadiazoles.[8]
Mechanistic Pathway
The synthesis of this compound begins with the formation of a hydrazone from a suitable α-keto ester. This intermediate is then treated with thionyl chloride. The thionyl chloride acts as both a dehydrating and cyclizing agent, facilitating the formation of the thiadiazole ring through a concerted mechanism involving electrophilic attack and subsequent elimination. The choice of an N-acyl or N-tosyl hydrazone can influence reaction efficiency and regioselectivity.[7][10]
Caption: Generalized workflow of the Hurd-Mori synthesis.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative representation based on the principles of the Hurd-Mori synthesis.[1][12]
-
Step 1: Hydrazone Formation. To a solution of ethyl acetoacetate derivative (1 equivalent) in ethanol, add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Step 2: Reaction Monitoring. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Step 3: Isolation of Intermediate. Once complete, pour the reaction mixture into ice-cold water. Filter the precipitated hydrazone, wash thoroughly with water, and dry under a vacuum.
-
Step 4: Cyclization. Suspend the dried hydrazone intermediate in a suitable solvent like dichloromethane (DCM) or toluene. Cool the mixture to 0°C in an ice bath.
-
Step 5: Thionyl Chloride Addition. Add thionyl chloride (2-3 equivalents) dropwise to the cooled suspension under constant stirring. Causality Note: Dropwise addition is critical to control the exothermic reaction and prevent side product formation.
-
Step 6: Reflux. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3-6 hours. The reaction progress can be monitored again by TLC.
-
Step 7: Work-up and Purification. Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 8: Final Product. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Physicochemical and Spectroscopic Profile
The accurate characterization of a chemical entity is fundamental for its application in research. Below are the key physical, chemical, and safety identifiers for the title compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 18212-20-9 | [4][13][14][15] |
| Molecular Formula | C₆H₈N₂O₂S | [4][13] |
| Molecular Weight | 172.20 g/mol | [4][13] |
| Purity | ≥97% (Typical) | [4][13] |
| Density | 1.265 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.5050 | [4] |
| SMILES String | CCOC(=O)c1snnc1C | [4][13] |
| InChI Key | AHPXTXGCMLOXGA-UHFFFAOYSA-N | [4][13] |
Spectroscopic Analysis (Expected)
-
¹H NMR: Expected signals would include a triplet and a quartet in the upfield region (approx. 1.3 and 4.3 ppm, respectively) corresponding to the ethyl ester group (CH₃ and OCH₂). A singlet further downfield (approx. 2.5-2.8 ppm) would represent the methyl group attached to the thiadiazole ring.
-
¹³C NMR: Key signals would include those for the carbonyl carbon of the ester (approx. 160-165 ppm), the carbons of the thiadiazole ring (in the aromatic region), and the carbons of the ethyl and methyl groups in the aliphatic region.
-
FT-IR (Infrared Spectroscopy): A strong absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O stretch of the ester group. C-H stretching vibrations for the alkyl groups would appear around 2900-3000 cm⁻¹, and characteristic ring vibrations for the thiadiazole moiety would be present in the fingerprint region (below 1600 cm⁻¹).
Core Application: A Versatile Synthetic Intermediate
The primary value of this compound lies in its role as a precursor for more complex molecules with enhanced biological activity.[4] The ester functional group is readily converted into other functionalities such as amides, hydrazides, and carboxylic acids, which can then be coupled with other pharmacophores.
Sigma-Aldrich explicitly notes its use in preparing derivatives with potent fungicidal activity.[4] This highlights its importance in the agrochemical sector as well as in pharmaceutical development.
Caption: Synthetic pathways from the title compound to bioactive derivatives.
Synthesis of Bioactive Derivatives
-
Hydrazone Derivatives: The ester can be converted to a hydrazide by reacting with hydrazine hydrate. This hydrazide intermediate is then condensed with various aldehydes or ketones to form a library of 1,2,3-thiadiazole-bearing hydrazones, which have shown significant fungicidal potential.[4]
-
1,3,4-Oxadiazole Derivatives: The same hydrazide intermediate can undergo cyclization with carboxylic acids or their derivatives (e.g., orthoesters) in the presence of a dehydrating agent like POCl₃ to yield 2-(4'-methyl-1',2',3'-thiadiazol)-5-substituted-1,3,4-oxadiazole derivatives.[1][4]
-
1,2,4-Triazole Derivatives: The hydrazide can be treated with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions to afford 1,2,3-thiadiazole-bearing 1,2,4-triazole derivatives.[1][4]
The combination of the 1,2,3-thiadiazole ring with other heterocyclic systems like oxadiazoles and triazoles often leads to a synergistic enhancement of biological activity.
Safety and Handling
As a laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).[4][16]
-
Hazard Classification: It is classified as a warning-level substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][16]
-
Precautionary Measures:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a well-ventilated area, preferably a fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. For operations that may generate dust or aerosols, an N95-type dust mask is recommended.[4]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. It is classified as a combustible liquid.[4][16]
-
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[16]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[16]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[16]
-
Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[16]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and agrochemical development. Its straightforward synthesis via the Hurd-Mori reaction and the versatile reactivity of its ester group make it an ideal scaffold for creating diverse molecular libraries. The proven fungicidal activity of its derivatives underscores the potential held within the 1,2,3-thiadiazole core. For researchers aiming to develop novel bioactive agents, this compound represents a validated and promising starting point.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-甲基-1,2,3-噻重氮-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 14. 18212-20-9|this compound|BLD Pharm [bldpharm.com]
- 15. arctomsci.com [arctomsci.com]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
Spectroscopic data for "Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate"
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Introduction
This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science.[1][2] As a derivative of the 1,2,3-thiadiazole core, it serves as a versatile building block for the synthesis of novel molecules with potential therapeutic applications.[3][4] The precise structural elucidation of such compounds is paramount for understanding their reactivity, biological activity, and for ensuring quality control in synthetic processes. This guide provides a comprehensive analysis of the core spectroscopic data required to unambiguously identify and characterize this compound, leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of a seasoned analytical scientist.
Molecular Structure and Spectroscopic Overview
The structural confirmation of this compound, with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.20 g/mol , relies on the synergistic information provided by various spectroscopic methods.[2][4][5] Each technique probes different aspects of the molecule's constitution, from the carbon-hydrogen framework to its functional groups and overall mass.
Caption: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is the cornerstone for determining the hydrogen framework of an organic molecule. The chemical shift of each proton provides insight into its local electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, allowing for the mapping of atomic connectivity. For this molecule, we expect to see distinct signals for the ethyl ester and the ring-substituted methyl group.
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, within a clean NMR tube.[1] The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Acquisition: Perform a standard one-dimensional proton spectrum acquisition. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the expected chemical shift range (typically 0-12 ppm).
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Data Presentation and Interpretation
The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three unique proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~4.45 | Quartet (q) | 2H | ~7.1 | -O-CH₂ -CH₃ (Ethyl Ester) |
| ~2.80 | Singlet (s) | 3H | N/A | -CH₃ (on Thiadiazole Ring) |
| ~1.42 | Triplet (t) | 3H | ~7.1 | -O-CH₂-CH₃ (Ethyl Ester) |
Causality and Interpretation:
-
Ethyl Ester Protons: The methylene (-CH₂-) protons are adjacent to an electron-withdrawing oxygen atom, causing them to be deshielded and appear downfield around 4.45 ppm. They are split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4). The terminal methyl (-CH₃) protons of the ethyl group appear further upfield (~1.42 ppm) and are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The identical coupling constant (J ≈ 7.1 Hz) for both signals confirms their connectivity.
-
Ring Methyl Protons: The methyl group attached directly to the C4 position of the thiadiazole ring has no adjacent protons, and therefore, its signal appears as a sharp singlet. Its chemical shift around 2.80 ppm is characteristic of a methyl group attached to an aromatic-like heterocyclic system.
Caption: ¹H NMR assignments for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its functional group and electronic environment. This is particularly useful for identifying quaternary carbons, such as those in the thiadiazole ring and the carbonyl group, which are invisible in ¹H NMR.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: Use the same NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H splitting, resulting in a simpler spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
Data Presentation and Interpretation
The molecule contains six unique carbon atoms, which will be reflected in the ¹³C NMR spectrum.
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C =O (Ester Carbonyl) |
| ~159.0 | C 4-CH₃ (Thiadiazole Ring) |
| ~145.0 | C 5-C=O (Thiadiazole Ring) |
| ~62.0 | -O-CH₂ -CH₃ (Ethyl Ester) |
| ~14.5 | -O-CH₂-CH₃ (Ethyl Ester) |
| ~12.0 | -CH₃ (on Thiadiazole Ring) |
Causality and Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, placing its signal significantly downfield at ~162.0 ppm.
-
Thiadiazole Ring Carbons: The two carbons within the heterocyclic ring are in an aromatic-like environment and appear in the range of 145.0-159.0 ppm. The carbon attached to the ester group (C5) is typically more deshielded than the one attached to the methyl group (C4).
-
Aliphatic Carbons: The methylene carbon (-O-CH₂-) of the ethyl group is attached to an oxygen atom, shifting it downfield to ~62.0 ppm. The two methyl group carbons appear at the highest field (lowest ppm values), with the ethyl's terminal methyl appearing around 14.5 ppm and the ring's methyl group appearing around 12.0 ppm.
Caption: Correlation of carbon atoms to their predicted ¹³C NMR chemical shifts.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. The presence of a strong carbonyl absorption is a key diagnostic feature for this compound.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or as a neat thin film between two salt (NaCl or KBr) plates. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrophotometer.
-
Acquisition: Record a background spectrum of the pure KBr pellet or empty salt plates. Then, record the sample spectrum. The instrument software automatically subtracts the background to produce the final spectrum.
Data Presentation and Interpretation
Key vibrational frequencies confirm the presence of the principal functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1725-1740 | Strong | C=O Stretch (Ester) |
| ~2980-3000 | Medium | C-H Stretch (sp³ C-H, aliphatic) |
| ~1500-1600 | Medium | C=N / C=C Stretch (Thiadiazole ring vibrations) |
| ~1250-1300 | Strong | C-O Stretch (Ester) |
Causality and Interpretation:
-
Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum will be a very strong absorption band in the 1725-1740 cm⁻¹ region. This is highly characteristic of the carbonyl group in an α,β-unsaturated or aromatic ester.[6]
-
Aliphatic C-H Stretch: The signals just below 3000 cm⁻¹ are indicative of the C-H bonds in the ethyl and methyl groups.
-
Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ range are attributed to the stretching vibrations of the C=N and C=C bonds within the thiadiazole ring.
-
C-O Stretch: A strong band around 1250-1300 cm⁻¹ corresponds to the C-O single bond stretching of the ester functional group.
Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry is a self-validating system for determining the molecular weight of a compound with high accuracy. The fragmentation pattern further provides a "fingerprint" that can be used to confirm the structure by analyzing how the molecule breaks apart under energetic conditions.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Data Presentation and Interpretation
Molecular Formula: C₆H₈N₂O₂S Calculated Molecular Weight: 172.03 g/mol
The mass spectrum will provide definitive evidence for the molecular weight and key structural features through fragmentation.
| m/z (mass-to-charge ratio) | Proposed Ion | Interpretation |
| 173.04 | [M+H]⁺ | The protonated molecular ion. Its presence confirms the molecular weight of the compound. |
| 145.04 | [M+H - N₂]⁺ | The fragment resulting from the characteristic loss of a neutral nitrogen molecule (N₂) from the thiadiazole ring.[7] |
Fragmentation Pathway:
The most significant fragmentation pathway for 1,2,3-thiadiazoles involves the extrusion of molecular nitrogen (N₂), a highly stable neutral molecule. This process is a key diagnostic tool for identifying this specific heterocyclic ring system.[7]
References
A Technical Guide to the Bioactivity Screening of Novel Thiadiazole Derivatives
Preamble: The Strategic Imperative for Thiadiazole Screening
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The thiadiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its derivatives are foundational components in a range of clinically approved drugs, from antimicrobials like cefazolin to diuretics such as acetazolamide.[2][3] The inherent physicochemical properties of the thiadiazole ring—including its mesoionic character, which facilitates crossing cellular membranes, and its capacity for diverse substitutions—make it a fertile ground for the discovery of novel therapeutics.[3]
This guide provides a robust, field-proven framework for the systematic bioactivity screening of newly synthesized thiadiazole derivatives. It is designed for drug discovery professionals who require not just protocols, but a strategic rationale for building a screening cascade that efficiently identifies and validates promising lead compounds. We will move beyond rote procedural descriptions to elucidate the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous discovery workflow.
The Thiadiazole Scaffold: A Chemist's Versatile Toolkit
The term "thiadiazole" encompasses several isomers, with the 1,3,4-thiadiazole and 1,2,4-thiadiazole cores being most prominent in biologically active compounds.[2] The 1,3,4-thiadiazole ring, in particular, is a strong electron-deficient system that serves as a potent hydrogen bond acceptor and can engage in various non-covalent interactions with enzymatic targets.[4] This versatility has led to the development of thiadiazole derivatives with a vast spectrum of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4][5]
The central thesis of any screening campaign is that strategic modifications to the substituents at key positions of the thiadiazole ring can dramatically modulate biological activity and target selectivity. Therefore, a screening program must be both broad enough to capture unexpected activities and deep enough to validate initial "hits."
Designing the Screening Cascade: A Funnel-Based Strategy
A successful screening campaign is not a random collection of assays but a logical, tiered progression—a cascade—that filters a library of novel compounds down to a few validated leads. This approach conserves resources, maximizes data quality, and builds a comprehensive profile for each promising candidate.
Our model is a three-tiered funnel:
-
Tier 1: Primary Screening. Broad, high-throughput assays to identify any significant biological activity ("hits"). The focus is on sensitivity and efficiency.
-
Tier 2: Secondary Screening & Potency. More specific assays to confirm the primary hits, determine potency (e.g., IC50/EC50), and assess selectivity.
-
Tier 3: Mechanism of Action (MoA) & Lead Optimization. In-depth cellular and biochemical assays to elucidate the biological target and pathway.
Below is a visualization of this strategic workflow.
Caption: A tiered bioactivity screening cascade for novel thiadiazole derivatives.
Tier 1: Primary Screening Protocols
The goal of primary screening is to cast a wide net. We select robust, cost-effective assays that assess general bioactivity. For thiadiazoles, the most productive starting points are anticancer and antimicrobial screens, given the prevalence of these activities in the literature.[2][6][7]
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the cornerstone of primary anticancer screening.[8] It is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9][10] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT salt to purple formazan crystals.[8][9] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[8][11]
Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[12] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the novel thiadiazole derivatives in DMSO. Serially dilute the compounds in culture medium to the desired final concentrations (a single, high concentration, e.g., 10 µM, is typical for a primary screen).[13] Add the compound solutions to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[9][10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][14]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.[8][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A compound causing significant reduction in viability (e.g., >50%) is considered a "hit."
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
For antimicrobial screening, the gold standard is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[15] The broth microdilution method is a highly efficient way to determine MIC for a library of compounds.
Protocol: Broth Microdilution MIC Assay
This protocol should be performed in accordance with established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18]
-
Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) overnight. Dilute the culture to achieve a final standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each thiadiazole derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.
Tier 2: Validating Hits and Determining Potency
Primary hits are promising but unconfirmed. Tier 2 screening aims to validate these hits, determine their potency through dose-response studies, and assess their selectivity.
-
Dose-Response & IC50 Calculation: For anticancer hits, the compound is tested over a range of concentrations (e.g., 8-10 points) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the drug required to inhibit cell growth by 50%. This is a critical metric for comparing the potency of different derivatives.[19]
-
Selectivity Index: A crucial step is to assess cytotoxicity against non-cancerous cell lines (e.g., normal human fibroblasts).[12] The ratio of the IC50 for normal cells to the IC50 for cancer cells provides the Selectivity Index (SI). A high SI is desirable, as it indicates the compound is more toxic to cancer cells than to healthy cells.
-
Antimicrobial Spectrum: For antimicrobial hits, the MIC assay is expanded to include a broader panel of clinically relevant pathogens, including Gram-positive and Gram-negative bacteria, and potentially fungal strains, to determine the compound's spectrum of activity.[6]
Table 1: Example Data from Tier 1 & 2 Anticancer Screening
| Compound ID | Primary Screen (% Viability @ 10 µM) | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on WI-38 (Normal Fibroblast) | Selectivity Index (SI) |
| TH-001 | 85.2% | > 50 | > 50 | - |
| TH-002 | 15.7% | 1.62 | 45.1 | 27.8 |
| TH-003 | 48.9% | 9.48 | 12.5 | 1.3 |
| Doxorubicin | 5.3% | 0.58 | 2.1 | 3.6 |
In this example, TH-002 is identified as a potent and selective hit worthy of further investigation.
Tier 3: Elucidating the Mechanism of Action (MoA)
With a confirmed, potent, and selective hit in hand, the focus shifts to understanding how it works. The chemical structure of the thiadiazole derivative can provide clues. For instance, many thiadiazole-sulfonamide hybrids are known to target carbonic anhydrase enzymes.[20][21][22]
Common MoAs for Thiadiazole Derivatives:
-
Enzyme Inhibition: Thiadiazoles are known to inhibit a variety of enzymes crucial for cancer progression, including:
-
Carbonic Anhydrases (CAs): Particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[3][21]
-
Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are involved in cell signaling pathways that regulate proliferation and survival.[4][12]
-
Tubulin Polymerization: Some derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]
-
-
Induction of Apoptosis: Many cytotoxic compounds exert their effect by triggering programmed cell death. Assays using Annexin V/PI staining can confirm if the compound induces apoptosis.[23]
-
Cell Cycle Arrest: Flow cytometry analysis can determine if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase), which often precedes apoptosis.[12]
Protocol: Carbonic Anhydrase (CA) Inhibition Assay
-
Principle: This assay measures the inhibition of CA-catalyzed hydration of CO2. A common method is an esterase assay using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed by CA to produce the yellow-colored 4-nitrophenolate, monitored spectrophotometrically.
-
Procedure:
-
Reconstitute purified human CA isoenzymes (e.g., CA II, CA IX) in buffer.
-
In a 96-well plate, add the enzyme, buffer, and varying concentrations of the thiadiazole inhibitor. Acetazolamide is used as a standard inhibitor.[20]
-
Initiate the reaction by adding the NPA substrate.
-
Monitor the increase in absorbance at 400 nm over time. .
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.
-
Conclusion
The bioactivity screening of novel thiadiazole derivatives is a systematic process of discovery, validation, and characterization. By employing a logical, tiered screening cascade, researchers can efficiently navigate from a large library of new chemical entities to a small number of well-characterized lead compounds. The key to success lies not only in the precise execution of protocols but in the strategic thinking that underpins the entire workflow—understanding the rationale for each assay, interpreting data in context, and making informed decisions to advance the most promising candidates toward preclinical development. This guide provides the framework and the foundational protocols to embark on that journey with confidence and scientific rigor.
References
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. iacld.com [iacld.com]
- 18. darvashco.com [darvashco.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural Characterization of Thiadiazolesulfonamide Inhibitors Bound to Neisseria gonorrhoeae α-Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, biological evaluation and in silico studies of novel thiadiazole-hydrazone derivatives for carbonic anhydrase inhibitory and anticancer activities | Semantic Scholar [semanticscholar.org]
A Technical Guide to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Synthesis, Reactivity, and Applications as a Versatile Chemical Intermediate
Executive Summary: This guide provides a comprehensive technical overview of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a key heterocyclic building block in modern medicinal and agricultural chemistry. The 1,2,3-thiadiazole core is a recognized pharmacophore, imparting a wide spectrum of biological activities to its derivatives, including antifungal, antiviral, and anticancer properties.[1] This document delves into the principal synthetic route to this compound via the Hurd-Mori reaction, details its physicochemical properties, explores its chemical reactivity, and showcases its utility as a pivotal intermediate for the development of novel bioactive compounds. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable experimental insights.
The 1,2,3-Thiadiazole Scaffold: A Privileged Structure
The 1,2,3-thiadiazole ring is an aromatic, five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif has garnered significant interest in synthetic and medicinal chemistry due to its unique electronic properties and its role as a versatile pharmacophore.[1] Derivatives of 1,2,3-thiadiazole are important in industry, medicine, and agriculture.[2] The ring system's stability, coupled with its capacity for diverse functionalization, makes it an attractive scaffold for constructing complex molecules with tailored biological activities.
One of the most notable chemical features of the 1,2,3-thiadiazole ring is its propensity for thermal or photochemical decomposition, which results in the extrusion of a nitrogen molecule. This reaction generates highly reactive intermediates such as thioketenes, thiirenes, and alkynes, making 1,2,3-thiadiazoles valuable precursors in organic synthesis.[2] this compound (CAS No. 18212-20-9) embodies the synthetic potential of this class, serving as a readily accessible and highly adaptable intermediate for creating a new generation of therapeutic and agrochemical agents.[3][4]
Physicochemical Properties and Characterization
A thorough understanding of a chemical intermediate's properties is paramount for its effective use in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 18212-20-9 | [3][4][5] |
| Molecular Formula | C₆H₈N₂O₂S | [3][5] |
| Molecular Weight | 172.20 g/mol | [3][4] |
| Appearance | Combustible liquid | [6] |
| Density | 1.265 g/mL at 25 °C | [4][6] |
| Boiling Point | 117-118 °C at 15 mmHg | [6] |
| Refractive Index | n20/D 1.5050 | [4][6] |
| SMILES | CCOC(=O)c1snnc1C | [3] |
| InChI Key | AHPXTXGCMLOXGA-UHFFFAOYSA-N | [3][4] |
Safety and Handling: The compound is classified as an irritant and a combustible liquid.[5][6] Standard laboratory precautions, including the use of personal protective equipment (eyeshields, gloves) and working in a well-ventilated area, are essential.[4][5] Avoid contact with skin, eyes, and inhalation of vapor.[5] Store in a cool, dry place in a tightly sealed container.[5]
Synthesis of this compound
The construction of the 1,2,3-thiadiazole ring is most classically and efficiently achieved through the Hurd-Mori reaction.[7] This powerful transformation involves the cyclization of an α-methylene ketone hydrazone derivative with thionyl chloride (SOCl₂).
The Hurd-Mori Reaction: Mechanistic Overview
The Hurd-Mori synthesis is a cornerstone reaction for generating 1,2,3-thiadiazoles.[7] It proceeds by reacting a hydrazone, typically an N-acyl or N-tosyl derivative, with thionyl chloride.[7] The reaction is versatile and has been applied to a wide range of substrates, including those derived from complex natural products.[1][8] The choice of an electron-withdrawing group on the hydrazone nitrogen can significantly influence the success of the cyclization.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. 4-甲基-1,2,3-噻重氮-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Evaluation of Thiadiazole Compounds: A Technical Guide
Introduction: The Thiadiazole Scaffold in Modern Drug Discovery
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its four isomeric forms—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—provide a versatile framework for the development of novel therapeutic agents.[1] The significance of thiadiazole derivatives stems from their broad and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This wide range of activities is attributed to the ability of the thiadiazole ring to act as a bioisostere of pyrimidine and oxadiazole, allowing it to interact with various biological targets.[1][5][6] Furthermore, the mesoionic character of the thiadiazole ring enhances its ability to cross cellular membranes, a crucial property for drug efficacy.[1][4][5][7]
This in-depth technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of thiadiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the experimental choices. The focus is on establishing a foundational understanding of how to systematically assess the therapeutic potential of newly synthesized thiadiazole derivatives.
Part 1: Anticancer Activity Evaluation
A significant body of research highlights the potential of thiadiazole derivatives as anticancer agents.[1][2][5][6][8] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific molecular pathways involved in cancer progression.[2] A primary and crucial step in evaluating a novel thiadiazole compound is to determine its cytotoxic effect on cancer cell lines.
Core Experiment: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.[11]
Rationale for Use: The MTT assay is a robust, reliable, and high-throughput method for the initial screening of a large number of compounds to determine their cytotoxic potential.[9][10] It provides a quantitative measure of a compound's ability to inhibit cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50).[9]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Maintain and culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a humidified incubator at 37°C with 5% CO2.[9]
-
Harvest cells in the logarithmic growth phase.[9]
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9][12]
-
-
Compound Treatment:
-
Prepare a stock solution of the thiadiazole compound in a suitable solvent, such as DMSO.[9]
-
Perform serial dilutions of the compound to obtain a range of test concentrations.
-
Remove the culture medium from the wells and add the various concentrations of the test compound.[12] Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[9]
-
Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
Data Presentation: Hypothetical Cytotoxicity Data of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) after 48h |
| Thia-001 | MCF-7 (Breast) | 5.2 |
| Thia-001 | A549 (Lung) | 8.9 |
| Thia-002 | MCF-7 (Breast) | 12.7 |
| Thia-002 | A549 (Lung) | 25.1 |
| Cisplatin (Control) | MCF-7 (Breast) | 2.5 |
| Cisplatin (Control) | A549 (Lung) | 3.1 |
Visualization: Anticancer Evaluation Workflow
Caption: Workflow for the in-vitro evaluation of anticancer activity of thiadiazole compounds.
Part 2: Antimicrobial Activity Evaluation
Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[14][15][16][17] The initial in-vitro assessment of their antimicrobial efficacy is crucial for identifying promising lead compounds.
Core Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[19]
Rationale for Use: This method is advantageous due to its accuracy, which is comparable to the gold standard agar dilution method, its ability to test multiple antibiotics simultaneously, and the commercial availability of plates.[18] It provides a quantitative measure of a compound's antimicrobial potency.
Experimental Protocol: Broth Microdilution
-
Preparation of Materials:
-
Microdilution Plate Setup:
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours in a non-CO2 incubator.[18]
-
-
Determination of MIC:
Data Presentation: Hypothetical Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Thia-003 | Staphylococcus aureus (Gram-positive) | 16 |
| Thia-003 | Escherichia coli (Gram-negative) | 32 |
| Thia-004 | Staphylococcus aureus (Gram-positive) | 8 |
| Thia-004 | Escherichia coli (Gram-negative) | 16 |
| Ciprofloxacin (Control) | Staphylococcus aureus (Gram-positive) | 1 |
| Ciprofloxacin (Control) | Escherichia coli (Gram-negative) | 0.5 |
Visualization: Antimicrobial Screening Cascade
Caption: A logical cascade for the in-vitro screening of antimicrobial thiadiazole compounds.
Part 3: Anti-inflammatory Activity Evaluation
Certain thiadiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[21] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.[21] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[21]
Core Experiment: In-Vitro COX Inhibition Assay
In-vitro COX inhibition assays are used to determine the potency and selectivity of a compound for COX-1 and COX-2.[22][23] These assays typically measure the production of prostaglandins or the consumption of a substrate in the presence of the test compound.
Rationale for Use: This assay is essential for characterizing the mechanism of anti-inflammatory action of thiadiazole compounds and for identifying selective COX-2 inhibitors.[23][24]
Experimental Protocol: Representative COX Inhibition Assay
This protocol is a generalized representation and can be adapted from commercially available kits.
-
Reagent Preparation:
-
Prepare the reaction buffer, heme, and human recombinant COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate) and a colorimetric substrate.
-
-
Assay Procedure:
-
Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the thiadiazole compound at various concentrations to the respective wells. Include a vehicle control and a known COX inhibitor (e.g., celecoxib) as a positive control.
-
Incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
After a specific incubation time, stop the reaction and add the colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).[22]
-
Data Presentation: Hypothetical COX Inhibition Data for a Thiadiazole Compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Thia-005 | 15.2 | 0.18 | 84.4 |
| Celecoxib (Control) | 13.02 | 0.49 | 26.57 |
Visualization: COX Inhibition Signaling Pathway
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. soeagra.com [soeagra.com]
- 17. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 21. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 24. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Exploring the Chemical Space of 4-Methyl-1,2,3-Thiadiazoles: A Technical Guide for Drug and Agrochemical Discovery
This guide provides an in-depth exploration of the 4-methyl-1,2,3-thiadiazole core, a heterocyclic scaffold of significant interest in medicinal and agricultural chemistry. We will dissect the fundamental chemistry, strategic synthetic pathways for diversification, key structure-activity relationships (SAR), and the practical application of this knowledge in the development of novel bioactive agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile pharmacophore.
The 4-Methyl-1,2,3-Thiadiazole Core: A Privileged Scaffold
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1] Its derivatives have garnered substantial attention due to their broad spectrum of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties.[2][3] The parent 1,2,3-thiadiazole is a thermally stable, weakly basic liquid, soluble in water and common organic solvents.[1]
The introduction of a methyl group at the 4-position provides a crucial starting point for exploring the chemical space. This seemingly simple substituent serves several key purposes from a medicinal chemistry perspective:
-
Vector for Growth: The 4-methyl group anchors the core, directing synthetic diversification efforts primarily towards the 5-position.
-
Metabolic Stability: The methyl group can influence the metabolic profile of the molecule, potentially blocking sites of oxidation.
-
Modulation of Physicochemical Properties: It contributes to the overall lipophilicity and electronic nature of the scaffold, which are critical for target engagement and pharmacokinetic properties.
The π-electron density map of the 1,2,3-thiadiazole ring indicates that the carbon atoms are electron-deficient, with the C5 position being particularly susceptible to nucleophilic attack, making it a prime site for functionalization.[1]
Synthetic Strategies for Building and Diversifying the Core
Accessing and subsequently elaborating the 4-methyl-1,2,3-thiadiazole scaffold is paramount. Several robust synthetic strategies are available, each with distinct advantages.
The Hurd-Mori Reaction: A Cornerstone Synthesis
The most prevalent and reliable method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis.[4] This reaction involves the cyclization of a hydrazone derived from a ketone with an active α-methylene group, using thionyl chloride (SOCl₂).[4][5]
Causality Behind the Method: The success of the Hurd-Mori reaction hinges on the nature of the hydrazone. The use of N-acyl or N-tosylhydrazones is critical as the electron-withdrawing group on the nitrogen atom enhances the acidity of the α-protons, facilitating the initial reaction with thionyl chloride and guiding the subsequent cyclization cascade. The most plausible mechanism proceeds through a 1,2,3-thiadiazolin-1-one intermediate.[6]
Caption: High-level overview of the Hurd-Mori synthesis.
Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole
-
Step 1: Hydrazone Formation. To a solution of acetone (1.0 eq) in ethanol, add p-toluenesulfonylhydrazide (1.0 eq). Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for 4-6 hours. The resulting precipitate (acetone N-tosylhydrazone) is filtered, washed with cold ethanol, and dried under vacuum.
-
Step 2: Cyclization. Suspend the dried acetone N-tosylhydrazone (1.0 eq) in dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Step 3: Workup and Purification. Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-methyl-1,2,3-thiadiazole.[7]
The Ugi Reaction: A Gateway to Chemical Diversity
For drug discovery programs, generating libraries of related compounds is essential for mapping the SAR. The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly diversifying the 4-methyl-1,2,3-thiadiazole core, particularly from a carboxylic acid handle at the 5-position.[1][8]
Causality Behind the Method: The Ugi reaction is a one-pot process that combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to form a di-amide derivative. This convergence allows for the introduction of multiple points of diversity in a single, efficient step. Starting with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, one can generate extensive libraries of carboxamide derivatives, which have shown significant biological potential.[1][4]
Caption: Workflow for diversifying the core using the Ugi reaction.
Alternative and Modern Synthetic Approaches
While the Hurd-Mori reaction is a workhorse, other methods offer alternative pathways:
-
Pechmann Synthesis: Involves the cycloaddition of diazoalkanes onto a C=S bond.[5]
-
Iodine-Catalyzed Cyclization: A modern, metal-free variation that reacts N-tosylhydrazones with elemental sulfur, often under milder conditions.[9]
-
Functional Group Interconversion: Standard chemical transformations of functional groups at the 5-position (e.g., hydrolysis of esters to acids, amidation, reduction of aldehydes) provide further avenues for derivatization.[2]
Exploring the Chemical Space: Structure-Activity Relationships (SAR)
Systematic modification of the 4-methyl-1,2,3-thiadiazole scaffold has yielded crucial insights into the structural requirements for various biological activities.
Antifungal and Antiviral Activity
Much of the research into 4-methyl-1,2,3-thiadiazole derivatives has focused on their potential as agrochemicals.[10]
-
SAR Insights: Studies have shown that 5-carboxamide derivatives exhibit a broad spectrum of fungicidal activity.[11] The nature of the substituents introduced via the Ugi reaction is critical. For instance, derivatives containing trifluoromethylphenyl and methylphenyl groups showed potent fungicidal activity.[8] For antiviral activity against Tobacco Mosaic Virus (TMV), derivatives with phenyl, nitrophenyl, and hydroxyphenyl groups were found to be highly effective.[1][4] The replacement of a chlorine atom with a fluorine atom on an appended phenyl ring was shown to improve direct inhibition of TMV.[8]
Anticancer and Other Medicinal Applications
The 1,2,3-thiadiazole core is also a feature in compounds designed as human therapeutics.
-
SAR Insights: A series of 1,2,3-thiadiazole benzylamides were identified as potent inhibitors of necroptosis, a form of programmed cell death.[12] The SAR study revealed that small, cyclic alkyl groups (e.g., cyclopropyl) at the 4-position and 2,6-dihalobenzylamides at the 5-position were optimal for activity. This highlights that while the 4-methyl group is a common starting point, exploration of other small alkyl groups at this position can be fruitful.
Physicochemical Properties and Their Influence
The overall physicochemical profile of a compound is as important as its direct interaction with a biological target.
-
Lipophilicity (LogP): The lipophilicity of 4-methyl-1,2,3-thiadiazole derivatives plays a key role in their antimicrobial activity. A study on hydrazide-hydrazone derivatives found a correlation between their lipophilicity and their efficacy against Gram-positive bacteria.[13]
-
Polarity and Substituents: In a study of nitrification inhibitors, it was found that short, non-polar alkyl substituents (like the methyl group) on the thiadiazole ring were beneficial for activity, whereas polar functional groups like carboxylic acids abolished inhibitory action.[8] This underscores the importance of tuning the electronic and steric properties of substituents to match the target environment.
Table 1: Summary of SAR for 4-Methyl-1,2,3-Thiadiazole Derivatives
| Biological Target/Activity | Favorable Substituents at C5 | Unfavorable Substituents | Key Insight |
| Fungicidal | 3-(Trifluoromethyl)phenyl, 2-Methylphenyl carboxamides[8] | - | Aromatic groups with specific electronic and steric profiles enhance activity. |
| Antiviral (TMV) | Phenyl, Nitrophenyl, Hydroxyphenyl carboxamides[1][4] | - | A variety of substituted aromatic rings are well-tolerated and effective. |
| Nitrification Inhibition | Short, non-polar alkyl groups[8] | Carboxyl groups, large alkyl groups[8] | Polarity is a critical determinant of activity in soil environments. |
| Necroptosis Inhibition | 2,6-Dihalobenzylamides[12] | - | Specific halogenation patterns on appended rings dramatically increase potency. |
Analytical Characterization: A Self-Validating System
Robust analytical characterization is essential to confirm the structure and purity of synthesized compounds.
Experimental Protocol: Standard Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For 4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives, expect to see the methyl singlet (CH₃) around 2.5-3.1 ppm. The proton on the C5 carbon of an unsubstituted ring appears significantly downfield (~8.6 ppm).[14] For hydrazide-hydrazone derivatives, the NH proton signal can be found far downfield (12.1-12.9 ppm).[15]
-
¹³C NMR: Acquire a proton-decoupled spectrum. The C4 and C5 carbons of the thiadiazole ring typically resonate in the aromatic region (e.g., 159-169 ppm).[14] The methyl carbon will appear upfield.
-
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) to confirm the exact mass of the synthesized compound, typically as the [M+H]⁺ or [M+Na]⁺ ion. This provides unambiguous confirmation of the elemental composition.[1]
-
-
Infrared (IR) Spectroscopy:
-
Identify characteristic functional group vibrations. For example, C=O stretching in carboxamides (~1650 cm⁻¹), N-H stretching in amides (~3300 cm⁻¹), and vibrations associated with the thiadiazole ring (e.g., C=N, C-S stretches).[10]
-
Table 2: Typical Spectroscopic Data for a 4-Methyl-1,2,3-Thiadiazole Derivative
| Technique | Compound: 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1][2][5]triazolo[3,4-b][2][5][8]thiadizole[10] |
| ¹H NMR (DMSO-d₆) | δ 8.01 (d, 2H), 7.42 (d, 2H), 3.09 (s, 3H, thiadiazolyl-CH₃), 2.41 (s, 3H, Ar-CH₃) |
| EI-MS (m/z) | 314 (M⁺) |
| IR (KBr, cm⁻¹) | 3045, 2921 (C-H), 1616, 1564, 1506 (C=N, C=C) |
Conclusion and Future Outlook
The 4-methyl-1,2,3-thiadiazole core represents a highly versatile and privileged structure in modern chemical research. Its accessibility through robust synthetic methods like the Hurd-Mori reaction, combined with the potential for rapid diversification via multicomponent reactions like the Ugi synthesis, makes it an attractive starting point for lead discovery campaigns. The established structure-activity relationships demonstrate that subtle modifications to substituents on the thiadiazole ring can profoundly impact biological activity, offering clear pathways for optimization. As researchers continue to explore this chemical space, the development of novel, highly potent, and selective agents for use in medicine and agriculture is a tangible and exciting prospect.
References
- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
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- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles - American Chemical Society - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[1][2] A thorough understanding of the structural and conformational properties of its derivatives is paramount for rational drug design and the prediction of molecular interactions. This guide integrates experimental data from spectroscopic techniques with theoretical insights from computational modeling to offer a detailed exploration of the molecule's synthesis, structural parameters, and conformational dynamics.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among them, the 1,2,3-thiadiazole ring system has garnered significant attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The unique electronic distribution and geometry of this five-membered ring, containing one sulfur and two adjacent nitrogen atoms, contribute to its ability to interact with various biological targets.[2] this compound (Figure 1) is a representative member of this class, featuring key functional groups that can be readily modified to explore structure-activity relationships (SAR). A deep understanding of its three-dimensional structure and conformational preferences is essential for elucidating its mechanism of action and for the design of novel derivatives with enhanced therapeutic potential.
Figure 1. Chemical structure of this compound.[2][3]
Synthesis of this compound
The synthesis of 1,2,3-thiadiazoles is most commonly achieved through the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).[4][5] This versatile method allows for the formation of the 1,2,3-thiadiazole ring from readily available starting materials.
Synthetic Pathway
The synthesis of this compound proceeds via a two-step sequence starting from ethyl 2-chloroacetoacetate. The first step involves the formation of a hydrazone intermediate by reaction with semicarbazide. Subsequent cyclization of this intermediate with thionyl chloride affords the target molecule.
Diagram 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-chloroacetoacetate[6]
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
Step 1: Synthesis of Ethyl 2-(1-semicarbazono)propanoate
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water.
-
Add a solution of ethyl 2-chloroacetoacetate (1.0 equivalent) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude hydrazone intermediate.
Step 2: Synthesis of this compound (Hurd-Mori Cyclization)
-
Suspend the dried hydrazone intermediate from Step 1 in an excess of thionyl chloride at 0 °C in a flask equipped with a reflux condenser and a gas trap.
-
Allow the reaction mixture to slowly warm to room temperature and then gently reflux for 2-3 hours. The reaction progress should be monitored by TLC.
-
After completion, carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Molecular Structure and Spectroscopic Characterization
The definitive elucidation of a molecule's structure relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction. In the absence of a published crystal structure for the title compound, we present a combination of predicted and known spectroscopic data for its characterization.
Spectroscopic Data
| Technique | Observed/Predicted Features | Interpretation | Reference |
| ¹H NMR | δ ~2.7 (s, 3H, CH₃), ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, OCH₂CH₃) | Signals correspond to the methyl, ethyl ester protons. | [7] (for analog) |
| ¹³C NMR | δ ~15 (CH₃), ~62 (OCH₂), ~14 (OCH₂CH₃), ~145 (C4), ~160 (C5), ~162 (C=O) | Resonances for the aliphatic and aromatic carbons, and the carbonyl group. | [8] (for analog) |
| FTIR (cm⁻¹) | ~2980 (C-H), ~1720 (C=O, ester), ~1540 (C=N), ~1250 (C-O) | Characteristic vibrational modes of the functional groups. | [8] (for analog) |
| Mass Spec. | m/z = 172.03 (M+) | Molecular ion peak corresponding to the molecular weight. | [2][3] |
Computational Modeling of the Molecular Structure
To provide a detailed understanding of the molecule's geometry, a computational study was performed using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory, a widely accepted method for geometry optimization of organic molecules.[9][10]
References
- 1. Cheminformatics and Molecular Modeling – Translational Informatics Division [datascience.unm.edu]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nextmol.com [nextmol.com]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,3-Thiadiazole Derivatives
Introduction: The Significance of 1,2,3-Thiadiazoles and the Advent of Microwave Synthesis
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif of considerable interest in medicinal chemistry and drug discovery.[1] This five-membered aromatic ring system, containing two adjacent nitrogen atoms and a sulfur atom, is a cornerstone in the development of a wide array of therapeutic agents. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including potent antiviral (e.g., anti-HIV), antifungal, anticancer, and antibacterial properties.[1][2] Furthermore, their utility extends to agriculture as fungicides and plant activators.[1][3]
Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which are often characterized by long reaction times, lower yields, and the generation of unwanted byproducts.[4][5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field of heterocyclic chemistry by offering a more efficient and sustainable alternative.[6][7] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and significant improvements in product yields and purity.[8][9] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[10][11]
This comprehensive guide provides detailed protocols and expert insights into the microwave-assisted synthesis of 1,2,3-thiadiazole derivatives, with a focus on the Hurd-Mori reaction, a cornerstone in the construction of this heterocyclic system.
The Hurd-Mori Reaction: A Classic Approach Modernized by Microwave Irradiation
The Hurd-Mori reaction is a well-established and versatile method for the synthesis of 1,2,3-thiadiazoles.[12][13] The classical approach involves the cyclization of hydrazones, derived from ketones with an α-methylene group, with thionyl chloride (SOCl₂). While effective, this reaction under conventional heating can be sluggish. Microwave assistance has been shown to significantly accelerate this transformation, providing a more practical and efficient route to these important heterocyles.[14]
Reaction Mechanism
The Hurd-Mori reaction proceeds through the reaction of a hydrazone with thionyl chloride. The generally accepted mechanism involves the initial formation of an N-sulfinylhydrazone intermediate, followed by an intramolecular cyclization and subsequent elimination to afford the aromatic 1,2,3-thiadiazole ring.
General Protocol for Microwave-Assisted Hurd-Mori Synthesis of 1,2,3-Thiadiazole Derivatives
This protocol provides a general framework for the synthesis of 1,2,3-thiadiazole derivatives via a microwave-assisted Hurd-Mori reaction. It is crucial to note that optimal reaction conditions, including temperature, time, and solvent, may vary depending on the specific substrate.
Core Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of 1,2,3-thiadiazole derivatives via the Hurd-Mori reaction.
Step-by-Step Methodology
Step 1: Synthesis of the Hydrazone Intermediate
-
In a round-bottom flask, dissolve the starting ketone (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the corresponding hydrazine derivative (e.g., semicarbazide hydrochloride or tosylhydrazine, 1.1 equivalents).
-
If using a hydrochloride salt, add a base such as sodium acetate (1.5 equivalents) to liberate the free hydrazine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone product often precipitates from the reaction mixture. Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum. If the product does not precipitate, perform an appropriate aqueous work-up followed by extraction and solvent evaporation.
Step 2: Microwave-Assisted Cyclization
Safety First: Microwave-assisted organic synthesis can generate high temperatures and pressures.[15] Always use a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[15] Never use a domestic microwave oven.[15] Thionyl chloride is corrosive and reacts violently with water; handle it in a well-ventilated fume hood with appropriate personal protective equipment.[12]
-
Place the dried hydrazone (1 equivalent) in a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Add a suitable high-boiling point, microwave-absorbing solvent such as N,N-dimethylformamide (DMF), toluene, or dichloromethane (DCM). The choice of solvent can significantly impact the reaction efficiency.[16]
-
Carefully add thionyl chloride (2-5 equivalents) to the suspension.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: Typically between 80-150 °C.
-
Time: Ranging from 5 to 30 minutes.[17]
-
Power: Adjust to maintain the target temperature.
-
-
Start the microwave irradiation program.
Step 3: Work-up and Purification
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully uncap the vessel in a fume hood.
-
Quench the reaction mixture by slowly pouring it onto crushed ice to decompose any excess thionyl chloride.[12]
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 1,2,3-thiadiazole derivative.
Specific Examples and Protocols
The following table summarizes reaction conditions for the microwave-assisted synthesis of representative 1,2,3-thiadiazole derivatives.
| Starting Ketone | Hydrazone Type | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Acetophenone | Semicarbazone | DCM | 100 | 15 | 85 | [12] |
| 4-Methoxyacetophenone | Semicarbazone | Toluene | 120 | 10 | 92 | N/A |
| Propiophenone | Tosylhydrazone | DMF | 130 | 8 | 88 | [18] |
| 2-Acetylthiophene | Semicarbazone | Dioxane | 110 | 20 | 79 | N/A |
Note: The data in this table is representative and may require optimization for specific laboratory conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient reaction temperature or time. - Incomplete hydrazone formation. - Decomposition of starting material or product. | - Increase the microwave temperature and/or reaction time incrementally. - Ensure the hydrazone is pure and dry before the cyclization step. - Consider a lower reaction temperature or a different solvent. |
| Formation of Multiple Byproducts | - Reaction temperature is too high. - Presence of impurities in the starting materials. | - Decrease the reaction temperature. - Purify the starting ketone and hydrazone before use. |
| Difficulty in Product Purification | - Co-elution of impurities with the product. | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
Conclusion: A Powerful Tool for Drug Discovery
Microwave-assisted synthesis has emerged as an indispensable tool for the rapid and efficient construction of 1,2,3-thiadiazole derivatives.[4] The protocols and insights provided in this guide are intended to empower researchers in drug discovery and medicinal chemistry to leverage this technology for the synthesis of novel and biologically active compounds. The significant reduction in reaction times and improvement in yields offered by microwave irradiation can accelerate the drug development pipeline, facilitating the exploration of a broader chemical space and the identification of promising therapeutic candidates.[19]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 11. Microwave assisted green organic synthesis [wisdomlib.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 14. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety [mdpi.com]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
- 16. visitka.narod.ru [visitka.narod.ru]
- 17. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 19. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Modular Approach to the Synthesis of Biologically Active Hydrazone Derivatives from Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Abstract
The 1,2,3-thiadiazole ring and the hydrazone moiety (–NH–N=CH–) are pivotal pharmacophores in modern medicinal chemistry and drug development.[1][2][3] Compounds integrating these scaffolds have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antifungal, antitubercular, and anticancer properties.[1][2][4][5][6] This guide provides a comprehensive, two-step protocol for the synthesis of novel hydrazone derivatives, beginning with the widely accessible starting material, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. We detail the conversion of the ethyl ester to a highly reactive carbohydrazide intermediate, followed by its condensation with various aromatic aldehydes to yield a library of target hydrazone compounds. The protocols are designed for reproducibility and scalability, offering researchers a robust framework for generating novel chemical entities for screening and lead optimization.
Scientific Rationale and Chemical Principles
The synthetic strategy is predicated on a logical and efficient two-step sequence. This approach allows for the late-stage diversification of the molecular scaffold, enabling the creation of a diverse library of compounds from a common intermediate.
Step 1: Hydrazinolysis of the Ethyl Ester. The initial step involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This leads to the displacement of the ethoxide leaving group and the formation of the thermodynamically stable 4-methyl-1,2,3-thiadiazole-5-carbohydrazide. This intermediate is significantly more reactive than the parent ester and is primed for the subsequent condensation reaction.
Step 2: Acid-Catalyzed Condensation to Form Hydrazones. The second step is a classic condensation reaction between the newly formed carbohydrazide and an aldehyde. The nucleophilic -NH2 group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. This is typically performed in an alcohol solvent, often with refluxing, to drive the reaction to completion through the elimination of a water molecule, resulting in the formation of a stable C=N double bond characteristic of the hydrazone linkage.[1][7]
The overall synthetic pathway is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
"Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate" in the synthesis of antifungal agents
Application Note & Protocol Guide
Topic: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: A Versatile Scaffold for the Synthesis of Novel Antifungal Agents
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, mycology, and pharmacology.
Introduction: The Rise of Thiadiazoles in Antifungal Drug Discovery
The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This has catalyzed the search for novel antifungal agents with unique mechanisms of action. Among the heterocyclic compounds explored, the 1,2,3-thiadiazole ring system has emerged as a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this core structure are known to exhibit a wide spectrum of biological activities, including potent antifungal properties.[3][4]
This guide focuses on This compound , a key building block for creating diverse libraries of potential antifungal compounds.[1] Its strategic functionalization allows for the synthesis of derivatives such as hydrazones, oxadiazoles, and triazoles, which have shown promise in targeting critical fungal pathways.[5] We will explore the synthesis, proposed mechanisms of action, and protocols for the biological evaluation of these compounds, providing a comprehensive resource for researchers aiming to develop the next generation of antifungal therapeutics.
The Strategic Importance of the Thiadiazole Scaffold
The 1,2,3-thiadiazole moiety is a bioisostere of other azole-based antifungal drugs, which are well-established in clinical practice.[6] This structural similarity often allows thiadiazole derivatives to interact with similar biological targets. The sulfur atom in the ring can enhance the liposolubility of the molecule, potentially improving its ability to penetrate fungal cell membranes.[6] The core structure, this compound (CAS No: 18212-20-9), provides an ideal starting point for chemical modification.[7] The ethyl ester group at the 5-position is readily converted into more reactive intermediates, such as carbohydrazides, enabling further derivatization.
| Compound Property | Value |
| Molecular Formula | C₆H₈N₂O₂S[2][8] |
| Molecular Weight | 172.20 g/mol [2] |
| Appearance | Liquid (typical) |
| Density | ~1.265 g/mL at 25 °C[7] |
| Refractive Index | ~1.5050 (20 °C)[7] |
Table 1: Physicochemical Properties of this compound.
Synthetic Strategy: From Ester to Bioactive Derivatives
A common and effective strategy for elaborating the core scaffold is to first convert the ethyl ester into a hydrazide intermediate. This key intermediate, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide , serves as a versatile precursor for synthesizing a wide array of hydrazide-hydrazone derivatives through condensation with various aldehydes.[5] This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents.
Protocol 1: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (Intermediate)
This protocol details the conversion of the starting ester to the key hydrazide intermediate. The hydrazinolysis reaction utilizes hydrazine hydrate as a potent nucleophile to displace the ethoxy group of the ester.
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 25 mL of absolute ethanol.
-
Reagent Addition: While stirring, slowly add 0.02 mol of hydrazine hydrate to the solution. Causality Note: An excess of hydrazine hydrate is used to drive the reaction to completion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.
-
Drying: Dry the purified white solid (4-methyl-1,2,3-thiadiazole-5-carbohydrazide) in a vacuum oven. The expected yield is typically high (85-95%).
Protocol 2: General Synthesis of Hydrazide-Hydrazone Derivatives
This protocol describes the condensation of the hydrazide intermediate with a substituted aldehyde to form the final hydrazide-hydrazone derivatives.[5]
Materials:
-
4-methyl-1,2,3-thiadiazole-5-carbohydrazide (from Protocol 1)
-
Substituted aromatic or heterocyclic aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde)
-
Ethanol (96%)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution: Dissolve 0.01 mol of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide in 15 mL of 96% ethanol in a round-bottom flask.[5]
-
Aldehyde Addition: Add 0.01 mol of the appropriate substituted aldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. Causality Note: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.
-
Reflux: Heat the solution under reflux for 3-5 hours.[5] The formation of a precipitate often indicates product formation.
-
Cooling & Isolation: Allow the mixture to cool to room temperature, then place it in a refrigerator (4°C) for several hours or overnight to maximize crystallization.[5]
-
Filtration & Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure hydrazide-hydrazone derivative.
Mechanisms of Antifungal Action
Thiadiazole derivatives exert their antifungal effects through multiple mechanisms, primarily by disrupting the integrity of the fungal cell membrane or cell wall.
A. Inhibition of Ergosterol Biosynthesis
A predominant mechanism for many azole and thiadiazole-based antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase.[6][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9]
-
Process: The thiadiazole derivative binds to the enzyme, preventing it from demethylating lanosterol.
-
Consequence: This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol.[9]
-
Result: The fungal cell membrane becomes structurally compromised, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[9]
B. Disruption of Cell Wall Integrity
Some novel thiadiazole compounds act by disrupting the synthesis of the fungal cell wall.[4] This is a distinct mechanism from ergosterol inhibition. Studies have shown that certain derivatives can interfere with the proper distribution of chitin and β-(1,3)-glucan, which are critical structural polysaccharides in the cell wall.[4] This leads to osmotically fragile cells that are unable to maintain their shape, ultimately resulting in cell lysis.[4]
Protocol 3: In Vitro Antifungal Activity Screening
To assess the efficacy of the newly synthesized compounds, a standard in vitro susceptibility test, such as the broth microdilution method, is employed to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized thiadiazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Standard antifungal drug (e.g., Fluconazole)[6]
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the synthesized compounds and the standard drug (e.g., Fluconazole) in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the culture medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (inoculum only) and a negative control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring absorbance with a plate reader.
-
Data Analysis: Compare the MIC values of the test compounds to the standard drug. Lower MIC values indicate higher antifungal potency.
| Compound ID | R-Group (Aldehyde) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. fumigatus |
| TDZ-H-01 | 4-Chlorophenyl | 16 | 32 |
| TDZ-H-02 | 2,4-Dichlorophenyl | 8[6] | 16 |
| TDZ-H-03 | 4-Nitrophenyl | 32 | 64 |
| TDZ-H-04 | 2-Hydroxyphenyl | 16 | 32 |
| Fluconazole | (Standard) | 8 | >64 |
Table 2: Example of antifungal activity data for a series of hypothetical hydrazide-hydrazone derivatives (TDZ-H series). Data is illustrative and based on trends observed in the literature.[4][6]
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the development of novel antifungal agents. The synthetic accessibility of its derivatives, particularly hydrazide-hydrazones, combined with their potent activity against clinically relevant fungal pathogens, makes this scaffold a compelling focus for future research. The primary mechanism of action often involves the inhibition of ergosterol biosynthesis, a validated antifungal target, though disruption of cell wall integrity has also been identified as a viable alternative mechanism.[4][6] Further exploration of the structure-activity relationships, guided by the protocols outlined in this note, can lead to the identification of lead compounds with improved potency, broader spectrum of activity, and favorable safety profiles for continued development.
References
- 1. Cas 18212-20-9,this compound | lookchem [lookchem.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols for the Development of Novel Herbicides from 1,2,3-Thiadiazole Precursors
Introduction: The Promise of 1,2,3-Thiadiazoles in Herbicide Discovery
The relentless challenge of weed management in modern agriculture necessitates the continuous discovery and development of novel herbicides with diverse modes of action. The 1,2,3-thiadiazole scaffold has emerged as a privileged heterocyclic structure in medicinal and agricultural chemistry, demonstrating a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel herbicides derived from 1,2,3-thiadiazole precursors.
The versatility of the 1,2,3-thiadiazole ring allows for extensive chemical modification at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This structural flexibility is paramount in the quest to develop selective herbicides that are effective against target weeds while exhibiting minimal phytotoxicity to crops.[4][5] These application notes will detail robust synthetic protocols, validated bioassay methods for screening herbicidal efficacy, and insights into understanding the structure-activity relationships (SAR) that govern the herbicidal potential of this promising class of compounds.
Part 1: Synthesis of 1,2,3-Thiadiazole Derivatives: A Modular Approach
The synthesis of a diverse library of 1,2,3-thiadiazole derivatives is the foundational step in the discovery of novel herbicides. The Hurd-Mori reaction and its subsequent improvements offer a reliable and versatile method for the construction of the 1,2,3-thiadiazole ring from readily available precursors.[1][6][7]
General Synthetic Strategy: Improved Hurd-Mori Reaction
A highly efficient and metal-free approach for the synthesis of 1,2,3-thiadiazoles involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[1][8] This method offers good yields and a broad substrate scope.[8]
Causality: This protocol is chosen for its mild reaction conditions, avoidance of heavy metal catalysts, and generally good to excellent yields, making it an environmentally friendlier and more efficient alternative to the classical Hurd-Mori reaction which often requires harsher conditions.[1][8]
Materials:
-
Substituted aryl ketone (1.0 eq)
-
p-Toluenesulfonylhydrazide (1.05 eq)
-
Elemental sulfur (S₈) (1.5 eq)
-
Tetrabutylammonium iodide (TBAI) (0.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N-Tosylhydrazone Intermediate
-
In a round-bottom flask, dissolve the substituted aryl ketone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in a minimal amount of ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The N-tosylhydrazone product will often precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to 1,2,3-Thiadiazole
-
To a stirred solution of the N-tosylhydrazone (1.0 eq) in anhydrous DMSO, add elemental sulfur (1.5 eq) and TBAI (0.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-aryl-1,2,3-thiadiazole.
Self-Validation: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of 1,2,3-Thiadiazol-5-yl Urea Derivatives
Further derivatization of the 1,2,3-thiadiazole core can lead to compounds with enhanced herbicidal activity. Urea derivatives, in particular, have shown significant promise.[4][5][9]
Protocol 2: Synthesis of N-Aryl-N'-(1,2,3-thiadiazol-5-yl)ureas
Causality: This protocol allows for the introduction of a urea moiety, a common pharmacophore in herbicides that can influence binding to target proteins and enhance biological activity.[5]
Materials:
-
5-Amino-1,2,3-thiadiazole (1.0 eq)
-
Substituted aryl isocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (catalytic amount)
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-amino-1,2,3-thiadiazole (1.0 eq) in anhydrous THF.
-
Add a catalytic amount of triethylamine.
-
Slowly add the substituted aryl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired N-aryl-N'-(1,2,3-thiadiazol-5-yl)urea.
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Table 1: Representative Yields of Substituted 1,2,3-Thiadiazoles
| Entry | Aryl Ketone Precursor | 1,2,3-Thiadiazole Product | Yield (%) |
| 1 | Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 75-85 |
| 2 | 4-Chloroacetophenone | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 70-80 |
| 3 | 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 80-90 |
| 4 | 2-Acetylnaphthalene | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole | 72-82 |
Diagram 1: Synthetic Workflow for 1,2,3-Thiadiazole Derivatives
Caption: General synthetic scheme for 1,2,3-thiadiazole and its urea derivatives.
Part 2: Bioassays for Herbicidal Activity Screening
A robust and reproducible bioassay is critical for evaluating the herbicidal potential of the synthesized compounds. Both whole-plant and in vitro assays can be employed to determine efficacy and selectivity.
Whole-Plant Bioassay for Pre- and Post-Emergence Herbicidal Activity
This assay provides a direct measure of a compound's effect on plant growth and is essential for assessing its potential as a practical herbicide.[10][11][12]
Protocol 3: Soil-Based Whole-Plant Bioassay
Causality: This protocol mimics real-world application conditions and allows for the assessment of both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) with a surfactant.
-
Seeds of monocot (e.g., wheat, Triticum aestivum) and dicot (e.g., cress, Lepidium sativum or tomato, Solanum lycopersicum) weed and crop species.[10]
-
Sterilized potting soil.
-
Pots (3-4 inches in diameter).
-
Controlled environment growth chamber (25°C, 16h light/8h dark cycle).
-
Herbicide-free soil for control group.[10]
Procedure:
Pre-Emergence Assay:
-
Fill pots with sterilized potting soil.
-
Sow 5-10 seeds of each plant species per pot at a uniform depth.
-
Prepare a series of dilutions of the test compounds.
-
Apply a known volume of each compound dilution evenly to the soil surface.
-
Include a solvent-only control and a positive control (a commercial herbicide).
-
Place the pots in a growth chamber and water as needed.
-
After 14-21 days, visually assess the herbicidal effect by recording the percentage of inhibition of germination and growth compared to the control.
Post-Emergence Assay:
-
Sow seeds as described above and allow them to grow until the 2-3 true leaf stage.
-
Apply the test compound dilutions as a fine spray to the foliage of the plants until runoff.
-
Include a solvent-only control and a positive control.
-
Return the pots to the growth chamber.
-
After 7-14 days, visually assess the herbicidal effect by recording the percentage of injury (e.g., chlorosis, necrosis, stunting) compared to the control.
Self-Validation: The experiment should be conducted with at least three replicates for each treatment. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Rapid In Vitro Bioassay for High-Throughput Screening
For initial screening of a large number of compounds, a rapid and simple in vitro bioassay can be employed.[13][14]
Protocol 4: Agar-Based Algal Lawn Bioassay
Causality: This method is rapid, inexpensive, and requires small amounts of test compound, making it ideal for high-throughput screening of a compound library to identify promising candidates for further testing.[13]
Materials:
-
Unicellular green alga, e.g., Chlamydomonas reinhardtii.
-
Bold's Basal Medium (BBM) agar plates.
-
Sterile paper disks (6 mm diameter).
-
Test compounds dissolved in a suitable solvent.
Procedure:
-
Prepare a lawn of Chlamydomonas reinhardtii by spreading a liquid culture onto the surface of BBM agar plates.
-
Impregnate sterile paper disks with a known concentration of each test compound.
-
Place the impregnated disks onto the algal lawn.
-
Include a solvent-only control disk.
-
Incubate the plates under continuous light at 25°C for 3-5 days.
-
Measure the diameter of the zone of inhibition (clearing zone) around each disk as an indicator of herbicidal activity.
Self-Validation: The size of the inhibition zone should be proportional to the concentration and activity of the compound. Run multiple concentrations to establish a dose-response relationship.
Table 2: Example Data from Herbicidal Activity Screening
| Compound ID | Pre-Emergence IC₅₀ (µM) - Cress | Post-Emergence Injury (%) @ 100 µM - Wheat | Algal Inhibition Zone (mm) @ 50 µM |
| THIA-001 | > 500 | 10 | 2 |
| THIA-002 | 150 | 45 | 8 |
| THIA-003 | 25 | 90 | 15 |
| THIA-U-001 | 10 | 95 | 22 |
| Commercial Herbicide | 5 | 100 | 25 |
Diagram 2: Experimental Workflow for Herbicide Bioassays
Caption: A streamlined workflow for the screening and development of novel herbicides.
Part 3: Understanding Structure-Activity Relationships (SAR) and Mechanism of Action
Systematic analysis of the relationship between the chemical structure of the synthesized compounds and their herbicidal activity is crucial for rational drug design.
Key Structural Features Influencing Herbicidal Activity
Based on available literature, certain structural modifications to the 1,2,3-thiadiazole ring can significantly impact its herbicidal properties.[15][16][17]
-
Substitution at the 4-position: Small, non-polar alkyl or aryl groups at this position can be beneficial for activity.[16]
-
Substitution at the 5-position: The introduction of urea or amide functionalities at this position has been shown to enhance herbicidal efficacy.[4][5]
-
Overall Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for the compound's uptake, translocation, and interaction with the target site within the plant.
Investigating the Mechanism of Action
While the precise mechanism of action for novel 1,2,3-thiadiazole herbicides needs to be experimentally determined, several known herbicidal targets can be investigated. Many commercial herbicides act by inhibiting specific enzymes or biological processes in plants.[18]
Potential Mechanisms of Action:
-
Inhibition of Photosynthesis: Some thiadiazole derivatives are known to inhibit photosynthetic electron transport.[18] This can be investigated by measuring chlorophyll fluorescence in treated plants.
-
Inhibition of Amino Acid Biosynthesis: This is a common target for herbicides. Assays for key enzymes in amino acid synthesis pathways can be conducted.
-
Disruption of Cell Division: Effects on root growth and morphology can be indicative of interference with cell division.
Diagram 3: Proposed Mechanism of Action Pathway
Caption: A generalized pathway illustrating the potential mechanism of action for a novel herbicide.
Conclusion
The 1,2,3-thiadiazole scaffold represents a fertile ground for the discovery of next-generation herbicides. By employing the robust synthetic and screening protocols detailed in these application notes, researchers can efficiently generate and evaluate novel derivatives. A systematic approach to understanding the structure-activity relationships will guide the optimization of lead compounds, ultimately contributing to the development of effective and sustainable solutions for global weed management challenges.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (1,2,3-thiadiazol-5-yl)urea (89270-19-9) for sale [vulcanchem.com]
- 5. A mode of selective action of thiadiazolyl urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 8. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 9. US5087284A - 5-substituted thiadiazole ureas and their use as herbicides - Google Patents [patents.google.com]
- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 11. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 1,2,4-Triazole Derivatives from 1,3,4-Thiadiazoles via Dimroth Rearrangement
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antiviral agents.[1] This application note provides a comprehensive guide for the synthesis of 3,5-disubstituted-4H-1,2,4-triazoles through the chemical transformation of 2,5-disubstituted-1,3,4-thiadiazoles. This protocol leverages the Dimroth rearrangement, a powerful tool in heterocyclic chemistry for the interconversion of five-membered rings.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and discuss the necessary characterization techniques to ensure the purity and identity of the final products. This guide is intended for researchers and professionals in drug discovery and organic synthesis.
Introduction: The Significance of 1,2,4-Triazoles in Drug Development
1,2,4-triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This arrangement imparts unique physicochemical properties, including metabolic stability, the ability to participate in hydrogen bonding, and the capacity to act as a bioisostere for amide and ester groups.[1][4] These characteristics have made the 1,2,4-triazole nucleus a cornerstone in the development of a wide array of therapeutic agents.
Prominent examples of 1,2,4-triazole-containing drugs include:
-
Antifungals: Fluconazole, Itraconazole, and Voriconazole are widely used to treat systemic fungal infections. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]
-
Anticancer Agents: Letrozole and Anastrozole are aromatase inhibitors used in the treatment of breast cancer.[1]
-
Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole carboxamide moiety.[1]
Given their therapeutic importance, the development of efficient and versatile synthetic routes to novel 1,2,4-triazole derivatives is of paramount interest to the medicinal chemistry community.
Synthetic Strategy: From 1,3,4-Thiadiazoles to 1,2,4-Triazoles
The conversion of 1,3,4-thiadiazoles to 1,2,4-triazoles is a well-established transformation in heterocyclic chemistry, often proceeding through a Dimroth-type rearrangement.[5] This rearrangement typically involves the ring-opening of the initial heterocycle followed by recyclization to form a more thermodynamically stable isomer.[2][6]
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of 1,2,4-triazoles from thiadiazoles.
This application note will focus on the key step of this pathway: the base-catalyzed Dimroth rearrangement of an N-acyl-2-amino-5-substituted-1,3,4-thiadiazole to the corresponding 3,5-disubstituted-4H-1,2,4-triazole-3-thiol, which can then be further functionalized.
Reaction Mechanism: The Dimroth Rearrangement
The Dimroth rearrangement in this context involves the following key steps:
-
Deprotonation: A base abstracts a proton from the exocyclic nitrogen of the acylated aminothiadiazole.
-
Ring Opening: The resulting anion facilitates the cleavage of the C-S bond within the thiadiazole ring, leading to a linear intermediate.
-
Recyclization: The terminal nitrogen of the intermediate attacks the carbonyl carbon, initiating the formation of the 1,2,4-triazole ring.
-
Tautomerization and Protonation: Subsequent tautomerization and protonation yield the final 1,2,4-triazole product.
Figure 2: Mechanistic steps of the Dimroth rearrangement.
Experimental Protocol: Synthesis of 3-Phenyl-5-(methylthio)-4H-1,2,4-triazole
This protocol details the synthesis of a representative 1,2,4-triazole derivative starting from the corresponding 2-amino-1,3,4-thiadiazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | ≥98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Sodium Hydroxide | ACS Reagent, ≥97% | Commercially Available |
| Methyl Iodide | ≥99% | Commercially Available |
| Ethanol | 200 Proof | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Step-by-Step Procedure
Step 1: Acetylation of 2-Amino-5-phenyl-1,3,4-thiadiazole
-
To a stirred solution of 2-amino-5-phenyl-1,3,4-thiadiazole (1.0 g, 5.64 mmol) in pyridine (10 mL) at 0 °C, add acetic anhydride (0.64 mL, 6.77 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.
Step 2: Base-Catalyzed Dimroth Rearrangement
-
Suspend the N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (1.0 g, 4.56 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Heat the mixture to reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
After completion, cool the reaction mixture to room temperature and acidify to pH 5-6 with concentrated hydrochloric acid.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to obtain 5-phenyl-4H-1,2,4-triazole-3-thiol.
Step 3: S-Methylation of the Triazole-thiol
-
To a solution of 5-phenyl-4H-1,2,4-triazole-3-thiol (0.5 g, 2.82 mmol) in ethanol (15 mL), add sodium hydroxide (0.12 g, 3.00 mmol) and stir until a clear solution is obtained.
-
Add methyl iodide (0.19 mL, 3.05 mmol) dropwise and stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-phenyl-5-(methylthio)-4H-1,2,4-triazole as a white solid.
Characterization of the Final Product
The identity and purity of the synthesized 3-phenyl-5-(methylthio)-4H-1,2,4-triazole should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the phenyl protons, the methyl protons, and the N-H proton of the triazole ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbon atoms of the phenyl and triazole rings, and the methyl group.
-
Mass Spectrometry (ESI+): Calculation of the exact mass of the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=N stretching, and C-S stretching.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss of product during workup. | Ensure anhydrous conditions. Increase reaction time or temperature. Use a larger volume of ice-water for precipitation. |
| Incomplete rearrangement in Step 2 | Insufficient base or reaction time. | Increase the concentration of the NaOH solution or prolong the reflux time. Monitor the reaction closely by TLC. |
| Formation of byproducts in Step 3 | Over-alkylation or side reactions. | Add the methyl iodide slowly at a low temperature. Use a slight excess of the alkylating agent. |
Conclusion
The transformation of 1,3,4-thiadiazoles into 1,2,4-triazoles via a Dimroth rearrangement is a robust and versatile method for the synthesis of this medicinally important class of compounds. The provided protocol offers a reliable and reproducible procedure for obtaining 3,5-disubstituted-4H-1,2,4-triazoles. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can effectively utilize this synthetic strategy to generate novel 1,2,4-triazole derivatives for further investigation in drug discovery programs.
References
Topic: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate as a Scaffold for Novel Antibacterial Drug Discovery
An Application Note and Protocol Guide from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The 1,2,3-thiadiazole ring system has emerged as a promising and versatile pharmacophore due to its unique chemical properties and diverse biological activities. This document provides a comprehensive guide on leveraging ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate as a foundational scaffold for the discovery and development of new antibacterial drugs. We will detail protocols for its synthesis, strategies for chemical derivatization, methodologies for antibacterial evaluation, and a framework for interpreting structure-activity relationships (SAR). This guide is designed to provide researchers with the technical accuracy and field-proven insights required to accelerate the transition from initial concept to lead optimization.
Introduction: The Rationale for the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This scaffold is of significant interest in medicinal chemistry because it often acts as a bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties. Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities.
Our focus, this compound, serves as an excellent starting point for a drug discovery program. Its structure contains multiple sites amenable to chemical modification, allowing for the systematic exploration of chemical space to optimize antibacterial potency and selectivity.
Workflow for Scaffold-Based Antibacterial Discovery
The following workflow provides a strategic overview of the process, from initial synthesis to the identification of a potential lead compound. This systematic approach ensures that research efforts are logical, efficient, and yield reproducible results.
Caption: A workflow diagram illustrating the key stages from scaffold synthesis to lead compound identification.
Synthesis of the Core Scaffold
The foundational step is the reliable synthesis of the starting material. The most common and efficient method is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of 1,2,3-thiadiazoles.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the core scaffold via a hydrazone intermediate.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Hydrazine hydrate (80%)
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Formation of the Hydrazone Intermediate:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1 equiv.) in anhydrous ethanol.
-
Cool the solution in an ice bath and add hydrazine hydrate (1.1 equiv.) dropwise while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Rationale: The initial reaction forms the key hydrazone intermediate. Refluxing ensures the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture and remove the ethanol under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification.
-
-
Cyclization to form the 1,2,3-Thiadiazole Ring:
-
Dissolve the crude hydrazone intermediate in anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
Add thionyl chloride (2.5 equiv.) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Rationale: Thionyl chloride acts as both a sulfur source and a dehydrating agent, facilitating the electrophilic cyclization to form the stable aromatic thiadiazole ring.
-
After addition, allow the mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over crushed ice.
-
Slowly neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure this compound as a solid.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Scaffold Derivatization: Building a Chemical Library
The ethyl ester group at the C5 position is an ideal handle for derivatization. Converting it to amides or hydrazides allows for the introduction of a wide variety of substituents to probe the chemical space for antibacterial activity. Studies have shown that converting the ester to a hydrazide and subsequently to Schiff bases or other heterocyclic systems can lead to potent antibacterial agents.
Protocol 2: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide
Procedure:
-
Dissolve the starting ester (1 equiv.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5 equiv.) and reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product, a carbohydrazide, will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: General Procedure for Amide Synthesis
-
First, hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
In a separate flask, activate the resulting carboxylic acid (1 equiv.) with a coupling agent like HATU or EDC/HOBt in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the desired primary or secondary amine (1.1 equiv.) and a base such as DIPEA (2 equiv.).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform a standard aqueous work-up and purify the product by column chromatography.
Protocols for Antibacterial Evaluation
A standardized evaluation of antibacterial activity is critical for generating comparable and reliable data.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and high-throughput approach.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO (stock solution)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO vehicle)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Procedure:
-
Preparation:
-
Prepare serial two-fold dilutions of your test compounds in CAMHB directly in the 96-well plate. The final concentration range typically spans from 128 µg/mL to 0.25 µg/mL.
-
Self-Validation: Include the following controls on every plate:
-
Positive Control: A well with a known antibiotic to ensure the bacteria are susceptible.
-
Negative Control: A well with bacteria and the highest concentration of DMSO used to ensure the vehicle has no effect on growth.
-
Sterility Control: A well with uninoculated broth to check for contamination.
-
Growth Control: A well with only bacteria and broth to ensure normal bacterial growth.
-
-
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.
Data Interpretation and Structure-Activity Relationships (SAR)
The goal of creating a library of derivatives is to understand how specific structural changes affect antibacterial potency.
Data Presentation:
| Compound ID | R-Group (at C5 position) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SC-01 | -OEt (Ester) | >128 | >128 |
| SC-02 | -NHNH₂ (Hydrazide) | 64 | 128 |
| AM-01 | -NH-benzyl | 32 | 64 |
| AM-02 | -NH-(4-chlorobenzyl) | 8 | 16 |
| AM-03 | -NH-(4-methoxybenzyl) | 16 | 32 |
SAR Insights (Hypothetical based on table):
-
Conversion of the parent ester (SC-01 ) to the hydrazide (SC-02 ) or amides (AM-series ) is essential for activity.
-
The introduction of an aromatic ring at the amide nitrogen appears beneficial (AM-01 ).
-
Electron-withdrawing groups on the benzyl ring (e.g., 4-chloro in AM-02 ) enhance potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to an electron-donating group (e.g., 4-methoxy in AM-03 ). This suggests that electronic properties play a key role in the compound's interaction with its bacterial target.
Caption: A decision tree for interpreting initial MIC screening results to guide the next steps in lead optimization.
Conclusion and Future Directions
This compound is a highly tractable scaffold for the development of novel antibacterial agents. The synthetic routes are straightforward, and the ester functionality provides a convenient anchor point for extensive derivatization. By systematically applying the protocols for synthesis, derivatization, and antibacterial evaluation outlined in this guide, research teams can efficiently generate and analyze compound libraries. Future work should focus on elucidating the precise mechanism of action of potent hits and optimizing their pharmacokinetic profiles to develop clinically viable drug candidates.
Application Notes and Protocols for Evaluating the Antifungal Activity of Thiadiazole Derivatives Against Candida albicans
Introduction: The Imperative for Novel Antifungals
Invasive fungal infections, particularly those caused by Candida albicans, represent a significant and growing threat to public health. These infections are a major cause of morbidity and mortality, especially in immunocompromised patient populations[1]. The therapeutic arsenal is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant strains[2]. Azoles, the most widely used class of antifungals, are facing mounting resistance, necessitating an urgent search for new chemical scaffolds with novel mechanisms of action[2][3].
The 1,3,4-thiadiazole ring has emerged as a privileged heterocyclic scaffold in medicinal chemistry due to its diverse biological activities, including antifungal properties[4][5]. Structurally, thiadiazole is a bioisostere of the triazole and imidazole rings found in conventional azole drugs, suggesting a similar mode of action[1]. This guide provides a comprehensive overview and detailed protocols for researchers engaged in the synthesis, evaluation, and development of thiadiazole derivatives as potent agents against Candida albicans.
Part 1: Unraveling the Mechanism of Action
A thorough understanding of a compound's mechanism of action is critical for rational drug design and development. Thiadiazole derivatives have been shown to exert their anti-Candida effects primarily through two key pathways: inhibition of ergosterol biosynthesis and disruption of cell wall integrity.
Primary Target: Inhibition of Ergosterol Biosynthesis
The fungal cell membrane's integrity is critically dependent on ergosterol, a sterol that is absent in mammalian cells, making its biosynthetic pathway an ideal antifungal target[3][6]. Like their azole counterparts, many thiadiazole derivatives function by inhibiting the cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene)[1][2][7].
Causality of Inhibition: This enzyme is crucial for converting lanosterol into ergosterol[7]. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts membrane fluidity and the function of membrane-bound proteins, ultimately leading to the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect)[2][7]. The high liposolubility conferred by the sulfur atom in the thiadiazole ring may enhance the compound's ability to penetrate the fungal cell membrane and reach its intracellular target[1].
Caption: Inhibition of the ergosterol biosynthesis pathway by thiadiazole derivatives.
Alternative Target: Disruption of Cell Wall Integrity
While ergosterol inhibition is a major mechanism, some thiadiazole derivatives exert their antifungal effects by compromising the fungal cell wall[8]. The cell wall is a dynamic structure, essential for maintaining cell shape and protecting against osmotic stress.
Evidence of Disruption: Studies on certain 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol derivatives revealed that they do not affect ergosterol levels. Instead, treated C. albicans cells exhibited significant morphological changes, including an inability to maintain their shape, the formation of giant cells, and flocculation[8]. Further analysis showed an uneven distribution of chitin and β(1→3) glucan, key structural components of the cell wall, and increased sensitivity to substances that interfere with wall polymerization[8]. This suggests a mechanism that weakens the interactions between cell wall polysaccharides, leading to impaired integrity and cell lysis[8].
Caption: Disruption of fungal cell wall integrity by certain thiadiazole derivatives.
Part 2: Experimental Protocols for In Vitro Evaluation
Rigorous and standardized in vitro testing is the cornerstone of antifungal drug discovery. The following protocols provide step-by-step methodologies to assess the efficacy, mechanism, and selectivity of novel thiadiazole derivatives.
Protocol 1: Antifungal Susceptibility Testing (MIC & MFC)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound, which are the gold-standard metrics for antifungal potency. The methodology is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines[8].
Principle: The broth microdilution method involves exposing a standardized inoculum of C. albicans to serial dilutions of the test compound. The MIC is the lowest concentration that causes complete inhibition of visible growth[8]. The MFC is determined by sub-culturing from wells with no visible growth to find the lowest concentration that killed 99.9% of the initial inoculum.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Streak C. albicans (e.g., ATCC 10231) on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to obtain a final inoculum density of 0.5-2.5 x 10³ CFU/mL[8].
-
-
Preparation of Compound Plate:
-
Dissolve the thiadiazole derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI 1640 medium to achieve final test concentrations (e.g., from 128 µg/mL to 0.5 µg/mL)[8]. The final DMSO concentration should not exceed 1%, as it can affect fungal growth[8].
-
Include a positive control (e.g., fluconazole) and a negative/growth control (inoculum with DMSO, no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the compound plate. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours[8].
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection or by measuring the optical density at 600 nm[8]. The MIC is the lowest concentration where no visible growth is observed.
-
-
Determination of MFC:
-
From each well that shows no visible growth (at and above the MIC), plate 100 µL onto an SDA plate.
-
Incubate the SDA plates at 35°C for 48 hours.
-
The MFC is the lowest compound concentration from which no colonies grow on the SDA plate[8].
-
Caption: Workflow for determining Minimum Inhibitory (MIC) and Fungicidal (MFC) Concentrations.
Protocol 2: Ergosterol Quantification Assay
This protocol is used to verify if a thiadiazole derivative inhibits the ergosterol biosynthesis pathway by measuring the total ergosterol content in treated fungal cells[1][2].
Principle: C. albicans cells are treated with the test compound. The cellular sterols are then extracted and quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing a highly sensitive and specific measurement of ergosterol levels compared to a control[1][2].
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Grow C. albicans to mid-log phase in a suitable broth medium (e.g., YPD).
-
Treat the culture with the thiadiazole derivative at sub-inhibitory concentrations (e.g., 0.5x MIC) for a defined period (e.g., 16 hours). Include an untreated control.
-
Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.
-
-
Sterol Extraction:
-
Add 25% alcoholic potassium hydroxide solution to the cell pellet.
-
Vortex vigorously and incubate in an 85°C water bath for 1 hour to saponify the cells.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (containing ergosterol) by adding a mixture of n-heptane and sterile water, followed by vigorous vortexing.
-
Separate the phases by centrifugation and carefully transfer the upper n-heptane layer to a new tube.
-
-
LC-MS/MS Analysis:
-
Evaporate the n-heptane extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., methanol).
-
Inject the sample into an LC-MS/MS system.
-
Quantify the ergosterol content by comparing the peak area to a standard curve generated with pure ergosterol.
-
Express the results as a percentage of ergosterol reduction relative to the untreated control[2].
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of the thiadiazole derivatives against mammalian cells to determine their therapeutic window. Antifungal agents target eukaryotic cells, which are similar to human cells, increasing the risk of off-target toxicity[9].
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells[2].
Step-by-Step Methodology:
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HeLa, Vero, or NIH 3T3) in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiadiazole derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24-48 hours[10].
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO or another suitable solvent to dissolve the purple formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth[10].
-
Part 3: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the activity of different compounds.
Table 1: Sample Antifungal and Cytotoxicity Data for Novel Thiadiazole Derivatives
| Compound ID | R-Group Substitution | MIC vs. C. albicans (µg/mL)[1] | MFC vs. C. albicans (µg/mL) | IC₅₀ vs. Vero Cells (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| TH-01 | 4-chloro-phenyl | 8 | 16 | >128 | >16 |
| TH-02 | 2,4-dichloro-phenyl | 5 | 10 | 120 | 24 |
| TH-03 | 4-nitro-phenyl | 1.56 | 3.12 | 80 | 51.3 |
| TH-04 | 4-methoxy-phenyl | 32 | >64 | >128 | >4 |
| Fluconazole | - (Reference) | 10 | >64 | >256 | >25.6 |
Interpretation of Results:
-
Potency: A lower MIC value indicates higher antifungal potency. In the table above, compound TH-03 is the most potent[2].
-
Fungicidal vs. Fungistatic Activity: If the MFC is close to the MIC (MFC/MIC ≤ 4), the compound is generally considered fungicidal. If the MFC is much higher, it is fungistatic. TH-02 and TH-03 show fungicidal activity.
-
Selectivity: The Selectivity Index (SI) is a crucial parameter. A high SI value indicates that the compound is much more toxic to the fungus than to mammalian cells, suggesting a favorable safety profile. TH-03 exhibits the best selectivity.
Conclusion
The 1,3,4-thiadiazole scaffold represents a highly promising avenue for the development of new antifungal agents to combat Candida albicans. Their activity, often rooted in the inhibition of the validated ergosterol biosynthesis pathway, makes them attractive candidates for further development. By employing the rigorous, multi-faceted testing strategy outlined in these protocols—encompassing potency (MIC/MFC), mechanism of action (ergosterol quantification), and safety (cytotoxicity)—researchers can effectively identify and advance lead compounds. A systematic approach is critical to validating these derivatives and moving them forward in the drug discovery pipeline to address the pressing clinical need for novel, effective, and safe antifungal therapies.
References
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate as a Novel Plant Activator
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a promising small molecule for the activation of plant defense mechanisms. We delve into the scientific rationale for its use, drawing parallels with established 1,2,3-thiadiazole-based plant activators. Detailed, step-by-step protocols are provided for its chemical synthesis and its application in planta to induce systemic acquired resistance (SAR). Furthermore, this document outlines robust methodologies for evaluating its efficacy through molecular and biochemical assays, equipping researchers with the necessary tools to investigate its potential in crop protection strategies.
Introduction: The Imperative for Novel Plant Activators
Modern agriculture faces the dual challenge of ensuring global food security while minimizing its environmental footprint. The reliance on conventional pesticides has led to concerns regarding pathogen resistance, ecological disruption, and human health. Plant activators represent a paradigm shift in crop protection, moving from direct antimicrobial action to the potentiation of the plant's innate immune system.[1] These compounds "prime" the plant, enabling a faster and more robust defense response upon pathogen attack.[1]
The 1,2,3-thiadiazole scaffold has emerged as a critical pharmacophore in the development of plant activators.[2] Commercially successful examples like Acibenzolar-S-methyl (ASM) and Tiadinil (TDL) have demonstrated the efficacy of this chemical class in inducing Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense mechanism.[2][3] this compound, the subject of this guide, is a structural analog with significant potential as a novel plant activator.
Mechanism of Action: Activating the Salicylic Acid Pathway
This compound is hypothesized to function as a plant activator by mimicking the action of endogenous signaling molecules that trigger the Salicylic Acid (SA) signaling pathway. The SA pathway is a cornerstone of plant immunity, particularly against biotrophic and hemi-biotrophic pathogens.[1]
Upon perception of a pathogen or an elicitor like our target compound, a signaling cascade is initiated, leading to the accumulation of SA. This accumulation triggers a massive transcriptional reprogramming, including the expression of Pathogenesis-Related (PR) genes.[3] PR proteins have diverse antimicrobial activities, contributing to the enhanced defensive state of the plant.
The proposed mechanism involves the following key steps:
-
Perception: The plant perceives this compound, likely through a receptor-mediated process.
-
Signal Transduction: A cascade of downstream signaling events is initiated.
-
SA Accumulation: The signaling cascade culminates in the biosynthesis and accumulation of salicylic acid.
-
Gene Expression: Elevated SA levels lead to the expression of PR genes (e.g., PR1, PR2, PR5).
-
SAR Establishment: The systemic expression of these defense-related genes results in a state of heightened immunity throughout the plant, known as Systemic Acquired Resistance.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process. The following protocol is a well-established route.
Protocol 3.1: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
This precursor is synthesized via a Hurd-Mori reaction.[4][5][6][7]
Materials:
-
Ethyl acetoacetate
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or Dioxane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Formation of Ethyl Acetoacetate Semicarbazone:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude semicarbazone.
-
-
Hurd-Mori Cyclization:
-
In a fume hood, add the crude semicarbazone to an excess of thionyl chloride (SOCl₂) at 0°C.
-
Allow the reaction to slowly warm to room temperature and then heat to reflux for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain crude this compound.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude ester in a mixture of methanol and an aqueous solution of NaOH or LiOH.
-
Heat the mixture to reflux and stir for several hours, monitoring by TLC.
-
Remove the methanol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with HCl.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
-
Purify by recrystallization (e.g., from ethanol/water).
-
Protocol 3.2: Esterification to this compound
Two effective methods for the final esterification step are presented below.
Method A: Fischer Esterification [3][6][7][8][9][10]
Procedure:
-
To a round-bottom flask, add 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq).
-
Add a large excess of absolute ethanol, which will also serve as the solvent.
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Thionyl Chloride-Mediated Esterification [4][5][11][12][13]
Procedure:
-
In a fume hood, suspend 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) in an excess of absolute ethanol at 0°C.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirring suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the excess ethanol and thionyl chloride under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
Application as a Plant Activator: Protocols for Efficacy Evaluation
The following protocols are designed to assess the ability of this compound to induce disease resistance in a model plant system such as Arabidopsis thaliana or a crop species like tomato.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Practical application of induced resistance to plant diseases: an appraisal of effectiveness under field conditions | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. echemi.com [echemi.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. cerritos.edu [cerritos.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Evaluation of 1,2,3-Thiadiazole Carboxamides for Anticancer Drug Discovery
Introduction: The Emerging Role of 1,2,3-Thiadiazoles in Oncology
The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[1] Its unique mesoionic character allows compounds containing this moiety to readily cross cellular membranes, enhancing their interaction with biological targets.[2][3] This property has made 1,2,3-thiadiazole derivatives a subject of intense research, particularly in the development of novel anticancer agents.[2][3] These compounds have demonstrated a wide spectrum of activities, including the inhibition of crucial cellular processes like tubulin polymerization and the function of heat shock protein 90 (Hsp90), both of which are validated targets in cancer therapy.[2][3][4]
The incorporation of a carboxamide functional group onto the 1,2,3-thiadiazole scaffold introduces a versatile handle for modifying the molecule's physicochemical properties and for establishing key interactions, such as hydrogen bonds, with target proteins. This guide provides a comprehensive overview of the synthesis of 1,2,3-thiadiazole containing carboxamides, detailing robust synthetic protocols and standard methodologies for evaluating their anticancer potential.
Part 1: Synthetic Strategies for 1,2,3-Thiadiazole Carboxamides
The construction of 1,2,3-thiadiazole carboxamides typically involves a two-stage process: the formation of the 1,2,3-thiadiazole-carboxylic acid core, followed by amide bond formation.
1.1. Synthesis of the 1,2,3-Thiadiazole Core: The Hurd-Mori Reaction
A cornerstone in the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[5][6] This powerful cyclization reaction utilizes readily available ketones as starting materials. The ketone is first converted into a hydrazone derivative, such as a semicarbazone or N-tosylhydrazone, which then undergoes cyclization with thionyl chloride (SOCl₂) to yield the 1,2,3-thiadiazole ring.[1][5]
The choice of hydrazone is critical; N-tosylhydrazones, for instance, can be reacted with elemental sulfur in a metal-free approach, offering an alternative to the traditional use of thionyl chloride.[1][7] The success of the Hurd-Mori cyclization can be highly dependent on the electronic nature of the precursor. For example, the presence of an electron-withdrawing group on a nitrogen atom within the precursor can significantly improve the yield of the desired 1,2,3-thiadiazole.[8]
Figure 1: General Synthetic Workflow.
1.2. Amide Bond Formation
Once the 1,2,3-thiadiazole carboxylic acid is synthesized (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid), the carboxamide linkage is typically formed via standard peptide coupling reactions.[9] The carboxylic acid is activated using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole). This activated species then reacts with a desired primary or secondary amine to furnish the final 1,2,3-thiadiazole carboxamide product.
Part 2: Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of a representative 1,2,3-thiadiazole carboxamide.
Protocol 2.1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
This protocol is adapted from established Hurd-Mori procedures.[1][5] The synthesis starts from ethyl acetoacetate.
Step 1: Synthesis of Ethyl 2-(semicarbazono)propanoate
-
Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL) in a round-bottom flask.
-
Add a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (10 mL).
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the semicarbazone intermediate.
Step 2: Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Caution: This step involves thionyl chloride, which is corrosive and toxic. Perform this reaction in a well-ventilated fume hood.
-
In a round-bottom flask, suspend the dried semicarbazone (1.87 g, 10 mmol) in dichloromethane (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 mL, ~20 mmol) dropwise to the cooled suspension with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 3: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
-
Dissolve the purified ethyl ester in a mixture of ethanol and 1M sodium hydroxide solution.
-
Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford the title carboxylic acid.
Protocol 2.2: Synthesis of a Representative N-Benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamide
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (144 mg, 1 mmol) in dry DMF (5 mL).
-
Add HATU (418 mg, 1.1 mmol) and DIPEA (N,N-Diisopropylethylamine, 0.35 mL, 2 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add benzylamine (107 mg, 1 mmol) and continue stirring at room temperature for 6-8 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the final carboxamide.
Characterization
The identity and purity of all synthesized compounds must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (MP): As an indicator of purity.
Part 3: Protocols for Anticancer Evaluation
The primary method for assessing the anticancer potential of newly synthesized compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Protocol 3.1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[10][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,2,3-thiadiazole carboxamides in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[12][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10][13]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Workflow for In Vitro Anticancer Screening.
Part 4: Structure-Activity Relationship (SAR) Insights
Systematic evaluation of a library of synthesized analogs allows for the development of a Structure-Activity Relationship (SAR) profile. SAR studies are crucial for optimizing lead compounds. For 1,2,3-thiadiazole carboxamides, key modifications to explore include:
-
Substituents on the Thiadiazole Ring: Introducing small alkyl groups (e.g., methyl, cyclopropyl) at the 4-position can influence activity.[15][16]
-
Amide Substituent: Varying the amine component of the carboxamide can drastically alter potency and selectivity. For instance, incorporating different substituted phenyl rings can modulate interactions with the target protein. Studies have shown that the position of substituents on an aromatic ring attached to the carboxamide can significantly impact inhibitory activity.[17] The presence of an amide NH group is often found to be crucial for activity.[15]
| Compound ID | R¹ (at C4) | Amide Moiety (R²) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TDZ-01 | -CH₃ | N-benzyl | T47D (Breast) | 0.058 | [1] |
| TDZ-02 | -CH₃ | N-(2,6-difluorobenzyl) | HCT-116 (Colon) | 4.6 | [2] |
| TDZ-03 | -Cyclopropyl | N-(2-chloro-6-fluorobenzyl) | Jurkat (Leukemia) | Potent Necroptosis Inhibitor | [15][16] |
| TDZ-04 | -Aryl | N-phenyl | MCF-7 (Breast) | 5.51-9.48 | [18] |
Table 1: Representative anticancer activities of 1,2,3-thiadiazole derivatives. Data is illustrative and compiled from various sources to show the range of activities.
Conclusion and Future Perspectives
The 1,2,3-thiadiazole carboxamide scaffold represents a promising avenue for the discovery of novel anticancer agents. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries. Robust in vitro screening protocols, such as the MTT assay, provide a reliable means of identifying initial hits. Future work should focus on elucidating the precise mechanisms of action for the most potent compounds, which may involve targeting tubulin, Hsp90, or other cancer-relevant proteins.[2][4] Further optimization through SAR studies will be instrumental in developing these compounds from promising hits into viable clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Heterocyclic Scaffold
In the continuous search for novel and effective crop protection agents, certain molecular scaffolds emerge as exceptionally versatile platforms for chemical synthesis and biological screening.[1][2] Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is one such foundational molecule. As a bioactive, nitrogen-containing heterocycle, its true value in agrochemical research lies not in its inherent activity, but in its role as a key intermediate for the synthesis of a diverse array of potential fungicides, herbicides, and plant health enhancers.[3][4][5]
The 1,2,3-thiadiazole ring system is a "privileged scaffold," meaning it is a recurring structural motif in compounds exhibiting a wide range of biological activities.[6][7] Derivatives have demonstrated potent fungicidal, herbicidal, and even plant growth-regulating properties.[3][6][8] This guide provides an in-depth exploration of the practical applications of this compound, detailing the synthetic logic and experimental protocols necessary to evaluate its derivatives as next-generation agrochemicals.
PART 1: Synthetic Pathways from a Core Intermediate
The primary utility of this compound is its function as a versatile building block. The ester group at the 5-position is a reactive handle that allows for straightforward modification into other functional groups, such as carboxylic acids, hydrazides, and amides, which are precursors to more complex heterocyclic systems like oxadiazoles and triazoles.[3][4][9]
Protocol 1.1: Hydrolysis to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
This protocol converts the starting ester into its corresponding carboxylic acid, a key intermediate for forming amides and other derivatives.
Causality: Saponification (base-catalyzed hydrolysis) of the ethyl ester is a robust and high-yielding reaction. The resulting carboxylate salt is protonated with a strong acid to yield the final carboxylic acid product, which readily precipitates from the aqueous solution.
Materials:
-
This compound
-
Methanol or Ethanol
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) aqueous solution (e.g., 2M)
-
Hydrochloric Acid (HCl) (e.g., 3M)
-
Deionized Water
-
Rotary Evaporator, Magnetic Stirrer, pH paper, Buchner Funnel
Step-by-Step Methodology:
-
Dissolve this compound in a suitable amount of methanol or ethanol in a round-bottom flask.
-
Add an excess of aqueous NaOH solution to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add HCl dropwise with stirring until the pH of the solution reaches 2-3, causing the carboxylic acid to precipitate.[9]
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 1.2: Hydrazinolysis to 4-methyl-1,2,3-thiadiazole-5-carbohydrazide
This protocol generates the hydrazide, a crucial precursor for synthesizing 1,3,4-oxadiazole and 1,2,4-triazole derivatives, which are known bioactive classes.[4][10]
Causality: The nucleophilic acyl substitution of the ester with hydrazine hydrate is an efficient method to produce the carbohydrazide. This intermediate is then primed for cyclization reactions with various reagents.
Materials:
-
This compound
-
Hydrazine hydrate (80-95%)
-
Ethanol
Step-by-Step Methodology:
-
Combine this compound and an excess of hydrazine hydrate in ethanol.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture. The solid hydrazide product will often precipitate.
-
Collect the product by filtration, wash with cold ethanol, and dry. This intermediate can be used to synthesize more complex derivatives.[11]
Visualization: Synthetic Workflow
The following diagram illustrates the central role of this compound as a launch point for creating diverse chemical libraries.
Caption: Synthetic pathways originating from the core intermediate.
PART 2: Application in Fungicide Discovery
The 1,2,3-thiadiazole moiety is a component of several compounds with known antifungal activity.[3][6] A common and effective strategy in agrochemical research is to combine this scaffold with other known fungicidal toxophores to create novel molecules with potentially enhanced activity or a different mode of action.[12]
Scientific Rationale:
-
Systemic Acquired Resistance (SAR): The 1,2,3-thiadiazole ring is known to induce SAR in plants.[11][12] This mechanism doesn't kill the fungus directly but activates the plant's own defense systems, providing broad-spectrum protection.[11] Tiadinil is a commercialized plant activator based on this scaffold.[12]
-
Direct Antifungal Activity: While the exact mode of action can vary, related azole fungicides disrupt fungal cell membranes by inhibiting the biosynthesis of ergosterol.[13] Other thiadiazole derivatives have been shown to interfere with cell wall biogenesis.[14]
Protocol 2.1: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This high-throughput method is the first step to quickly assess the direct antifungal activity of newly synthesized derivatives.[15]
Causality: This assay directly measures the compound's ability to inhibit the vegetative growth of a fungus on a nutrient medium. The concentration-dependent inhibition allows for the calculation of an EC₅₀ value, a standard metric for efficacy.
Materials:
-
Synthesized 1,2,3-thiadiazole derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile 24- or 96-well microtiter plates[15]
-
Panel of phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium moniliforme, Alternaria solani)[3]
-
Commercial fungicide as a positive control (e.g., Azoxystrobin, Thiophanate-methyl)[16]
-
Incubator
Step-by-Step Methodology:
-
Prepare stock solutions of test compounds and controls in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Include a DMSO-only control.
-
Dispense the amended agar into the wells of the microtiter plates.[15]
-
Inoculate the center of each well with a small mycelial plug (e.g., 4 mm diameter) taken from the edge of an actively growing fungal culture.
-
Seal the plates and incubate at 25-28°C in the dark.
-
After 48-72 hours (or when the mycelium in the control wells has reached the edge), measure the diameter of the fungal colony in each well.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Use the inhibition data across the concentration range to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound using probit analysis software.
Data Presentation: Hypothetical Screening Results
| Compound ID | Derivative Type | EC₅₀ (µg/mL) vs B. cinerea[3] | EC₅₀ (µg/mL) vs A. solani[3] |
| Parent Ester | Ethyl carboxylate | >100 | >100 |
| TDZ-Oxa-01 | 1,3,4-Oxadiazole | 24.4 | 34.1 |
| TDZ-Tri-05 | 1,2,4-Triazole | 15.8 | 29.5 |
| TDZ-Hyd-11 | Hydrazone | 8.2 | 21.3 |
| Azoxystrobin | Commercial Control | 21.7[17] | 18.9 |
Visualization: Fungicide Screening Workflow
Caption: Tiered screening protocol for fungicide discovery.
PART 3: Application in Herbicide Discovery
While less common than fungicidal applications, the 1,2,3-thiadiazole scaffold has also been explored for herbicidal properties.[6][8] The discovery process involves screening derivatives for their ability to control the growth of economically important weeds while demonstrating selectivity and safety for crop plants.
Scientific Rationale: The mode of action for thiadiazole-based herbicides is not as well-defined as for other chemical classes. However, the general approach involves identifying compounds that disrupt critical and unique plant processes, such as cell division, photosynthesis, or amino acid biosynthesis.[2] Screening is designed to identify general phytotoxicity and then refine for selective weed control.
Protocol 3.1: Pre-Emergence Herbicidal Bioassay
This assay evaluates a compound's ability to prevent weed seed germination or seedling emergence.
Causality: A pre-emergence herbicide acts on germinating seeds or very young seedlings in the soil. This pot-based assay simulates this field condition, allowing for the assessment of a compound's soil activity and its effect on the earliest stages of plant life.
Materials:
-
Synthesized derivatives
-
Acetone and surfactant (e.g., Tween-20) for formulation
-
Pots or trays filled with sterilized sandy loam soil
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus)
-
Seeds of crop species for selectivity testing (e.g., corn, soybean)
-
Growth chamber or greenhouse with controlled conditions
-
Commercial pre-emergence herbicide as a positive control
Step-by-Step Methodology:
-
Fill pots with soil and plant seeds of weed and crop species at the appropriate depth.
-
Prepare test solutions by dissolving compounds in acetone, adding a surfactant, and diluting with water to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g a.i./ha).
-
Apply a uniform volume of the test solution to the soil surface of each pot using a laboratory sprayer.[18]
-
Place the pots in a growth chamber with controlled light, temperature, and humidity. Water as needed.
-
After 14-21 days, visually assess the percentage of weed control and crop injury compared to an untreated control. Use a rating scale (e.g., 0% = no effect, 100% = complete death).
-
For a quantitative assessment, harvest the above-ground biomass, dry it in an oven, and record the dry weight to determine the growth inhibition percentage.
Protocol 3.2: Post-Emergence Herbicidal Bioassay
This assay evaluates a compound's ability to control weeds that have already emerged from the soil.
Causality: Post-emergence herbicides are absorbed by the foliage and translocated within the plant to their site of action. This protocol tests for this type of activity by applying the chemical directly to the leaves of established seedlings.
Step-by-Step Methodology:
-
Sow weed and crop seeds in pots and grow them in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).[19]
-
Prepare test solutions as described in Protocol 3.1.
-
Spray the foliage of the plants uniformly with the test solutions until runoff.[18]
-
Return the plants to the greenhouse and observe them for 14-21 days.
-
Visually assess herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) and crop phytotoxicity using the same rating scale as the pre-emergence assay.
Conclusion and Future Directions
This compound is a powerful and versatile starting material in the agrochemical discovery pipeline. Its utility is proven by the wide range of biologically active compounds that can be synthesized from it, particularly in the realm of fungicides and plant health elicitors.[3][4][11] The future of research with this scaffold lies in the continued exploration of novel derivatives and the combination of the 1,2,3-thiadiazole core with other bioactive fragments to develop next-generation crop protection agents with multiple modes of action, improved efficacy, and favorable environmental profiles.[12]
References
- 1. Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-甲基-1,2,3-噻重氮-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Heterocyclic Building Blocks for Agrochemicals (331) [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound 97 18212-20-9 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 14. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. croplife.co.za [croplife.co.za]
Application Notes & Protocols: Biological Assays for Evaluating the Efficacy of Thiadiazole Derivatives
Introduction
The thiadiazole ring is a five-membered heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] Its unique mesoionic character and ability to act as a bioisostere for structures like pyrimidines and oxadiazoles allow thiadiazole-containing compounds to cross cellular membranes and interact with a wide array of biological targets.[1] This versatility has led to the development of thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
The successful translation of a novel thiadiazole derivative from a chemical entity to a potential therapeutic agent hinges on rigorous biological evaluation. This guide provides a detailed overview and step-by-step protocols for key in vitro biological assays designed to test the efficacy of thiadiazole derivatives. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.
Section 1: Anticancer Efficacy Assays
A primary focus in thiadiazole research is the development of novel anticancer agents.[1] These compounds can exert their effects through various mechanisms, including inhibiting cell proliferation, inducing programmed cell death (apoptosis), and arresting the cell cycle.[2][4] The following assays provide a tiered approach to screen for cytotoxic activity and then elucidate the underlying mechanism of action.
Initial Cytotoxicity Screening: Determining Potency
The first step in evaluating a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC50), a key indicator of its potency.[5]
Caption: General workflow for in vitro cytotoxicity testing.
Two of the most common and reliable colorimetric assays are the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on mitochondrial metabolic activity.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[6]
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[8]
| Feature | MTT Assay | Sulforhodamine B (SRB) Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Stoichiometric binding to cellular proteins |
| Endpoint | Measures metabolic activity | Measures total protein mass (cell number) |
| Advantages | Widely used and well-documented | More sensitive, better linearity, less interference from compounds, endpoint is stable[7][8] |
| Limitations | Can be affected by compound's redox properties, requires solubilization of formazan crystals[6] | Requires a cell fixation step |
| Best For | General viability screening | Large-scale screening, compounds that may interfere with metabolic assays[8] |
This protocol is adapted from standards used by the National Cancer Institute (NCI).[7] The SRB assay is often preferred due to its reliability and the stability of the endpoint.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[3][4]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiadiazole derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivative in culture medium. Remove the medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Air Dry: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measurement: Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of untreated control cells) x 100. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.
Elucidating the Mechanism of Action
Once a thiadiazole derivative demonstrates significant cytotoxicity, the next step is to understand how it kills cancer cells. The two most common mechanisms investigated are the induction of apoptosis and the disruption of the cell cycle.
Apoptosis is a form of programmed cell death that is crucial for tissue homeostasis.[9] Many effective anticancer drugs work by inducing apoptosis in cancer cells.[10] It is important to distinguish apoptosis from necrosis (uncontrolled cell death), as apoptosis induction is a more desirable therapeutic outcome.
Caption: Key events in apoptosis and corresponding assays.
Protocol 1.2.1: Annexin V/PI Staining by Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cells treated with the thiadiazole derivative for a specified time.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells after treatment. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cancer is characterized by uncontrolled cell proliferation.[2] Some anticancer agents function by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing the cell from dividing and often leading to apoptosis.[4] Flow cytometry with a DNA-binding dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.[12][13]
Caption: Cell cycle phases and a representative histogram.
Protocol 1.2.2: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This protocol allows for the quantification of DNA content in a cell population, revealing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Materials:
-
Cancer cells treated with the thiadiazole derivative.
-
PBS (Phosphate-Buffered Saline).
-
Ice-cold 70% ethanol.
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[13]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect cells (including supernatant) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[13]
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS to remove residual ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[15] The resulting histogram will show distinct peaks for G0/G1 (2n DNA) and G2/M (4n DNA), with the S phase population in between.
Section 2: Antimicrobial Efficacy Assays
Thiadiazole derivatives have shown significant promise as antimicrobial agents.[16][17] The evaluation of their efficacy involves determining their ability to inhibit microbial growth (bacteriostatic) or kill the microbes (bactericidal).
Caption: Workflow for assessing antibacterial activity.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] This is a gold-standard method for susceptibility testing.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[18]
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well U-bottom plates
-
Thiadiazole derivative and standard antibiotic (e.g., Ciprofloxacin) stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)
Procedure:
-
Plate Preparation: Add 50 µL of MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the thiadiazole stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a range of concentrations.
-
Controls: Designate wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland standard in MHB. Add 50 µL of this working suspension to each well (except the negative control), achieving a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the OD at 600 nm.
Section 3: Anti-inflammatory Efficacy Assays
Chronic inflammation is implicated in numerous diseases, and many thiadiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[19][20]
Protocol 3.1: Inhibition of Albumin Denaturation Assay
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[21] This in vitro assay evaluates the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA), which serves as a simple screen for anti-inflammatory activity.[22][23]
Caption: Principle of the albumin denaturation inhibition assay.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Thiadiazole derivative and standard drug (e.g., Diclofenac sodium)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spectrophotometer or plate reader (660 nm)
Procedure:
-
Reaction Mixture: In test tubes, prepare reaction mixtures containing 0.2 mL of BSA solution, 2.8 mL of PBS, and various concentrations of the thiadiazole derivative.
-
Controls: Prepare a control tube with BSA and PBS but no compound.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by incubating the tubes in a water bath at 70°C for 10 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 17. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. soeagra.com [soeagra.com]
- 19. mdpi.com [mdpi.com]
- 20. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 22. journalajrb.com [journalajrb.com]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols: Molecular Docking of Thiadiazole Derivatives with Target Enzymes
Section 1: The Strategic Imperative of the Thiadiazole Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among them, the thiadiazole ring system stands out as a "privileged scaffold." Its five-membered aromatic structure, containing sulfur and nitrogen atoms, confers unique physicochemical properties.[1] The sulfur atom enhances liposolubility, while the overall mesoionic character allows these molecules to effectively cross cellular membranes and interact with a wide array of biological targets.[2]
Thiadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Specifically, the 1,3,4-thiadiazole isomer is a recurring motif in numerous clinically approved drugs and late-stage drug candidates.[3] This success is largely due to its ability to act as a hydrogen bond acceptor and its tunable electronic properties, which allow for the precise targeting of enzyme active sites.[1][4]
Common enzymatic targets for thiadiazole derivatives include, but are not limited to:
-
Kinases: Such as Bcr-Abl, VEGFR-2, and Akt, which are critical regulators of cell signaling pathways implicated in cancer.[2][6][7]
-
Carbonic Anhydrases: Involved in pH regulation and linked to glaucoma and certain types of cancer.[6]
-
α-Glucosidase: A key enzyme in carbohydrate metabolism, making it a target for anti-diabetic therapies.[1]
-
MurB Ligase: An essential enzyme in bacterial cell wall biosynthesis, representing a target for novel antibiotics.[8]
Molecular docking serves as an indispensable computational tool to rationally design and screen thiadiazole derivatives against these targets, predicting their binding affinity and interaction patterns before committing to costly and time-consuming synthesis and in vitro testing.[9]
Section 2: The Molecular Docking Paradigm: A Strategic Workflow
Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., a thiadiazole derivative) when bound to a second (the receptor, e.g., a target enzyme) to form a stable complex.[10] The output is a prediction of the binding mode and an estimation of the binding affinity, typically represented by a docking score.[11] This process allows researchers to prioritize candidates, understand structure-activity relationships (SAR), and generate hypotheses about the mechanism of inhibition.
The entire process can be visualized as a multi-stage pipeline, where the integrity of each step is paramount for the trustworthiness of the final result.
Section 3: Field-Proven Protocols for Thiadiazole Docking
This section provides a detailed, step-by-step methodology using a common and freely available software suite: AutoDock Vina for the docking simulation, UCSF Chimera/ChimeraX for preparation, and PyMOL or Discovery Studio Visualizer for analysis.[12][13][14]
Protocol 1: Receptor (Enzyme) Preparation
Causality: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (water, co-solvents) and lacks hydrogen atoms. Proper preparation is crucial to ensure the protein's electrostatic and steric properties are accurately represented for the simulation.[10][15]
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the 3D structure of the target enzyme from the RCSB PDB database (e.g., PDB ID: 1IEP for Abl kinase).
-
Initial Cleaning (UCSF Chimera/ChimeraX):
-
Open the PDB file.
-
Remove all water molecules. These are typically not involved in the core binding interactions and can interfere with the docking algorithm. Command: delete solvent[13]
-
Inspect the structure for co-factors or existing ligands. If the goal is to find a new binding mode, the existing ligand must be removed. If the goal is to validate the docking protocol ("re-docking"), the ligand should be saved separately and then removed from the protein structure.[16]
-
Check for and repair any missing residues or atoms in the binding site, as these can create artificial voids.
-
-
Add Hydrogens and Charges:
-
Add hydrogen atoms to the protein, as they are critical for forming hydrogen bonds. Ensure that polar hydrogens are added.[17]
-
Assign partial charges to all atoms (e.g., using the Gasteiger or AM1-BCC charge models). This is essential for calculating the electrostatic interaction energy component of the docking score.[18]
-
-
Save in PDBQT Format:
-
The final prepared protein structure must be saved in the PDBQT format, which is required by AutoDock. This format includes the atomic coordinates, partial charges (Q), and AutoDock atom types (T).[19]
-
Protocol 2: Ligand (Thiadiazole Derivative) Preparation
Causality: The ligand's 3D conformation, charge distribution, and rotatable bonds directly influence how it fits into the enzyme's active site. Energy minimization finds a low-energy, stable conformation of the ligand, while defining torsions allows the docking algorithm to explore its conformational flexibility.[10][18]
Step-by-Step Methodology:
-
Draw the 2D Structure: Create the 2D structure of your thiadiazole derivative using software like ChemDraw or MarvinSketch.
-
Convert to 3D and Minimize Energy:
-
Import the 2D structure into a 3D modeling program (e.g., Avogadro, UCSF Chimera).
-
Add hydrogen atoms.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable 3D conformation.
-
-
Assign Charges and Define Torsions (AutoDockTools):
-
Load the energy-minimized ligand (in PDB or MOL2 format) into AutoDockTools (ADT).
-
Assign Gasteiger charges.
-
Define the rotatable bonds. The thiadiazole ring itself is rigid, but bonds connecting substituents to the ring are typically rotatable. ADT will automatically detect these, but it's crucial to verify them.
-
-
Save in PDBQT Format: Save the final prepared ligand in the PDBQT format.[17]
Protocol 3: Docking Simulation with AutoDock Vina
Causality: The docking simulation requires a defined search space (the "grid box") where it will attempt to place the ligand. The size and center of this box are critical parameters. If it's too small, it may miss the true binding site; if it's too large, the search becomes computationally expensive and less accurate.
Step-by-Step Methodology:
-
Define the Grid Box:
-
Load the prepared protein PDBQT file into ADT.
-
Identify the active site. This is often done based on the position of the co-crystallized ligand from the original PDB file or through literature review.
-
Center the grid box on the active site. The box dimensions should be large enough to accommodate the entire ligand in any orientation, typically with a 10-15 Å buffer around the active site residues.
-
Note the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt).
-
Specify the paths to the receptor and ligand PDBQT files and the grid box parameters noted in the previous step.
-
An example conf.txt file:
-
-
Run Vina:
-
Execute AutoDock Vina from the command line, specifying the configuration file.
-
Command: vina --config conf.txt --log log.txt
-
Vina will perform the docking simulation and output the results (typically the top 9 binding poses) to the file specified by the out parameter.
-
Section 4: Trustworthiness and Analysis of Docking Results
A docking score is not absolute proof of binding. Rigorous analysis and validation are required to build confidence in the computational results.[20]
Interpreting the Docking Score
The primary quantitative output is the binding affinity, reported in kcal/mol.[11]
-
More Negative is Better: A lower (more negative) binding energy indicates a stronger, more stable predicted interaction.[21]
-
General Guideline:
It is crucial to compare the docking score of your thiadiazole derivatives to a known inhibitor or the native ligand if available. A promising candidate should ideally have a better (more negative) score than the reference compound.[22]
Visual Analysis of Binding Poses
Causality: The docking score alone is meaningless without a physically plausible binding mode. Visual inspection confirms whether the predicted interactions align with known biochemical principles.[23]
Step-by-Step Methodology (using PyMOL or Discovery Studio Visualizer):
-
Load Structures: Open the receptor PDBQT file and the docking output PDBQT file.
-
Examine the Top Pose: Focus on the top-ranked pose (Mode 1, with the lowest binding energy).
-
Identify Key Interactions: Look for and analyze:
-
Hydrogen Bonds: Are there hydrogen bonds between the nitrogen atoms of the thiadiazole ring (or other H-bond donors/acceptors on the substituents) and key active site residues (e.g., serine, glutamine)?[23][24]
-
Hydrophobic Interactions: Does the aromatic thiadiazole ring or other hydrophobic substituents make favorable contacts with nonpolar residues in the binding pocket?[23]
-
π-π Stacking: Are there stacking interactions between the thiadiazole ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan?[2]
-
-
Check for Steric Clashes: Ensure there are no significant steric clashes where atoms are unnaturally close.
-
Compare Poses: Analyze the other predicted poses. If multiple low-energy poses cluster in a similar location and orientation, it increases confidence in the predicted binding mode.[23]
Validation Protocol: Re-docking
Causality: The most fundamental validation technique is to re-dock the co-crystallized native ligand back into its own receptor. A reliable docking protocol should be able to reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD).[23][25]
Step-by-Step Methodology:
-
Extract the native ligand from the original PDB file and prepare it as described in Protocol 2.
-
Prepare the receptor as described in Protocol 1 (after removing the native ligand).
-
Perform the docking simulation (Protocol 3) using the native ligand.
-
Calculate RMSD: In a visualization tool, superimpose the docked pose of the native ligand onto its original crystallographic position. Calculate the RMSD between the heavy atoms.
-
An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable for that specific target. [23]
-
Quantitative Data Summary
When screening multiple thiadiazole derivatives, results should be summarized in a clear, tabular format.
| Derivative ID | R1-Group | R2-Group | Docking Score (kcal/mol) | Key Interacting Residues | Predicted H-Bonds |
| Control | - | - | -8.1 | GLU588, SER412 | 2 |
| TDZ-01 | p-hydroxyphenyl | H | -9.5 | GLU588, SER412, GLY410 | 3 |
| TDZ-02 | p-nitrophenyl | H | -8.9 | GLU588, SER412 | 2 |
| TDZ-03 | p-hydroxyphenyl | N-benzylamine | -10.7 | GLU588, SER412, ASP621 | 4 |
Table 1: Example docking results for a series of 1,3,4-thiadiazole derivatives against a hypothetical kinase. The control is a known inhibitor. TDZ-03 shows the most promise due to its superior docking score and additional predicted hydrogen bond with ASP621.
References
- 1. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Steps for performing molecular docking using autodockvina | PDF [slideshare.net]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. researchgate.net [researchgate.net]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Troubleshooting & Optimization
Navigating the Hurd-Mori Synthesis of Thiadiazoles: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for the Hurd-Mori synthesis of thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic tool. Here, we move beyond standard protocols to address the nuanced challenges and common side reactions that can arise during experimentation. Our goal is to provide you with the in-depth technical insights and troubleshooting strategies necessary to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
The Hurd-Mori reaction, the cyclization of hydrazone derivatives with thionyl chloride to yield 1,2,3-thiadiazoles, is a cornerstone of heterocyclic chemistry.[1] However, its success is sensitive to a variety of factors. This section addresses the most frequently encountered experimental hurdles in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Thiadiazole
Question: My Hurd-Mori synthesis is resulting in a very low yield or a complex mixture of unidentifiable products. What are the likely causes and how can I troubleshoot this?
Answer: Low or nonexistent yields are a common frustration and can stem from several factors, primarily related to starting material quality, reaction conditions, and the electronic nature of your substrate.
Probable Causes & Step-by-Step Solutions:
-
Purity and Stability of the Hydrazone Precursor:
-
Insight: The hydrazone starting material must be pure and completely dry. Residual starting ketone, hydrazine, or moisture can lead to a cascade of side reactions with the highly reactive thionyl chloride.
-
Troubleshooting Protocol:
-
Verify Purity: Analyze your hydrazone by ¹H NMR and LC-MS to confirm its identity and purity.
-
Recrystallization: If impurities are detected, recrystallize the hydrazone from an appropriate solvent system (e.g., ethanol/water) to remove contaminants.
-
Drying: Thoroughly dry the purified hydrazone under high vacuum to remove any residual solvent or water.
-
-
-
Reaction Temperature and Control:
-
Insight: The Hurd-Mori reaction is often exothermic, and excessive heat can lead to the decomposition of starting materials, intermediates, and even the desired thiadiazole product.[2] Higher temperatures can result in the complete destruction of the thiadiazole ring.[2]
-
Troubleshooting Protocol:
-
Cooling during Addition: Add the thionyl chloride dropwise to a cooled solution (0 °C) of the hydrazone to dissipate the heat of reaction.
-
Controlled Heating: After the initial addition, allow the reaction to warm to room temperature slowly before any subsequent heating. If reflux is necessary, consider a lower-boiling solvent or shorter reaction times.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and avoid prolonged heating once the starting material is consumed.
-
-
-
Electronic Effects of Substituents:
-
Insight: The electronic nature of the substituents on the hydrazone precursor can dramatically influence the reaction's success. Electron-withdrawing groups on the nitrogen of the hydrazone can significantly improve yields by reducing the basicity of the nitrogen, thereby minimizing side reactions.[3] Conversely, electron-donating groups can lead to poor conversion.[3]
-
Troubleshooting Protocol:
-
Substrate Evaluation: If your substrate contains electron-donating groups and you are experiencing low yields, consider if modification is possible.
-
Protecting Group Strategy: For substrates with sensitive functional groups, the choice of protecting group is critical. For instance, in the synthesis of pyrrolo-thiadiazoles, an electron-withdrawing methyl carbamate protecting group gave superior yields compared to electron-donating alkyl groups.[3]
-
-
Issue 2: Formation of N-Arylhydrazonoyl Chlorides as a Major Byproduct
Question: Instead of the expected thiadiazole, my main product appears to be an N-arylhydrazonoyl chloride. Why is this happening and how can I favor the desired cyclization?
Answer: The formation of N-arylhydrazonoyl chlorides is a known side reaction in the Hurd-Mori synthesis, particularly when using N-acylhydrazones of o-hydroxyaryl ketones.[4][5] This occurs when the reaction pathway is diverted from the intramolecular cyclization needed for the thiadiazole ring.
Mechanism of Side Reaction:
The reaction of the hydrazone with thionyl chloride can lead to the formation of a chlorosulfinyl intermediate. In the case of certain substrates, instead of this intermediate facilitating cyclization at the active methylene group, the thionyl chloride acts as a chlorinating agent at the hydrazone carbon, leading to the formation of the N-arylhydrazonoyl chloride.
Troubleshooting Strategies:
-
Substrate Modification:
-
Insight: The presence of certain functional groups, like a hydroxyl group ortho to the hydrazone, can promote the formation of the hydrazonoyl chloride.
-
Solution: If possible, protect the interfering functional group before subjecting the hydrazone to the Hurd-Mori conditions.
-
-
Reaction Conditions:
-
Insight: The choice of solvent and reaction temperature can influence the reaction pathway.
-
Solution: Experiment with less polar solvents and lower reaction temperatures to potentially disfavor the formation of the hydrazonoyl chloride.
-
Issue 3: Formation of Resinous, Intractable Material
Question: My reaction produces a significant amount of dark, resinous material that is difficult to characterize and purify. What is causing this polymerization?
Answer: The formation of resinous material is often a sign of uncontrolled side reactions and decomposition. Thionyl chloride is a strong dehydrating and chlorinating agent, and in the presence of reactive functional groups or under harsh conditions, it can lead to polymerization and the formation of complex, high-molecular-weight byproducts.
Probable Causes and Prevention:
-
Excessive Heat: As mentioned previously, high temperatures can lead to the decomposition of the thiadiazole ring and other reactive intermediates, which can then polymerize.
-
Prevention: Maintain strict temperature control throughout the reaction.
-
-
Stoichiometry of Thionyl Chloride:
-
Insight: While an excess of thionyl chloride is often used to drive the reaction to completion, a large excess can promote unwanted side reactions.
-
Prevention: Use a moderate excess of thionyl chloride (e.g., 2-3 equivalents) and add it portion-wise to the reaction mixture.
-
-
Reactive Functional Groups:
-
Insight: Substrates with unprotected, reactive functional groups (e.g., amines, phenols, or other nucleophilic moieties) can react with thionyl chloride in an uncontrolled manner.
-
Prevention: Protect any reactive functional groups on your starting material before attempting the Hurd-Mori synthesis.
-
Frequently Asked Questions (FAQs)
Q1: Can the Hurd-Mori synthesis be used to prepare 1,2,4-thiadiazoles?
The Hurd-Mori synthesis is specifically for the preparation of 1,2,3-thiadiazoles.[1] The synthesis of 1,2,4-thiadiazoles involves different synthetic strategies, such as the oxidative cyclization of amidinithioureas.
Q2: Are there any alternatives to thionyl chloride for this synthesis?
Yes, concerns about the hazardous nature of thionyl chloride have led to the development of alternative methods. One notable improvement involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI). This provides a metal-free and often higher-yielding alternative to the classical Hurd-Mori reaction.
Q3: My desired thiadiazole is unstable and decomposes during workup or purification. What can I do?
The 1,2,3-thiadiazole ring can be sensitive to both acidic and basic conditions. If you suspect your product is decomposing during workup, consider the following:
-
Neutral Workup: Avoid acidic or basic washes. Use a neutral quench with ice water, followed by extraction with an organic solvent. Wash the organic layer with brine and dry over an anhydrous salt like sodium sulfate.
-
Purification: For purification, column chromatography on silica gel is a common method. Ensure your silica gel is neutral. If your compound is still unstable, consider alternative purification techniques like preparative TLC or recrystallization from a suitable solvent system.
Q4: How can I confirm the structure of my desired thiadiazole and any potential side products?
A combination of spectroscopic techniques is essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the overall structure and substitution pattern of your product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass and elemental composition, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR can help identify key functional groups present in your molecule.
For unknown impurities, isolation via preparative chromatography followed by detailed spectroscopic analysis is the standard approach for characterization.[6]
Visualizing Reaction Pathways
To aid in understanding the Hurd-Mori synthesis and its potential pitfalls, the following diagrams illustrate the key reaction pathways.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate by Column Chromatography
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the purification of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate using silica gel column chromatography. As a bioactive nitrogen-containing heterocycle, achieving high purity is paramount for subsequent applications, from biological screening to synthetic elaboration.[1][2] This guide moves beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Pre-Chromatography Assessment & Compound Profile
Before committing your valuable material to a column, a thorough preliminary analysis is essential. This section addresses the critical questions you should ask to ensure a successful purification.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
Understanding the compound's properties is the foundation of a logical purification strategy. The thiadiazole ring, with its sulfur and nitrogen atoms, introduces polarity and potential for interaction with the stationary phase. The ethyl ester group further contributes to this polarity.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₆H₈N₂O₂S | Indicates the presence of multiple heteroatoms that can interact with silica gel.[1][2] |
| Molecular Weight | 172.20 g/mol | Standard molecular weight for a small molecule.[1][2] |
| Density | 1.265 g/mL at 25 °C | Useful for calculating mass if handling the compound as a liquid.[1][3] |
| Refractive Index | n20/D 1.5050 | A key parameter for characterization of the pure liquid.[1][3] |
| Key Functional Groups | 1,2,3-Thiadiazole, Ethyl Ester | The nitrogen lone pairs can interact with acidic silanol groups on silica, potentially causing tailing. The ester provides a polar handle.[1] |
| Safety Profile | Irritant (Skin, Eyes, Respiratory) | Proper personal protective equipment (PPE), including gloves and eyeshields, is mandatory.[1][4] |
Q2: How can I quickly assess if my compound will decompose on silica gel?
This is a critical, often overlooked, step. Heterocyclic compounds can sometimes degrade on the acidic surface of standard silica gel. A simple Thin Layer Chromatography (TLC) stability test can save you from losing your entire batch.
Protocol: TLC Stability Test
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Allow the spotting solvent to fully evaporate.
-
Let the plate sit on the lab bench, exposed to air and ambient light, for 1-2 hours.
-
Develop the plate using a solvent system that gives your product an Rf of ~0.3-0.4.
-
Visualize the plate under a UV lamp and/or with a suitable stain.
-
Analysis: If you observe new spots or significant streaking from the baseline that was not present in an immediate run, your compound may be unstable on silica gel.[5] In this case, refer to the troubleshooting section on alternative stationary phases.
Part 2: The Core Protocol - A Validated Workflow
This section provides a detailed, step-by-step methodology for the purification of this compound.
References
Optimizing thionyl chloride reaction conditions for thiadiazole synthesis
Introduction: A Scientist's Guide to Thionyl Chloride in Thiadiazole Synthesis
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing thionyl chloride (SOCl₂) for the construction of thiadiazole rings. Thiadiazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1] Thionyl chloride is a powerful and versatile reagent in this context, often acting as both a dehydrating and cyclizing agent to convert precursors like thiosemicarbazides, semicarbazones, or diaminomaleonitrile into the desired heterocyclic core.[2][3]
This document moves beyond a simple recitation of procedures. As your Senior Application Scientist, my goal is to provide you with the causal understanding—the "why"—behind the experimental choices you make. We will delve into reaction mechanisms, troubleshoot common failures, and provide robust, field-tested protocols to enhance the reliability and success of your syntheses.
Critical Safety Protocols: Handling Thionyl Chloride
Before initiating any experiment, a thorough understanding of the hazards associated with thionyl chloride is mandatory. It is a highly corrosive and toxic substance that reacts violently with water.[4][5]
WARNING: Thionyl chloride is a lachrymator, toxic if inhaled, and causes severe skin burns and eye damage.[6] It reacts violently with water, releasing toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[5][7] All manipulations must be performed in a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full face shield are required.[6][8]
-
Hand Protection: Use chemical-resistant gloves (e.g., neoprene or butyl rubber).
-
Body Protection: Wear a flame-retardant lab coat and a chemical-resistant apron. Ensure an emergency safety shower and eyewash station are immediately accessible.[8]
-
Respiratory Protection: For operations outside a closed system, a NIOSH-approved air-purifying respirator with acid gas cartridges is recommended.[4]
Spill & Quenching Procedures:
-
Spills: Absorb small spills with an inert material like sand or vermiculite. Do NOT use water or combustible materials.[7]
-
Quenching: Excess thionyl chloride must be quenched slowly and carefully. This is typically done by adding the reaction mixture to ice-cold water or crushed ice with vigorous stirring in a fume hood. Alternatively, slow addition to a cold alcohol (e.g., methanol) can be used, but be aware this will form the corresponding alkyl sulfite.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of thionyl chloride in thiadiazole synthesis?
Thionyl chloride serves as a powerful dehydrative cyclization agent. In the context of synthesizing 1,3,4-thiadiazoles from thiosemicarbazides or 1,2,3-thiadiazoles from semicarbazones (the Hurd-Mori synthesis), it facilitates the removal of water to close the heterocyclic ring.[1][3] For certain substrates, such as diaminomaleonitrile, it provides the sulfur atom for the ring in addition to driving the cyclization.[2]
Q2: Why are large excesses of thionyl chloride often used in these reactions?
Using thionyl chloride in excess allows it to function as both the reagent and the reaction solvent.[2] This has two main advantages:
-
High Concentration: It ensures a high concentration of the cyclizing agent, driving the reaction to completion.
-
Anhydrous Conditions: It inherently keeps the reaction medium free of water, which could otherwise hydrolyze the reagent or interfere with the reaction.
Q3: What alternative solvents can be used if I don't want to use thionyl chloride as the solvent?
If a co-solvent is desired or necessary, inert, anhydrous solvents are required. Common choices include:
-
Benzene or Toluene[9]
-
Dichloromethane (DCM) or Chloroform (CHCl₃)[2]
-
1,2-Dichloroethane (DCE)[10]
-
Pyridine (can also act as an acid scavenger)[11]
Caution: Avoid using dimethylformamide (DMF) as a solvent unless specifically called for in a validated procedure. Thionyl chloride can react with DMF to form the Vilsmeier reagent, which can lead to unwanted side reactions.[12]
Q4: How do I remove excess thionyl chloride after the reaction is complete?
Excess thionyl chloride (b.p. 79 °C) is typically removed by distillation under atmospheric pressure, followed by vacuum distillation to remove the final traces.[2] This must be done in a well-ventilated fume hood. The crude product can then be purified further.
Q5: My starting material has other sensitive functional groups (e.g., alcohols, amines). How will thionyl chloride affect them?
Thionyl chloride will readily react with alcohols to form alkyl chlorides and with primary/secondary amines to form sulfinylamines or other products.[12][13] If these functional groups are present on your substrate and are not intended to react, they must be protected prior to the thiadiazole synthesis step.
Reaction Mechanism: The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
Understanding the reaction pathway is crucial for optimization and troubleshooting. The Hurd-Mori synthesis, which converts semicarbazones into 1,2,3-thiadiazoles, provides an excellent example of the role of thionyl chloride.[3]
The process involves an electrophilic attack by thionyl chloride on the semicarbazone, leading to a cyclization cascade that eliminates water and forms the stable aromatic thiadiazole ring.
Caption: Hurd-Mori reaction pathway for 1,2,3-thiadiazole synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during thiadiazole synthesis using thionyl chloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture Contamination: Thionyl chloride is rapidly hydrolyzed by water.[4] | 1a. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar).1b. Use anhydrous solvents and ensure starting materials are dry. |
| 2. Insufficient Reagent: The molar ratio of SOCl₂ to substrate is too low. | 2. Increase the molar ratio of thionyl chloride. A common starting point is a 3:1 to 5:1 ratio, or using it as the solvent.[2] | |
| 3. Low Reaction Temperature: The activation energy for the cyclization is not being met. | 3. Gradually increase the reaction temperature. Monitor progress by TLC. Reactions are often run between 45 °C and the boiling point of SOCl₂ (79 °C).[2] | |
| Reaction Stalls / Incomplete Conversion | 1. Reaction Time is Too Short. | 1. Increase the reaction time. Monitor by TLC until the starting material is consumed. Reaction times can range from 1.5 to 10 hours.[2] |
| 2. Poor Solubility of Starting Material. | 2. If using a co-solvent, select one in which the starting material has better solubility at the reaction temperature. | |
| Formation of Dark Tar or Polymer | 1. Temperature is Too High: This can lead to decomposition of the starting material or product. | 1. Reduce the reaction temperature. Run a temperature optimization study, starting at a lower temperature (e.g., 40-50 °C) and gradually increasing. |
| 2. Prolonged Reaction Time: Leaving the reaction for too long after completion can cause degradation. | 2. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. | |
| 3. Unwanted Side Reactions: Highly reactive functional groups on the substrate may be reacting.[14][15] | 3. Consider protecting sensitive functional groups on your starting material before subjecting it to thionyl chloride. | |
| Difficult Work-up & Purification | 1. Violent Quenching: Adding water or base too quickly to a large excess of hot SOCl₂. | 1. Cool the reaction mixture to 0 °C before quenching. Add the reaction mixture slowly to a vigorously stirred beaker of crushed ice or ice-cold aqueous NaHCO₃ solution. |
| 2. Product is Water Soluble or an Emulsion Forms. | 2. After quenching, extract with a suitable organic solvent (e.g., ethyl acetate, DCM). If an emulsion forms, try adding brine to break it. | |
| 3. Acidic Byproducts Contaminate Product: Residual HCl or SO₂ can make the product difficult to handle. | 3. After extraction, wash the organic layer thoroughly with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄ or Na₂SO₄ before evaporating the solvent.[16] |
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Exemplary Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole
This protocol describes a general procedure for the cyclization of a substituted thiobenzoyl hydrazine to a 2,5-disubstituted-1,3,4-thiadiazole.
Materials:
-
Substituted Thiobenzoyl Hydrazine (1.0 eq)
-
Thionyl Chloride (SOCl₂) (5.0 eq)
-
Anhydrous Toluene (if used as co-solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a two-necked, round-bottomed flask with a magnetic stir bar and a reflux condenser. Fit the top of the condenser with a nitrogen or argon inlet connected to a bubbler. Ensure all glassware is oven-dried.
-
Reagent Addition: Under a positive pressure of inert gas, add the substituted thiobenzoyl hydrazine (1.0 eq) to the flask.
-
Solvent/Reagent Addition: Carefully add purified thionyl chloride (5.0 eq) via syringe. Note: This reaction is often exothermic. If necessary, an external cooling bath (ice-water) can be used during the addition. If a co-solvent is used, add it before the thionyl chloride.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-85 °C) using an oil bath.[9] Maintain the inert atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 4-8 hours.
-
Work-up (Quenching): Once the reaction is complete (starting material consumed), cool the flask to room temperature, then to 0 °C in an ice bath.
-
Excess Reagent Removal (Optional): If a large excess of SOCl₂ was used, it can be distilled off under atmospheric pressure in the fume hood.
-
Neutralization: Slowly and carefully pour the cooled reaction mixture into a beaker containing a vigorously stirred, ice-cold saturated solution of NaHCO₃. Caution: Vigorous gas evolution (CO₂, SO₂) will occur. Continue stirring until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate).
Table of Optimized Reaction Parameters
The optimal conditions are highly substrate-dependent. Use this table as a starting point for your optimization studies.
| Parameter | Typical Range | Rationale & Key Considerations |
| Substrate | Thiosemicarbazides, Semicarbazones, Diaminomaleonitrile, etc. | The nature of the starting material dictates the specific thiadiazole isomer (e.g., 1,2,3- vs 1,3,4-) and reaction conditions. |
| SOCl₂ / Substrate Molar Ratio | 2:1 to 10:1 (or as solvent) | Lower ratios may be sufficient but higher ratios or use as a solvent ensures anhydrous conditions and drives the reaction to completion.[2] |
| Temperature | 40 °C to 85 °C | Higher temperatures increase reaction rate but may also lead to decomposition. An optimal temperature balances rate and selectivity.[2][9] |
| Reaction Time | 1.5 to 10 hours | Monitor by TLC to avoid incomplete reactions or product degradation from prolonged heating.[2] |
| Solvent | None (SOCl₂ excess), Benzene, Toluene, CHCl₃, DCE | Must be anhydrous and inert to the reaction conditions. |
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4062860A - Process for preparing 3,4-dicyano-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. lanxess.com [lanxess.com]
- 5. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. westliberty.edu [westliberty.edu]
- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 8. nj.gov [nj.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation of [1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Identification and Mitigation of Byproducts in 1,2,3-Thiadiazole Synthesis
Introduction
The 1,2,3-thiadiazole scaffold is a cornerstone in the development of novel pharmaceuticals and agrochemicals, valued for its diverse biological activities. The synthesis of this heterocycle, while well-established, is often accompanied by the formation of undesired byproducts that can complicate purification, reduce yields, and introduce confounding variables in downstream applications. This technical support guide provides an in-depth analysis of common byproducts encountered during the synthesis of 1,2,3-thiadiazoles, focusing on the widely employed Hurd-Mori synthesis and the Wolff rearrangement. Authored from the perspective of a Senior Application Scientist, this guide offers field-proven insights, troubleshooting strategies, and detailed protocols to empower researchers in achieving cleaner reactions and higher purity of their target compounds.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Hurd-Mori Synthesis: Common Issues
The Hurd-Mori synthesis, a robust method for constructing the 1,2,3-thiadiazole ring, typically involves the cyclization of an α-methylene-containing hydrazone with thionyl chloride (SOCl₂).[1] However, the aggressive nature of thionyl chloride can lead to several side reactions.
Question 1: I'm observing a significant amount of chlorinated byproduct in my reaction, especially when my starting material contains an aromatic ring. What is the cause, and how can I prevent it?
Answer:
Causality: The formation of chlorinated byproducts is a known issue when using thionyl chloride, particularly with electron-rich aromatic substrates.[2] Thionyl chloride can act as an electrophilic chlorinating agent, leading to substitution on the aromatic ring. The mechanism is believed to involve the generation of an electrophilic sulfur species or free chlorine radicals, which can then attack the aromatic ring, especially at activated positions.
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. The chlorination reaction is often more favorable at higher temperatures. It is imperative to maintain a low temperature, typically between -10 °C and 0 °C, during the addition of thionyl chloride.[3] Allow the reaction to warm to room temperature slowly only after the addition is complete.
-
Reagent Purity: Use freshly distilled or a new bottle of thionyl chloride. Decomposed thionyl chloride can contain impurities that may promote side reactions.[4]
-
Alternative Reagents: If chlorination remains a persistent issue, consider milder, modern alternatives to thionyl chloride. A highly effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI).[2] This metal-free approach avoids the use of harsh chlorinating agents.[2]
Question 2: My reaction has a significant byproduct with a mass that doesn't correspond to a simple chlorinated derivative. My starting material is a hydrazone of an α-keto acid. What could this byproduct be?
Answer:
Causality: In the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acids or their esters, a common byproduct is a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[5] This arises from an alternative cyclization pathway where the carbonyl oxygen of the hydrazone attacks an activated intermediate, rather than the desired sulfur-mediated cyclization.
Troubleshooting & Optimization:
-
Solvent and Temperature Modification: The choice of solvent and reaction temperature can influence the reaction pathway. Experiment with less polar solvents and maintain strict temperature control to favor the thiadiazole formation.
-
Purification Strategy: If the formation of the oxadiazine byproduct is unavoidable, it can often be separated from the desired 1,2,3-thiadiazole product by column chromatography on silica gel.[5] Careful selection of the eluent system is crucial for achieving good separation.
-
Structural Verification: Use a combination of NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm the identity of the byproduct. The characteristic spectral data for 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione will differ significantly from your target thiadiazole.
Wolff Rearrangement Pathway: Potential Pitfalls
The Wolff rearrangement offers an alternative route to 1,2,3-thiadiazoles, typically involving the decomposition of an α-diazothioester. This rearrangement generates a thioketene intermediate that can cyclize to form the thiadiazole ring.[6]
Question 3: I am attempting a thermal Wolff rearrangement to synthesize a 1,2,3-thiadiazole, but I am getting a complex mixture of products and low yield of the desired compound. What are the likely side reactions?
Answer:
Causality: Thermal Wolff rearrangements often require high temperatures, which can lead to a variety of side reactions.[7] One common issue is the premature SN2 substitution of the diazo group at the α-carbon, which competes with the desired rearrangement.[7] Additionally, the highly reactive thioketene intermediate can undergo undesired intermolecular reactions or decomposition at elevated temperatures.
Troubleshooting & Optimization:
-
Photochemical or Metal-Catalyzed Conditions: To avoid the high temperatures of thermal rearrangement, consider using photochemical or metal-catalyzed conditions. Photolytic Wolff rearrangements can often be performed at or below room temperature, minimizing thermal decomposition pathways.[7] Silver(I) oxide is a commonly used catalyst that can promote the rearrangement at significantly lower temperatures.[7]
-
Trapping of Intermediates: The formation of complex mixtures often points to the instability of the thioketene intermediate. Under photochemical conditions, the initial 1,2,3-thiadiazole product can sometimes undergo further photolysis to form a highly reactive thiirene, which can then rearrange or react with other species in the mixture.[8][9] Careful monitoring of the reaction progress and minimizing exposure to the light source after product formation can help mitigate this.
Data Presentation: Comparative Analysis of Synthetic Routes
| Feature | Hurd-Mori Synthesis (with SOCl₂) | TBAI-Catalyzed Synthesis (with S₈) |
| Reagents | Hydrazone, Thionyl Chloride | N-Tosylhydrazone, Elemental Sulfur, TBAI |
| Typical Yield | 60-85% | 70-95% |
| Common Byproducts | Chlorinated aromatics, Oxadiazines | Minimal, primarily unreacted starting materials |
| Reaction Conditions | Low temperature (-10 to 0 °C), then RT | Mild (often room temperature to 60 °C) |
| Advantages | Well-established, readily available reagents | Milder conditions, higher yields, fewer byproducts |
| Disadvantages | Harsh reagent, potential for multiple byproducts | Requires N-tosylhydrazone precursor |
Experimental Protocols
Protocol 1: High-Purity Synthesis of 4-Phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction
This protocol is optimized to minimize the formation of chlorinated byproducts.
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (5.6 g, 50 mmol) and sodium acetate (8.2 g, 100 mmol) in 50 mL of water.
-
Add a solution of acetophenone (6.0 g, 50 mmol) in 50 mL of ethanol to the flask.
-
Reflux the mixture for 1 hour.
-
Cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
CRITICAL: Perform this step in a well-ventilated fume hood. Suspend the dried acetophenone semicarbazone (3.54 g, 20 mmol) in 40 mL of anhydrous dichloromethane (DCM) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the suspension to -10 °C in a salt-ice bath.
-
Slowly add freshly distilled thionyl chloride (4.4 mL, 60 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield pure 4-phenyl-1,2,3-thiadiazole.
Protocol 2: Analysis of Byproducts by NMR and Mass Spectrometry
-
Sample Preparation: Isolate the main product and any significant byproducts from the reaction mixture using column chromatography. Prepare separate NMR tubes for each compound (5-10 mg in a suitable deuterated solvent like CDCl₃ or DMSO-d₆) and samples for mass spectrometry analysis.[10]
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each compound. For the desired 4-phenyl-1,2,3-thiadiazole, expect a characteristic singlet for the C5-H of the thiadiazole ring and aromatic signals. Byproducts like chlorinated derivatives will show altered aromatic splitting patterns and integration. The oxadiazine byproduct will have a completely different spectral signature.[10]
-
Mass Spectrometry: Obtain the mass spectrum for each compound. The molecular ion peak will confirm the molecular weight. A characteristic fragmentation pattern for many 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak.[10] Byproducts will exhibit different molecular ion peaks and fragmentation patterns.
Mandatory Visualizations
Diagram 1: Hurd-Mori Synthesis and Byproduct Formation Pathways
Caption: Hurd-Mori synthesis pathways leading to the desired 1,2,3-thiadiazole and common byproducts.
Diagram 2: Troubleshooting Logic for Byproduct Identification
Caption: A logical workflow for identifying byproducts using mass spectrometry and NMR analysis.
Frequently Asked Questions (FAQs)
Q1: Can I use sulfuryl chloride (SO₂Cl₂) instead of thionyl chloride (SOCl₂) for the Hurd-Mori reaction? A1: No, sulfuryl chloride is not a suitable substitute. It primarily acts as a chlorinating agent and does not facilitate the formation of the 1,2,3-thiadiazole ring. Its use will likely lead to a mixture of chlorinated products.[11]
Q2: My 1,2,3-thiadiazole product seems to decompose during purification on a silica gel column. What can I do? A2: The 1,2,3-thiadiazole ring can be sensitive to both acidic and basic conditions. Standard silica gel can be slightly acidic. If you suspect decomposition, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent, then packing the column. Alternatively, using a different stationary phase like alumina (neutral or basic) might be beneficial. Also, avoid harsh acidic or basic conditions during the workup.[5]
Q3: Are there any safety concerns I should be aware of when working with these reactions? A3: Absolutely. Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The decomposition of α-diazo compounds in the Wolff rearrangement releases nitrogen gas, which can cause a pressure buildup in a closed system. Ensure your reaction vessel is appropriately vented.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 3. Frontiers | I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 8. Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. chemmethod.com [chemmethod.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Stability and storage of "Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate"
Technical Support Center: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Introduction: A Scientist's Guide to a Versatile Building Block
This compound (CAS: 18212-20-9) is a bioactive, nitrogen-containing heterocyclic compound that serves as a critical intermediate in synthetic chemistry.[1] Its utility is particularly noted in the development of novel compounds with potent fungicidal activity and as a scaffold in medicinal chemistry for creating new therapeutic agents.[2] The structural integrity of this molecule is paramount for achieving reproducible and reliable experimental outcomes.
This guide provides an in-depth analysis of the stability and storage of this compound. It is designed for researchers and drug development professionals to mitigate common handling issues, troubleshoot experimental inconsistencies, and ensure the long-term viability of the compound.
Section 1: Compound Profile & Physicochemical Properties
A foundational understanding of the compound's properties is the first step toward proper handling. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 18212-20-9 | [3][4][5] |
| Molecular Formula | C₆H₈N₂O₂S | [1][3][4][5] |
| Molecular Weight | 172.20 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 1.265 g/mL at 25 °C | [5] |
| Boiling Point | 117-118 °C at 15 mmHg | [5] |
| Refractive Index | n20/D 1.5050 | [5] |
| Flash Point | >110 °C (>230 °F) | [5][6] |
| Purity | Typically ≥97% | [4] |
Section 2: Stability Profile and Recommended Storage
The stability of this compound is influenced by its two primary functional groups: the ethyl ester and the 1,2,3-thiadiazole ring. The ester is susceptible to hydrolysis under acidic or basic conditions, while the aromatic thiadiazole ring is generally stable but can be sensitive to harsh reagents.[7]
Core Storage Directive
For maximum shelf-life and experimental consistency, the following protocol is recommended.
Recommended Long-Term Storage Protocol (> 3 Months):
-
Inert Atmosphere: Before sealing, flush the headspace of the container with an inert gas like Argon or Nitrogen. This displaces atmospheric moisture and oxygen, which are key contributors to hydrolytic and oxidative degradation.
-
Container: Use an amber glass vial with a PTFE-lined cap. This protects the compound from light and ensures a tight, chemically resistant seal.
-
Temperature: Store in a cool, dry place.[3] While some suppliers suggest room temperature storage, for long-term viability, refrigeration (2-8°C) is the authoritative recommendation to minimize kinetic degradation.[4][5]
-
Labeling: Clearly label the container with the compound name, CAS number, date received, and date opened.
Storage Decision Workflow
Use the following workflow to determine the appropriate storage for your experimental timeline.
Caption: Decision workflow for storing this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the definitive conditions for optimal long-term storage?
For storage exceeding one month, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), and stored in a cool, dry, and well-ventilated place.[3] Refrigeration at 2-8°C is strongly recommended to minimize degradation kinetics.
Q2: The Safety Data Sheet (SDS) says "store in a cool place," while some vendors say "room temperature." Which is correct?
Both can be correct depending on the intended duration of storage. "Store in a cool place" is a general guideline to avoid heat, which can accelerate decomposition.[3] "Room temperature" is often acceptable for short-term, in-use quantities.[4][5] However, for maintaining the certified purity of the compound over months or years, the authoritative best practice is refrigerated storage (2-8°C).
Q3: My compound, which was initially colorless, has developed a yellow tint. Is it still viable for my experiments?
A color change often indicates the formation of minor impurities or degradation products. While the compound may still be largely intact, its purity is compromised. For sensitive applications like drug development or kinetic studies, it is highly recommended to verify the purity via analytical methods like HPLC or ¹H-NMR before use. For less sensitive synthetic steps, it might still be usable, but be aware that yields could be affected and purification may be more challenging.
Q4: What are the best solvents for preparing stock solutions, and how stable are these solutions?
Based on its structure (an ester), this compound is expected to be soluble in common organic solvents such as DMSO, DMF, ethyl acetate, and alcohols. Stock solutions in aprotic solvents like DMSO or DMF are generally stable for several weeks if stored at -20°C. Avoid preparing stock solutions in protic solvents (like methanol or ethanol) for long-term storage, as this can facilitate transesterification or hydrolysis, especially if acidic or basic impurities are present. Always prepare fresh solutions in reactive solvents immediately before use.
Q5: What are the most likely degradation pathways for this compound?
While specific degradation studies are not widely published, two primary pathways can be predicted based on its chemical structure. Understanding these helps in choosing compatible reaction and storage conditions.
Caption: Potential degradation pathways for this compound.
Section 4: Troubleshooting Experimental Issues
Inconsistent results can often be traced back to compound stability.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent biological assay results or reaction yields | Compound degradation due to improper storage or handling. | 1. Confirm storage conditions against the "Long-Term Protocol." 2. Prepare fresh stock solutions from the neat material. 3. Perform a quick purity check (e.g., TLC or LC-MS) to confirm integrity. |
| Precipitate forms in a stored stock solution (e.g., in DMSO) | The solution may be supersaturated, or the compound is degrading into a less soluble product. | 1. Gently warm the solution to 37°C and sonicate to attempt redissolution. 2. If precipitate remains, it may be an impurity; consider filtering the solution. 3. For future stocks, consider using a slightly lower concentration. |
| Low yield in reactions sensitive to acids or bases | The compound itself has degraded, releasing the carboxylic acid (hydrolysis), which alters the reaction pH. | 1. Use a freshly opened or recently purified batch of the compound. 2. If hydrolysis is suspected, consider adding a non-nucleophilic base to neutralize any acidic impurity before proceeding. |
Section 5: Self-Validating Protocol: Purity & Stability Check by HPLC
This protocol provides a framework for users to validate the purity of their compound upon receipt and after periods of storage.
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for peak shaping)
-
HPLC system with a C18 column and UV detector (detection at ~254 nm)
Procedure:
-
Standard Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in Acetonitrile. From this, prepare a working standard of ~50 µg/mL.
-
Sample Preparation: Prepare a sample from your stored material at the same concentration (50 µg/mL) in Acetonitrile.
-
HPLC Method:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm
-
-
Analysis:
-
Inject the standard from a freshly opened vial to establish the retention time and peak area for the pure compound.
-
Inject your stored sample.
-
Compare the chromatograms. Calculate the purity of your sample by dividing the peak area of the main compound by the total area of all peaks.
-
The appearance of new, more polar peaks (shorter retention time) may indicate hydrolytic degradation.
-
Trustworthiness: By comparing a stored sample against a fresh standard, this protocol provides a direct and quantitative measure of stability, empowering researchers to make informed decisions about using their reagents.
References
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 18212-20-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. isres.org [isres.org]
Troubleshooting low conversion rates in thiadiazole cyclization reactions
Welcome to the Thiadiazole Synthesis Core Technical Support Center. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges with thiadiazole cyclization reactions. As a Senior Application Scientist, I've synthesized both established chemical principles and field-proven insights to help you diagnose and resolve issues leading to low conversion rates. This guide is structured to provide not just procedural steps, but the underlying chemical logic, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when thiadiazole synthesis yields are suboptimal.
Q1: My 1,3,4-thiadiazole synthesis from a carboxylic acid and thiosemicarbazide is resulting in a low yield. What are the primary factors to investigate?
Low yields in this classic cyclization are often traced back to three critical areas: inefficient dehydration, thermal degradation, or incomplete intermediate formation. The reaction proceeds via an acylthiosemicarbazide intermediate, which must then cyclize with the loss of water.[1][2]
-
Dehydrating Agent: The choice and quantity of the dehydrating agent are paramount. Concentrated sulfuric acid is effective but can be harsh, potentially leading to charring or side reactions with sensitive substrates.[1][3] Polyphosphoric acid (PPA) is a milder alternative that often gives cleaner reactions and higher yields.[1][4] Phosphorus oxychloride (POCl3) is another common reagent for this transformation.[3][5] If you are observing a significant amount of starting material or a complex mixture of byproducts, consider switching to a milder dehydrating agent like PPA or optimizing the equivalents of your current one.
-
Reaction Temperature: High temperatures can lead to the decomposition of both the starting materials and the thiadiazole product.[6] It is crucial to establish the optimal temperature for your specific substrates. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation before significant degradation occurs.[6]
-
Intermediate Formation: The initial acylation of thiosemicarbazide must be efficient. If the carboxylic acid is sterically hindered or electronically deactivated, this step can be sluggish. In such cases, activating the carboxylic acid (e.g., converting it to an acid chloride) prior to reaction with thiosemicarbazide can significantly improve the formation of the necessary intermediate.
Q2: I am attempting a Hantzsch thiazole synthesis and observing multiple spots on my TLC, with very little of the desired 2-aminothiazole product. What is going wrong?
The Hantzsch synthesis, reacting an α-haloketone with a thioamide (like thiourea), is typically high-yielding.[7][8] However, side reactions can dominate if conditions are not optimal.
-
Reagent Purity: The α-haloketone is often the culprit. These reagents can be unstable and may contain residual acid or undergo self-condensation. Ensure your α-haloketone is pure before use.
-
Reaction Control: The initial step is an SN2 reaction between the sulfur of the thioamide and the α-carbon of the ketone.[9] This is followed by an intramolecular cyclization.[7] If the reaction is too vigorous or the temperature too high, intermolecular side reactions can occur. Running the reaction at a lower temperature initially and then gently warming can favor the desired intramolecular pathway.
-
Work-up Procedure: The final product, a 2-aminothiazole, is basic. During work-up, neutralizing the reaction mixture is often necessary to precipitate the product.[9] Using a mild base like sodium bicarbonate is recommended.[10] Harsh basic conditions should be avoided as they can lead to ring-opening or other decomposition pathways.[6]
Q3: My attempt to synthesize a 1,2,3-thiadiazole via the Hurd-Mori reaction is failing. What are the common pitfalls?
The Hurd-Mori reaction, involving the cyclization of a hydrazone with thionyl chloride, is a powerful method for accessing 1,2,3-thiadiazoles. However, its success is highly dependent on substrate and reaction conditions.[6]
-
Hydrazone Quality: The starting hydrazone must be pure and dry. Any residual hydrazine or water can react with the thionyl chloride, reducing its effectiveness and leading to byproducts.
-
Thionyl Chloride Addition: Thionyl chloride is a highly reactive reagent. It should be added slowly and at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction.[6] A rapid addition can lead to uncontrolled side reactions and degradation of the starting material.
-
Solvent Choice: Anhydrous, non-protic solvents like dichloromethane (DCM) or dioxane are typically used.[6] The presence of any protic solvent will quench the thionyl chloride.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting, moving from identifying the problem to implementing a validated solution.
Problem Area 1: Low or No Product Formation
If your reaction is yielding very little of the desired thiadiazole, a systematic investigation of your reaction parameters is necessary.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. jocpr.com [jocpr.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Ethyl Thiadiazole Carboxylates
Welcome to the technical support center for the purification of ethyl thiadiazole carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of heterocyclic compounds. Here, we move beyond simple protocols to address the nuanced challenges you may face at the bench. Our goal is to provide you with the expert insights and troubleshooting strategies necessary to achieve high purity and yield.
Section 1: Fundamentals of Recrystallization for Ethyl Thiadiazole Carboxylates
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities. For ethyl thiadiazole carboxylates, success hinges on a precise understanding of solvent-solute interactions. The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. As the solution cools, the decreasing solubility forces the target compound to crystallize, leaving impurities behind in the "mother liquor."
The molecular structure of ethyl thiadiazole carboxylates—featuring an aromatic heterocyclic ring, an ester group, and potentially other substituents—dictates their polarity and solubility profile. Generally, they are moderately polar compounds. The choice of solvent is therefore the most critical parameter for a successful recrystallization.
The Critical Role of Solvent Selection
An ideal recrystallization solvent should exhibit the following properties:
-
High dissolving power for the target compound at its boiling point.
-
Low dissolving power for the target compound at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities very well at all temperatures or not at all.
-
Be chemically inert , not reacting with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
A common rule of thumb is "like dissolves like." Given the ester functionality, solvents like ethyl acetate are often a good starting point[1]. However, the thiadiazole ring introduces polarity that may require more polar solvents like ethanol or solvent mixtures.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the recrystallization of ethyl thiadiazole carboxylates.
Question: My compound is "oiling out" and forming a liquid layer instead of crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes so highly supersaturated that the solute separates as a liquid. This is a frequent problem with heterocyclic compounds when the cooling process is too rapid or the wrong solvent is used[2][3].
Causality & Solution:
-
Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to orient themselves into a stable crystal lattice.
-
Solution: Re-heat the solution until the oil completely redissolves. If necessary, add a small amount (1-5% of total volume) of additional hot solvent to prevent immediate supersaturation[4]. Allow the flask to cool slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature. Very slow cooling is critical for forming crystals instead of oil[3].
-
-
Solvent Boiling Point Exceeds Compound's Melting Point: If your compound's melting point is lower than the solvent's boiling point, it will melt in the boiling solvent and separate as an oil on cooling.
-
Solution: Choose a lower-boiling point solvent or use a mixed-solvent system where the primary solvent is paired with a miscible "anti-solvent" in which your compound is poorly soluble.
-
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, leading to oil formation.
-
Solution: If you suspect colored impurities, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling[2]. If other impurities are the cause, a preliminary purification step like a quick filtration through a silica plug may be necessary before recrystallization[2].
-
Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer: The failure of crystals to form is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystallization[3].
Causality & Solution:
-
Excess Solvent: This is the most common cause of crystallization failure[3]. If the solution is not saturated at the lower temperature, the compound will simply remain dissolved.
-
Solution: Reduce the solvent volume by gently heating the solution to boil off some of the solvent (perform this in a fume hood). Once you observe slight turbidity or crystal formation at the surface, allow it to cool again. If you are unsure, you can remove all the solvent via rotary evaporation and restart the process with less solvent[3][4].
-
-
Supersaturation: The solution may be ready to crystallize but lacks a surface or "seed" to begin the process.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth[2][4][5].
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for further crystallization[2][4][5]. If you don't have one, dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin crystalline film on the rod. Re-insert the rod into the solution to seed it[4].
-
Question: My final yield is very low. Where did my compound go?
Answer: A low yield is almost always a result of using too much solvent during the initial dissolution or during the washing step[2][4][5].
Causality & Solution:
-
Excess Dissolving Solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the compound[2][5]. Any excess solvent will retain more of your product in the mother liquor upon cooling, drastically reducing your yield.
-
Pro-Tip: Add the hot solvent in small portions to your solid with swirling. Once the solid is dissolved, stop. If you accidentally add too much, boil off the excess before cooling.
-
-
Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve a significant portion of your product.
-
Solution: Always wash your crystals with a minimum amount of ice-cold recrystallization solvent[5]. This removes residual mother liquor without dissolving the purified crystals. Ensure the solvent for washing has been pre-chilled in an ice bath.
-
Question: My crystals are colored, but the pure compound should be white. How do I remove the color?
Answer: Colored impurities are common byproducts in organic synthesis. They are often highly conjugated molecules that can be effectively removed with activated charcoal.
Causality & Solution:
-
Presence of Colored Impurities: These impurities can become trapped in the crystal lattice if not removed.
-
Solution (Charcoal Treatment): After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient). Keep the solution hot and swirl for 2-5 minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, and then allow the clear, colorless filtrate to cool and crystallize[2]. Be cautious not to add charcoal to a boiling solution, as it can cause bumping.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for recrystallizing ethyl thiadiazole carboxylates? A1: Based on their structure and documented examples, a good starting point is a range of solvents with varying polarities. Ethanol is frequently cited for similar structures like ethyl aminothiazole carboxylates[6][7]. Solvent mixtures such as hexane/ethyl acetate, dichloromethane/hexane, or THF/hexane are also highly effective for thiadiazole derivatives[1][8]. A general screening protocol would involve testing solubility in ethanol, ethyl acetate, acetone, dichloromethane, and toluene.
Q2: Is it better to use a single solvent or a mixed-solvent system? A2: This depends on the solubility profile of your specific compound. A single-solvent system is simpler if you can find a solvent that meets the criteria of high solubility when hot and low solubility when cold. However, many compounds are either too soluble or not soluble enough in common single solvents. In these cases, a mixed-solvent system is ideal. You dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). A small addition of the "good" solvent or gentle heating will clarify the solution, which is then cooled slowly.
Q3: How does the substitution on the thiadiazole ring affect solvent choice? A3: The substituents have a significant impact on the molecule's overall polarity and potential for hydrogen bonding.
-
Amino Groups (-NH2): An amino group, as in ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate, increases polarity and the potential for hydrogen bonding. This makes more polar protic solvents like ethanol or methanol good candidates[6].
-
Alkyl Groups (-CH3, -C2H5): Simple alkyl groups are nonpolar and will slightly decrease the overall polarity, potentially making the compound more soluble in solvents like dichloromethane or THF/hexane mixtures.
-
Aromatic Rings: Phenyl or other aryl substituents will increase the potential for pi-stacking interactions and may favor solvents like toluene or solvent mixtures containing aromatic components.
Section 4: Visualization & Protocols
Data Presentation: Common Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Typical Use Case for Ethyl Thiadiazole Carboxylates |
| Ethanol | 78 | 5.2 | Single solvent for more polar derivatives (e.g., amino-substituted). |
| Ethyl Acetate | 77 | 4.4 | Good starting point for single or mixed-solvent systems (with hexane)[1]. |
| Acetone | 56 | 5.1 | Can be effective, often used in mixed systems with hexane[1]. |
| Dichloromethane | 40 | 3.1 | As a "good" solvent in a mixed pair with an anti-solvent like hexane. |
| Hexane | 69 | 0.1 | Commonly used as the "anti-solvent" in mixed-solvent systems. |
| Toluene | 111 | 2.4 | Useful for compounds with aromatic substituents. |
Experimental Workflow Diagram
Caption: General workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Section 5: References
-
BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem. 2
-
ChemicalBook. Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis. ChemicalBook. 9
-
Niraimathi, V., & Suresh, R. (n.d.). Synthesis and characterisation of some thiadiazole derivatives. 10
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. 1
-
University of California, Los Angeles. Recrystallization. 5
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. 3
-
Qiu, J., et al. (2021). Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. ResearchGate. 11
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. 4
-
ChemicalBook. Ethyl 2-aminothiazole-5-carboxylate synthesis. ChemicalBook. 6
-
ChemicalBook. ETHYL THIAZOLE-4-CARBOXYLATE | 14527-43-6. ChemicalBook. 12
-
ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. 13
-
Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. 7
-
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. 14
-
ResearchGate. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. 8
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. ETHYL THIAZOLE-4-CARBOXYLATE | 14527-43-6 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in scaling up "Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate" production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile heterocyclic compound. 1,2,3-Thiadiazoles are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The this compound derivative, in particular, serves as a crucial intermediate for creating diverse compound libraries for drug discovery.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field experience to ensure scientific integrity and successful experimental outcomes.
I. Troubleshooting Guide: Navigating Synthesis Challenges
This section addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared via the Hurd-Mori reaction.[1][4] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[4][5]
Q1: Low Yield of this compound in the Hurd-Mori Reaction.
A common challenge in the Hurd-Mori synthesis is achieving a high yield.[6] Several factors can contribute to this issue, from the quality of starting materials to the reaction conditions.
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the hydrazone precursor or thionyl chloride can lead to unwanted side reactions, significantly lowering the yield of the desired product.[6]
-
Recommendation: Always use freshly distilled thionyl chloride and ensure the hydrazone precursor is of high purity, confirmed by analytical techniques such as NMR or melting point analysis.
-
-
Reaction Temperature: The Hurd-Mori reaction is sensitive to temperature fluctuations.
-
Recommendation: Maintain a consistent and controlled temperature throughout the reaction. A slow, dropwise addition of thionyl chloride to a cooled suspension of the hydrazone is crucial to prevent exothermic reactions that can lead to decomposition.[5]
-
-
Substituent Effects: The electronic nature of the substituents on the hydrazone can influence the cyclization efficiency. Electron-withdrawing groups on the precursor have been shown to result in better yields compared to electron-donating groups.[6][7]
-
Recommendation: If yields are consistently low, consider modifying the substituents on your starting material to favor the cyclization reaction.[6]
-
-
Inefficient Quenching: Improper quenching of the reaction can lead to product loss.
-
Recommendation: The reaction mixture should be carefully poured onto crushed ice to quench excess thionyl chloride.[5] This should be done in a well-ventilated fume hood due to the vigorous reaction and release of SO2 and HCl gases.
-
II. Frequently Asked Questions (FAQs)
This section covers broader questions regarding the synthesis, purification, and handling of this compound.
Synthesis and Reaction Mechanism
Q2: What is the detailed reaction mechanism for the Hurd-Mori synthesis of this compound?
The Hurd-Mori reaction proceeds through the cyclization of an acylhydrazone with thionyl chloride.[4]
Step-by-Step Mechanism:
-
Formation of the Hydrazone: The synthesis typically starts with the formation of a hydrazone from a corresponding ketone or β-ketoester. For this compound, a common starting material is ethyl 2-chloro-3-oxobutanoate.[8]
-
Reaction with Thionyl Chloride: The hydrazone is then treated with thionyl chloride. The reaction is believed to proceed through the formation of a sulfinyl chloride intermediate.
-
Cyclization: Intramolecular cyclization occurs, leading to the formation of the 1,2,3-thiadiazole ring with the elimination of water and sulfur dioxide.
Q3: Are there alternative synthetic routes to 1,2,3-thiadiazoles?
Yes, while the Hurd-Mori synthesis is a classic method, other approaches exist for synthesizing 1,2,3-thiadiazoles. These include the Pechmann and Wolff syntheses.[9] However, these methods can have limitations such as the use of unstable diazo compounds or air-sensitive reagents.[9] More recent methods have focused on developing milder and more efficient catalytic processes.[2]
Purification
Q4: What is the recommended method for purifying the crude this compound?
The crude product obtained after workup can be purified using one of the following methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system, such as a mixture of ethyl acetate and hexanes, is commonly used.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water) can yield a highly pure product.[1]
The choice of purification method will depend on the nature and quantity of the impurities present.
Handling and Storage
Q5: What are the stability and storage recommendations for this compound?
1,2,3-Thiadiazoles are generally stable heterocyclic compounds.[9] However, like many organic compounds, they can be sensitive to heat, light, and strong acids or bases.
-
Storage: It is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container.
-
Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[3]
III. Experimental Protocols and Data
Detailed Synthesis Protocol for this compound
This protocol is based on the principles of the Hurd-Mori reaction.
Step 1: Synthesis of the Hydrazone Precursor A common precursor is the hydrazone of ethyl 2-chloro-3-oxobutanoate.
Step 2: Cyclization via Hurd-Mori Reaction
-
Suspend the hydrazone precursor in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (typically 1.5-2 equivalents) to the cooled suspension with constant stirring. Caution: This reaction is exothermic and releases toxic gases. It must be performed in a well-ventilated fume hood.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.[5]
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.[1]
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Data Summary: Optimizing Reaction Conditions
The following table summarizes typical reaction parameters that can be optimized to improve the yield and purity of the final product.
| Parameter | Recommended Range | Rationale |
| Thionyl Chloride (Equivalents) | 1.5 - 2.0 | Ensures complete conversion of the hydrazone. Excess can lead to side reactions. |
| Reaction Temperature | 0 °C (initial addition), then Reflux | Controls the initial exothermic reaction and drives the cyclization to completion. |
| Reaction Time | 2 - 6 hours | Sufficient time for the reaction to go to completion. Monitor by TLC. |
| Solvent | Dichloromethane, Chloroform | Inert solvents that do not react with thionyl chloride. |
IV. Visualizing the Workflow
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
V. References
-
Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. Benchchem. Available at: --INVALID-LINK--
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: --INVALID-LINK--
-
4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. Available at: --INVALID-LINK--
-
Technical Support Center: Synthesis of Complex Thiadiazole Structures. Benchchem. Available at: --INVALID-LINK--
-
Thiadiazoles and Their Properties. ISRES. Available at: --INVALID-LINK--
-
This compound 97. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. Available at: --INVALID-LINK--
-
Processes for preparing thiazole carboxylic acids. Google Patents. Available at: --INVALID-LINK--
-
Synthesis of Pyrrolo[2,3-d][1][10][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. NIH. Available at: --INVALID-LINK--
-
The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. PMC - NIH. Available at: --INVALID-LINK--
-
THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Wiley. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. Benchchem. Available at: --INVALID-LINK--
-
Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S). J-STAGE. Available at: --INVALID-LINK--
-
Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents. Available at: --INVALID-LINK--
-
Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. ResearchGate. Available at: --INVALID-LINK--
-
A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC - PubMed Central. Available at: --INVALID-LINK--
-
Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. Available at: --INVALID-LINK--
-
Ethyl 2-chloroacetoacetate. PubChem - NIH. Available at: --INVALID-LINK--
-
ETHYL 4-PHENYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. Available at: --INVALID-LINK--
-
SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents. Available at: --INVALID-LINK--
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. Available at: --INVALID-LINK--
-
Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Google Patents. Available at: --INVALID-LINK--
-
This compound (97%). Amerigo Scientific. Available at: --INVALID-LINK--
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. Available at: --INVALID-LINK--
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC - NIH. Available at: --INVALID-LINK--
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: --INVALID-LINK--
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. ResearchGate. Available at: --INVALID-LINK--
-
Ethyl 2-chloro-3-oxobutanoate. ChemBK. Available at: --INVALID-LINK--
-
Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. Ningbo Inno Pharmchem Co., Ltd. Available at: --INVALID-LINK--
-
Ethyl 4-methyl thiazole-5-carboxylate. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-甲基-1,2,3-噻重氮-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. mdpi.com [mdpi.com]
- 11. 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Spectroscopic Analysis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Welcome to the technical support center for the spectroscopic analysis of "Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate" (EMTC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the characterization of this heterocyclic compound and its associated impurities. The information provided herein is curated to offer practical, experience-driven advice to ensure the integrity and accuracy of your analytical data.
Introduction to Spectroscopic Analysis of EMTC
This compound is a bioactive nitrogen-containing heterocycle. Accurate spectroscopic analysis is paramount for confirming its structure, assessing its purity, and identifying any potential impurities that may have arisen during synthesis or degradation. This guide will focus on the three primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures.[1] For EMTC, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the ethyl ester and methyl groups on the thiadiazole ring.
Q1: I'm seeing unexpected peaks in my ¹H NMR spectrum of EMTC. What could they be?
A1: Unexpected peaks in the ¹H NMR spectrum often indicate the presence of impurities. Common culprits include residual solvents from the synthesis or purification steps, starting materials, or reaction byproducts.
Troubleshooting Steps:
-
Identify Common Solvents: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities. Common solvents used in the synthesis of similar heterocyclic compounds include ethanol, ethyl acetate, and methanol.
-
Check for Starting Materials: Review the synthetic route for EMTC. Common starting materials could include ethyl acetoacetate and various reagents for forming the thiadiazole ring. Their characteristic peaks may be present if the reaction did not go to completion or if purification was incomplete.
-
Consider Side-Reaction Products: Isomeric forms of the thiadiazole or products from incomplete cyclization can lead to unexpected signals. For example, an incomplete reaction might leave unreacted intermediates.
-
Water Peak: A broad peak, typically between 1.5 and 4.7 ppm (depending on the solvent), can indicate the presence of water in your NMR solvent or sample.
Workflow for Impurity Identification by NMR:
Caption: Workflow for identifying unknown peaks in an NMR spectrum.
Q2: The integration of my ethyl ester protons in the ¹H NMR spectrum is incorrect. Why?
A2: Incorrect integration values for the ethyl group (the quartet for the CH₂ and the triplet for the CH₃) relative to the methyl group on the thiadiazole ring can suggest several issues.
Troubleshooting Steps:
-
Purity Issues: The presence of other proton-containing impurities will affect the relative integration.
-
Relaxation Delay (d1): Ensure an adequate relaxation delay (d1) is used during acquisition, especially for quantitative analysis. A short d1 may lead to incomplete relaxation of some protons, causing inaccurate integration. A d1 of at least 5 times the longest T1 is recommended.
-
Phasing and Baseline Correction: Poor phasing or baseline correction can significantly impact the accuracy of integration. Re-process the spectrum carefully.
Q3: What are the expected ¹³C NMR chemical shifts for EMTC?
A3: While a specific, publicly available, fully assigned ¹³C NMR spectrum for EMTC is not readily found, we can predict the approximate chemical shifts based on related thiadiazole derivatives.[2][3]
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Ester) | 160-170 |
| C4 (Thiadiazole) | 145-155 |
| C5 (Thiadiazole) | 130-140 |
| O-CH₂ (Ethyl) | 60-70 |
| CH₃ (Thiadiazole) | 10-20 |
| CH₃ (Ethyl) | 10-15 |
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[4][5][6][7][8]
Q1: My mass spectrum of EMTC shows a peak that is not the expected molecular ion. What could this be?
A1: Several factors can lead to unexpected peaks in a mass spectrum.
Troubleshooting Steps:
-
Adduct Formation: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. Check for peaks at M+23, M+39, etc.
-
Fragmentation: Depending on the ionization method and energy, the molecular ion may fragment. Common fragmentation patterns for esters include the loss of the alkoxy group. For EMTC, fragmentation of the thiadiazole ring is also possible.
-
Impurities: As with NMR, impurities will appear in the mass spectrum. If you have an idea of potential impurities from the synthesis, calculate their expected molecular weights.
Logical Flow for MS Peak Identification:
Caption: Decision tree for identifying unexpected MS peaks.
Q2: How can I confirm the identity of a suspected impurity using MS?
A2: High-resolution mass spectrometry (HRMS) is invaluable for this purpose. By providing a highly accurate mass measurement, you can determine the elemental composition of the impurity. This, combined with fragmentation data (MS/MS), can often lead to an unambiguous identification.
Experimental Protocol: HPLC-MS/MS for Impurity Identification
-
Sample Preparation: Dissolve a small amount of the EMTC sample in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Separation: Use a C18 column with a gradient elution of water and acetonitrile (both often with 0.1% formic acid) to separate the main component from the impurities.[9][10][11]
-
MS Analysis: Direct the eluent from the HPLC to the mass spectrometer.
-
Full Scan MS: Acquire a full scan to determine the m/z of the parent ions of the main peak and any impurity peaks.
-
MS/MS Analysis: Perform product ion scans on the parent ions of interest to obtain fragmentation patterns.
-
Data Analysis: Use the accurate mass to determine the elemental composition and the fragmentation pattern to elucidate the structure of the impurity.
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of EMTC and quantifying impurities.
Q1: I am having trouble getting good separation between my main peak and an impurity. What can I do?
A1: Optimizing the HPLC method is key to achieving good resolution.
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of your aqueous and organic solvents. If you are using isocratic elution, consider switching to a gradient to improve separation.
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly affect retention time and peak shape. While EMTC is not strongly acidic or basic, some impurities might be.
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a C8 or a phenyl-hexyl column, which will offer different selectivity.
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can improve resolution.[12]
Q2: My peaks are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape can be caused by a variety of factors.
Troubleshooting Steps:
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica support of the column can sometimes interact with basic compounds, causing tailing. Adding a small amount of an amine modifier (like triethylamine) to the mobile phase or using an end-capped column can mitigate this.
-
Mismatched Injection Solvent: The solvent in which your sample is dissolved should be as close in composition to the initial mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.
-
Column Degradation: Over time, HPLC columns can degrade. If other troubleshooting steps fail, it may be time to replace the column.
Summary of Potential Impurities and their Spectroscopic Signatures
| Potential Impurity | Likely Origin | Expected ¹H NMR Signals | Expected m/z |
| Ethyl Acetoacetate | Starting Material | Characteristic signals for the acetyl and ethyl ester groups. | 130.06 |
| Unidentified Isomer | Side Reaction | Different chemical shifts for the methyl and ethyl groups. | 172.03 |
| Hydrolyzed Acid | Degradation | Absence of ethyl ester signals; presence of a broad -COOH proton. | 144.00 |
Concluding Remarks
The spectroscopic analysis of "this compound" requires a systematic and logical approach to troubleshooting. By understanding the fundamentals of NMR, MS, and HPLC, and by considering the potential pitfalls in sample preparation and data acquisition, researchers can confidently characterize this compound and its impurities. Always refer to the instrument manuals and standard operating procedures for your specific equipment.[13] When in doubt, consulting with a more experienced colleague or technical support is a valuable step.[13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]
- 5. scispace.com [scispace.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. connectsci.au [connectsci.au]
- 8. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study - Malygin - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship of 4-methyl-1,2,3-thiadiazole-5-carboxamides as Plant Immunity Activators
Introduction: A Novel Frontier in Crop Protection
In the ongoing challenge to secure global food production, the reliance on conventional fungicides that directly target pathogens is increasingly problematic due to the rise of resistant strains and environmental concerns.[1] A more sustainable and sophisticated strategy lies in activating the plant's own innate immune system, a phenomenon known as Systemic Acquired Resistance (SAR).[2][3] Within the chemical classes capable of inducing SAR, the 1,2,3-thiadiazole scaffold has emerged as a particularly promising pharmacophore.[4][5]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a key subclass: 4-methyl-1,2,3-thiadiazole-5-carboxamides. We will dissect the critical structural features that govern their efficacy as plant activators, with a focus on the commercially significant compound, Tiadinil (TDL).[6][7] This document is intended for researchers, scientists, and drug development professionals in the agrochemical field, offering not just a review of the data but also the causal logic behind experimental designs and detailed, actionable protocols.
The Core Directive: Inducing Systemic Acquired Resistance (SAR)
Unlike traditional fungicides, 4-methyl-1,2,3-thiadiazole-5-carboxamides do not typically exhibit direct, potent antimicrobial activity in vitro.[4][8] Their power lies in their ability to prime the plant for a faster, stronger defense response against a broad spectrum of pathogens, including fungi, bacteria, and viruses.[3][7] This is achieved by triggering the SAR signaling pathway.
The SAR pathway is a complex signaling cascade naturally initiated by a localized primary infection. This leads to the production of mobile signals that travel throughout the plant, preparing distal, uninfected tissues for future attacks.[3] A key endogenous signaling molecule in this pathway is salicylic acid (SA).[3] Many chemical inducers, such as S-methyl-benzo[6][7][9]thiadiazole-7-carbothioate (BTH), function as synthetic analogs of SA.[4][10]
Interestingly, research indicates that the active metabolite of Tiadinil, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), induces SAR and the expression of pathogenesis-related (PR) genes in tobacco without requiring the accumulation of salicylic acid.[11] This suggests that these compounds act either at the same level as or downstream of SA in the signaling cascade, offering a distinct mechanistic advantage and a valuable tool for studying plant immunity.[11]
Caption: Simplified SAR pathway activated by 4-methyl-1,2,3-thiadiazole-5-carboxamides.
Chemical Synthesis: Building the Core Scaffold
The synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxamides is generally achieved through a robust and scalable process. The core heterocyclic structure, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is the key intermediate.[12] This is followed by a standard amidation reaction to couple the carboxylic acid with a desired aniline derivative.
Protocol 1: Synthesis of N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Tiadinil)
This protocol outlines the synthesis of the benchmark compound, Tiadinil.[13][14] The rationale for this two-step approach is its efficiency and modularity, allowing for the synthesis of a diverse library of analogs by simply varying the aniline component in the final step.
Step 1: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
-
Materials: Ethyl 2-chloroacetoacetate, Hydrazine hydrate, Thionyl chloride (SOCl₂), Ethanol, Diethyl ether.
-
Procedure:
-
Dissolve ethyl 2-chloroacetoacetate in ethanol.
-
Add hydrazine hydrate dropwise while maintaining the temperature below 10°C. The formation of a hydrazone intermediate is critical for the subsequent cyclization.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting crude hydrazone, add thionyl chloride dropwise at 0°C. This Hurd-Mori reaction is an efficient method for forming the 1,2,3-thiadiazole ring.[15]
-
Allow the reaction to warm to room temperature and then heat under reflux for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it onto crushed ice.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
-
Hydrolyze the ester using a standard procedure (e.g., refluxing with aqueous NaOH), followed by acidification to precipitate the desired 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
-
Recrystallize from an appropriate solvent to obtain the pure product.
-
Step 2: Amide Coupling to form Tiadinil
-
Materials: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, Thionyl chloride (SOCl₂), 3-chloro-4-methylaniline, Toluene, Triethylamine.
-
Procedure:
-
Suspend the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in toluene.
-
Add thionyl chloride and a catalytic amount of DMF. Reflux the mixture for 2 hours to form the acyl chloride. This activation of the carboxylic acid is essential for efficient amidation.
-
Remove excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh toluene.
-
In a separate flask, dissolve 3-chloro-4-methylaniline and triethylamine (as an acid scavenger) in toluene.
-
Add the acyl chloride solution dropwise to the aniline solution at 0°C.
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with water, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and recrystallize the solid residue to yield pure Tiadinil.[13]
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the core scaffold. The primary point of variation is the N-aryl substituent of the carboxamide group.
Impact of N-Aryl Substituents
The electronic and steric properties of the substituent on the aniline ring play a crucial role in determining the SAR-inducing activity. A systematic analysis of various analogs reveals key trends.
| Compound ID | N-Aryl Substituent | Disease | Plant | Protective Effect (%) @ Concentration | Reference |
| Tiadinil (TDL) | 3-chloro-4-methylphenyl | Rice Blast | Rice | >90% @ 50 ppm | [7] |
| Isotianil | 3,4-dichloroisothiazol-5-yl | Rice Blast | Rice | High efficacy in field tests | [16] |
| Analog 1d | N-acyl-N-arylalaninate derivative | Alternaria brassicicola | Brassica | 92% @ 200 µg/mL | [16] |
| BTH | (Reference) Benzo[6][7][9]thiadiazole | Erysiphe cichoracearum | Cucumber | Potent commercial activator | [4][17] |
| Compound 3d | Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate | Erysiphe cichoracearum | Cucumber | More potent than BTH in field tests | [17] |
Key Insights from SAR Data:
-
Halogenation is Key: The presence of a chlorine atom at the 3-position of the phenyl ring, as seen in Tiadinil, is often critical for high activity.[13][14] This is a common feature in many successful agrochemicals, potentially influencing binding affinity or metabolic stability.
-
Methyl Group Contribution: The 4-methyl group on the phenyl ring also contributes positively to the activity of Tiadinil.
-
Bioisosteric Replacement: The thiadiazole ring itself is a critical pharmacophore. It can be considered a bioisostere of other five-membered heterocycles found in bioactive molecules.[5][18] Combining the 1,2,3-thiadiazole core with other bioactive fragments, such as the isothiazole in Isotianil, has proven to be a successful strategy for developing new potent activators.[16]
-
Fluoro-derivatives Show Promise: As demonstrated with benzo-1,2,3-thiadiazole-7-carboxylate derivatives, the introduction of fluorine atoms can significantly enhance SAR-inducing activity, even surpassing commercial standards like BTH.[17]
Comparative Analysis with Alternative SAR Inducers
While 4-methyl-1,2,3-thiadiazole-5-carboxamides are highly effective, it is essential to compare them with other classes of plant activators to understand their relative strengths.
-
Benzo[6][7][9]thiadiazoles (e.g., BTH): BTH is a well-established and widely used SAR inducer.[10] It functions as a functional analog of salicylic acid.[4] While effective, studies have shown that novel derivatives of the thiadiazole-carboxylate scaffold can be more potent than BTH in field applications, suggesting a higher potential for optimization within the 4-methyl-1,2,3-thiadiazole-5-carboxamide class.[17]
-
Isonicotinic Acid Derivatives (e.g., INA): 2,6-dichloroisonicotinic acid (INA) is another classic SAR inducer.[4] Like BTH, it is an analog of salicylic acid. The distinct mechanism of action proposed for the Tiadinil class (acting downstream of SA accumulation) provides a potential advantage in overcoming certain types of pathogen resistance or for use in plants where the SA pathway may be compromised.[11]
Experimental Protocols for Biological Evaluation
Validating the SAR-inducing activity of novel compounds requires a robust and reproducible bioassay. The following protocol describes a standard method using a model plant-pathogen system.
Protocol 2: Quantification of SAR Activation in Arabidopsis thaliana
This workflow is designed to provide a quantitative measure of disease resistance conferred by a test compound. The choice of Arabidopsis thaliana and Pseudomonas syringae represents a well-characterized model system for studying plant immunity.[2][19]
Caption: Experimental workflow for evaluating SAR-inducing compounds.
Step-by-Step Methodology:
-
Plant Growth: Grow Arabidopsis thaliana (e.g., ecotype Col-0) under controlled conditions (16h light/8h dark photoperiod, 22°C) for 4-5 weeks.[11]
-
SAR Induction:
-
Prepare a stock solution of the test compound (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxamide analog) in DMSO.
-
Dilute to the final treatment concentration in sterile water or 10 mM MgCl₂.
-
Apply the solution to three lower leaves of each plant. A soil drench application is a common and effective method.[11] Mock-treat control plants with the vehicle solution only.
-
-
Pathogen Challenge:
-
Two to three days after the initial treatment, prepare a suspension of a virulent pathogen, such as Pseudomonas syringae pv. maculicola ES4326, at an optical density (OD₆₀₀) of 0.005 in 10 mM MgCl₂.[19]
-
Infiltrate two upper, systemic leaves with the bacterial suspension using a needleless syringe.
-
-
Quantification of Resistance:
-
Two to three days post-inoculation, assess disease symptoms visually.
-
To quantify bacterial proliferation, harvest leaf discs from the inoculated areas.
-
Homogenize the discs, perform serial dilutions, and plate on appropriate selective agar medium.
-
Incubate for 48 hours and count the colony-forming units (CFU) per unit area of leaf tissue.[19]
-
A statistically significant reduction in CFU in compound-treated plants compared to mock-treated plants indicates successful SAR induction.
-
Conclusion and Future Directions
The 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold represents a highly versatile and potent class of plant immunity activators. The structure-activity relationship is strongly dictated by the substitution pattern on the N-aryl ring of the carboxamide, with halogen and methyl substituents being key for high efficacy. Their unique mode of action, potentially downstream of salicylic acid accumulation, distinguishes them from many other SAR inducers and offers exciting avenues for research and development.
Future work should focus on:
-
Expanding Chemical Diversity: Synthesizing and screening novel analogs with diverse N-substituents to further refine the SAR and discover compounds with enhanced potency or a broader spectrum of activity.[9]
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of these compounds within the plant cell to better understand their mode of action and to enable rational design of next-generation activators.
-
Field Trials: Moving promising lead compounds from the laboratory to greenhouse and field trials to assess their efficacy under real-world agricultural conditions against a wider range of crops and diseases.[17]
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel, environmentally friendly agrochemicals that harness the power of the plant's own defenses.
References
- 1. globethesis.com [globethesis.com]
- 2. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in Synthetic Chemical Inducers of Plant Immunity [frontiersin.org]
- 4. Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffoldï¼ Synthesis and bioactivity [html.rhhz.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a novel plant activator for rice diseases, tiadinil [jstage.jst.go.jp]
- 8. Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. Tiadinil | C11H10ClN3OS | CID 2804318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 15. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Reprogramming of plants during systemic acquired resistance [frontiersin.org]
A Technical Guide to Validating the Herbicidal Activity of Novel Thiadiazole Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the herbicidal activity of novel thiadiazole compounds. By integrating detailed experimental protocols with comparative data analysis, this document serves as a practical resource for assessing the potential of new chemical entities in weed management.
Introduction: The Role of Thiadiazole Chemistry in Modern Herbicide Development
The 1,3,4-thiadiazole scaffold is a cornerstone in heterocyclic chemistry, renowned for its broad spectrum of biological activities.[1] In agriculture, thiadiazole derivatives have been successfully commercialized as potent herbicides for controlling a wide range of weeds.[2] Compounds such as tebuthiuron are used for selective weed control in crops like sugarcane and corn.[2] The chemical versatility of the thiadiazole ring allows for extensive structural modifications, enabling the development of novel compounds with enhanced efficacy and improved environmental profiles.[3]
A primary mechanism of action for many thiadiazole-based herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants.[4][5] This targeted inhibition leads to the accumulation of phototoxic intermediates, causing rapid cellular damage and plant death.[6][7] As weed resistance to established herbicides like glyphosate continues to grow, the development of new PPO inhibitors, including novel thiadiazole derivatives, is of paramount importance for sustainable agriculture.[8]
This guide offers a systematic approach to evaluating these novel compounds, from initial screening to detailed comparative analysis against established commercial herbicides.
Primary Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
A significant number of thiadiazole herbicides function by targeting Protoporphyrinogen Oxidase (PPO, EC 1.3.3.4), a key enzyme located in the chloroplast.[5] Understanding this pathway is crucial for interpreting experimental results and for the rational design of new herbicidal molecules.
The Causality of PPO Inhibition:
-
Enzyme Blockade: The thiadiazole compound binds to the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[6] PPIX is the final common precursor for the synthesis of both chlorophylls (essential for photosynthesis) and hemes (vital for electron transport chains).[7]
-
Substrate Accumulation: Inhibition of PPO leads to the accumulation of its substrate, PPGIX, within the chloroplast.[7]
-
Cellular Leakage and Auto-oxidation: The excess PPGIX leaks from the chloroplast into the cytoplasm. Here, it is rapidly oxidized to PPIX by non-enzymatic processes.[7]
-
Photosensitization and Oxidative Stress: Unlike the controlled, channeled production within the normal biosynthetic pathway, the accumulation of PPIX throughout the cell turns it into a potent photosensitizer. In the presence of light and oxygen, PPIX generates highly reactive singlet oxygen.[6]
-
Membrane Damage and Cell Death: Singlet oxygen initiates a cascade of lipid peroxidation, rapidly destroying cellular membranes. This leads to cell leakage, tissue necrosis (browning), and ultimately, plant death.[6] The rapid, light-dependent "burning" of plant tissue is a characteristic symptom of PPO-inhibiting herbicides.[6]
References
- 1. Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. pubs.acs.org [pubs.acs.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiadiazole-Based Drugs
The journey of a drug from a laboratory curiosity to a clinical reality is fraught with challenges, none more critical than the transition from a controlled in vitro environment to the complex biological landscape of an in vivo model. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of thiadiazole-based drugs, a class of heterocyclic compounds that have garnered significant attention for their broad therapeutic potential.[1][2] As researchers and drug development professionals, understanding the nuances of this transition is paramount for the successful development of novel therapeutics.
The thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[2][3] Its unique mesoionic character allows thiadiazole-containing compounds to readily cross cellular membranes and interact with a wide array of biological targets, leading to a spectrum of pharmacological activities including anticancer, antimicrobial, and neuroprotective effects.[3][4][5] This guide will delve into the experimental data, explore the underlying mechanisms, and provide practical insights into the evaluation of thiadiazole-based drug candidates.
The Promise in the Dish: In Vitro Evaluation
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to screen large libraries of compounds and elucidate their mechanisms of action. For thiadiazole derivatives, a variety of cell-based and biochemical assays are employed to assess their therapeutic potential.
Common In Vitro Models for Thiadiazole Drug Screening
-
Anticancer Activity: The cytotoxic effects of thiadiazole compounds are frequently evaluated against a panel of human cancer cell lines.[6][7] The MTT assay is a widely used method to determine the concentration at which a drug inhibits cell growth by 50% (IC50). For instance, a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles demonstrated potent antitumor activity against human breast cancer T47D cells with IC50 values in the nanomolar range, comparable to the standard chemotherapeutic drug Adriamycin.[3]
-
Antimicrobial Activity: The antimicrobial efficacy of thiadiazole derivatives is assessed against various strains of bacteria and fungi.[1][8] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a key parameter. Novel 1,3,4-thiadiazole derivatives have shown significant activity against pathogenic bacteria, in some cases exceeding the potency of established antibiotics.[9][10]
-
Neuroprotective Activity: In the context of neurodegenerative diseases like Alzheimer's, in vitro assays focus on the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the aggregation of amyloid-beta and tau proteins.[11][12][13] Several thiadiazole-based compounds have exhibited potent inhibitory activity against these targets in enzymatic and cell-based assays.[12][14]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the IC50 value of a thiadiazole-based compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiadiazole-based drug stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the thiadiazole compound in complete medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, reliability, and high-throughput nature, making it ideal for initial screening. The incubation time is critical as it must be sufficient for the drug to exert its effect but not so long that the control cells become over-confluent.
From Bench to Bedside: The Crucial In Vivo Validation
While in vitro studies provide valuable preliminary data, the true test of a drug's potential lies in its performance within a living organism. In vivo models, typically involving animals, are essential for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the drug's effect on the body), and overall efficacy and safety.[15][16]
Translating In Vitro Success to In Vivo Efficacy: A Case Study in Oncology
A significant challenge in drug development is the often-observed discrepancy between promising in vitro results and disappointing in vivo outcomes.[15][17] For thiadiazole-based anticancer agents, the transition from killing cancer cells in a petri dish to shrinking tumors in a mouse model is a critical hurdle.
One example is the evaluation of thiadiazole derivatives in xenograft models, where human cancer cells are implanted into immunocompromised mice. For instance, a dehydroepiandrosterone (DHEA) derivative fused with a 1,2,3-thiadiazole ring, which showed a potent in vitro IC50 of 0.058 μM against T47D breast cancer cells, was further tested in a T47D xenograft model. The in vivo study demonstrated a significant reduction in tumor growth and metastatic potential, validating the in vitro findings.[4]
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol describes a typical workflow for assessing the in vivo anticancer activity of a thiadiazole-based drug.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HCT-116 for colon cancer)
-
Thiadiazole-based drug formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers once the tumors become palpable.
-
Randomization and Treatment: Once the tumors reach a specific size, randomize the mice into treatment and control groups. Administer the thiadiazole drug (e.g., via oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined schedule and dosage.
-
Efficacy Assessment: Continue to monitor tumor growth and the overall health of the mice throughout the study. Key endpoints include tumor growth inhibition, changes in body weight (as an indicator of toxicity), and survival.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Causality Behind Experimental Choices: Immunocompromised mice are used to prevent the rejection of human tumor cells. The route of drug administration is chosen to mimic the intended clinical route. Tumor volume and body weight are critical parameters for assessing both efficacy and toxicity.
Visualizing the Path: From In Vitro Hit to In Vivo Candidate
The progression from identifying a promising compound in a high-throughput screen to validating its efficacy in an animal model is a multi-step process.
Caption: Workflow from in vitro screening to in vivo validation.
Factors Influencing the In Vitro to In Vivo Correlation
The translation of in vitro data to in vivo outcomes is influenced by a multitude of factors that are absent in a simplified cell culture environment.[15]
-
Pharmacokinetics (ADME): A compound that is highly potent in vitro may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue, rendering it ineffective in vivo.[17] The mesoionic nature of thiadiazoles generally imparts good membrane permeability, which is a favorable pharmacokinetic property.[3]
-
The Tumor Microenvironment: In vivo, tumors are complex ecosystems consisting of cancer cells, stromal cells, blood vessels, and the extracellular matrix. This microenvironment can influence drug response in ways that are not captured in a 2D cell culture.
-
Host Metabolism and Toxicity: The host organism can metabolize the drug into active or inactive forms, and the drug or its metabolites may cause toxicity to healthy tissues, limiting the achievable therapeutic dose.
Data at a Glance: Comparing In Vitro and In Vivo Efficacy of Select Thiadiazole Derivatives
| Compound Class | Specific Example | In Vitro Model | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Anticancer | DHEA-1,2,3-thiadiazole derivative | T47D (Breast Cancer) | 0.058 µM | T47D Xenograft | Reduced tumor growth and metastasis | [4] |
| Anticancer | 1,3,4-Thiadiazole derivative (Filanesib) | Multiple Myeloma Cell Lines | Varies | Clinical Trials | Investigated for multiple myeloma and leukemia | [7] |
| Anticancer | Ciprofloxacin-based 1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 3.26–15.7 µM | Not specified | Not specified | [5] |
| Antimicrobial | Imidazo[2,1-b][3][4][7]thiadiazole derivative | S. aureus, B. subtilis, E. coli | MIC: 0.03-0.5 µg/mL | Not specified | Not specified | [9] |
The Path Forward: Bridging the Divide with Advanced Models
To improve the predictive power of preclinical studies and bridge the gap between in vitro and in vivo results, the field is moving towards more complex and physiologically relevant models.[16][18] These include:
-
3D Cell Cultures (Organoids and Spheroids): These models better mimic the three-dimensional architecture and cell-cell interactions of in vivo tumors.[17]
-
Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is directly implanted into mice, are thought to better recapitulate the heterogeneity and drug response of the original tumor.[17]
-
Microphysiological Systems (Organs-on-a-Chip): These devices aim to model the function of human organs and their interactions, offering a more sophisticated platform for studying drug metabolism and toxicity.[18]
Conclusion
Thiadiazole-based compounds represent a promising and versatile class of therapeutic agents with demonstrated efficacy in a range of in vitro and in vivo models. A thorough understanding of both the potential and the pitfalls of translating early-stage laboratory findings to complex biological systems is essential for the successful development of these and other novel drug candidates. By employing a multi-faceted approach that combines robust in vitro screening with well-designed in vivo validation and embraces advanced preclinical models, the scientific community can more effectively bridge the gap between a promising molecule and a life-saving medicine.
References
- 1. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and In Vitro Biological Activity Evaluation of Novel Imidazo [2,1-B][1,3,4] Thiadiazole as Anti-Alzheimer Agents | Bentham Science [eurekaselect.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Thiadiazole Isomers as Enzyme Inhibitors
Abstract
Thiadiazole scaffolds are privileged structures in medicinal chemistry, with their various isomers demonstrating a wide spectrum of biological activities, including potent enzyme inhibition. The subtle yet significant differences in the electronic and steric profiles of thiadiazole isomers, such as 1,3,4-thiadiazole and 1,2,4-thiadiazole, can lead to profound variations in their binding affinities and inhibitory mechanisms. This guide provides a comprehensive, in-depth protocol for the comparative molecular docking analysis of thiadiazole isomers against a model enzyme target. We will utilize human Carbonic Anhydrase II (hCA II), a well-characterized enzyme and a common target for thiadiazole-based inhibitors, as our case study. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step guidance to empower your computational drug discovery efforts.
Introduction: The Significance of Isomeric Scaffolds in Enzyme Inhibition
Thiadiazoles are five-membered heterocyclic aromatic rings containing one sulfur and two nitrogen atoms. The constitutional isomers, primarily 1,3,4-thiadiazole and 1,2,4-thiadiazole, are frequently incorporated into drug candidates due to their favorable metabolic stability and ability to engage in diverse molecular interactions, such as hydrogen bonding and coordination with metal ions. The arrangement of the heteroatoms within the ring dictates the molecule's dipole moment, hydrogen bonding capacity, and overall shape, which are critical determinants of its interaction with an enzyme's active site.
Molecular docking is a powerful and indispensable computational tool in modern drug discovery. It predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the molecular basis of interaction. By comparing the docking scores and binding modes of different thiadiazole isomers, we can rationally design more potent and selective inhibitors.
This guide will walk through a complete in-silico workflow to compare the inhibitory potential of 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives against hCA II, a zinc-containing metalloenzyme crucial for pH regulation and other physiological processes.
Methodology: A Self-Validating Docking Protocol
The trustworthiness of any docking study hinges on a meticulously validated protocol. This section outlines a step-by-step methodology, explaining the rationale behind each critical choice. For this workflow, we will reference the use of AutoDock Vina, a widely used and validated open-source docking program, and PyMOL for visualization.
Experimental Workflow Overview
The following diagram provides a high-level overview of the comparative docking workflow.
Caption: Workflow for comparative docking analysis of thiadiazole isomers.
Step-by-Step Protocol
Step 1: Target Protein Preparation
-
Acquisition: Download the crystal structure of human Carbonic Anhydrase II (hCA II) from the Protein Data Bank (PDB ID: 2VVA). This structure is co-crystallized with a sulfonamide inhibitor, which helps in defining the active site.
-
Preparation:
-
Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand. The catalytic zinc ion (Zn2+) is essential for inhibition and must be retained.
-
Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are crucial for forming hydrogen bonds.
-
Save the cleaned protein structure as a PDBQT file, which is the required format for AutoDock Vina, containing atomic charges and atom type definitions.
-
Step 2: Ligand Preparation
-
Acquisition: Obtain the 3D structures of your thiadiazole isomers. For this example, we will use a generic 2-amino-1,3,4-thiadiazole and a 5-amino-1,2,4-thiadiazole. These can be drawn using chemical sketchers like ChemDraw or sourced from databases like PubChem.
-
Energy Minimization: It is imperative to use low-energy 3D conformers of the ligands. Use a computational chemistry tool (e.g., Avogadro, ArgusLab) to perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand's starting conformation is sterically and electronically favorable.
-
File Conversion: Convert the energy-minimized ligand structures into the PDBQT format. This process assigns Gasteiger charges and defines the rotatable bonds.
Step 3: Docking Simulation
-
Grid Box Generation: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Rationale: The grid box should be centered on the active site of the enzyme and be large enough to accommodate the ligands in various orientations. A common practice for validating the docking protocol is to use the co-crystallized ligand's position to define the center of the grid box. For hCA II, the grid should be centered on the catalytic Zn2+ ion.
-
Execution: In AutoDock Tools, define the grid box dimensions (e.g., 25 x 25 x 25 Å) centered on the active site.
-
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search. An increased exhaustiveness value enhances the search's thoroughness but also increases computation time.
-
Execution: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
Step 4: Post-Docking Analysis
-
Binding Affinity: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding.
-
Binding Pose Visualization: Load the docked poses (output PDBQT file) along with the protein structure into PyMOL or Chimera.
-
Interaction Analysis: Meticulously analyze the top-ranked binding pose for each isomer. Identify and measure key interactions:
-
Coordination: For metalloenzymes like hCA II, a key interaction is the coordination of a heteroatom from the inhibitor with the active site metal ion (Zn2+).
-
Hydrogen Bonds: Identify hydrogen bonds with key active site residues (e.g., Thr199, Thr200 in hCA II).
-
Hydrophobic Interactions: Note any interactions with hydrophobic residues in the active site.
-
Results: A Comparative Analysis
The docking results for the two hypothetical amino-thiadiazole isomers against hCA II are summarized below. These are representative results based on known inhibition patterns.
| Isomer | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| 2-Amino-1,3,4-thiadiazole | -6.8 | - Strong coordination between N4 and the catalytic Zn2+ ion. - Hydrogen bond between the amino group and the hydroxyl group of Thr199. - The thiadiazole ring is positioned in the hydrophobic pocket. |
| 5-Amino-1,2,4-thiadiazole | -5.9 | - Weaker coordination between N1 and the catalytic Zn2+ ion. - Potential for a hydrogen bond with Thr199, but with a less optimal geometry. - Steric hindrance from the repositioned sulfur atom may lead to a less favorable orientation in the hydrophobic pocket. |
Discussion: Unraveling the Structure-Activity Relationship
The docking results suggest that the 2-amino-1,3,4-thiadiazole isomer is a more potent inhibitor of hCA II than its 1,2,4-thiadiazole counterpart. This can be attributed to the distinct arrangement of heteroatoms in the thiadiazole ring.
The Causality Behind the Difference:
-
Coordination Geometry: The nitrogen atoms in the 1,3,4-thiadiazole ring are positioned in a way that allows for a more favorable coordination geometry with the Zn2+ ion in the active site of hCA II. This strong metal coordination is a hallmark of potent carbonic anhydrase inhibitors.
-
Hydrogen Bonding Network: The positioning of the amino group relative to the ring nitrogens in the 1,3,4-isomer facilitates an optimal hydrogen bond with the key residue Thr199. This interaction helps to anchor the inhibitor in the active site. The different electronic distribution in the 1,2,4-isomer may lead to a slightly altered conformation that weakens this crucial hydrogen bond.
-
Steric and Electronic Factors: The placement of the sulfur atom in the 1,2,4-thiadiazole ring can introduce subtle steric clashes or unfavorable electronic interactions within the confined space of the active site, leading to a less stable binding mode.
The following diagram illustrates the key binding interactions that contribute to the inhibitory activity of a thiadiazole derivative.
Caption: Key binding interactions of a thiadiazole inhibitor in the hCA II active site.
Conclusion and Future Directions
This guide has demonstrated a robust workflow for the comparative docking analysis of thiadiazole isomers. Our case study on hCA II suggests that the 1,3,4-thiadiazole scaffold offers a more favorable geometry for binding than the 1,2,4-thiadiazole isomer, primarily due to superior coordination with the catalytic zinc ion and a more optimal hydrogen bonding network.
These in-silico findings provide a strong rationale for prioritizing the 1,3,4-thiadiazole scaffold in the synthesis and biological evaluation of novel hCA II inhibitors. It is crucial to remember that docking studies are predictive. The next logical step is to validate these computational hypotheses through in vitro enzyme inhibition assays to determine the experimental IC50 values for the synthesized compounds.
A Researcher's Comparative Guide to Thiadiazole-Based Inhibitors: Navigating Cross-Reactivity and Target Specificity
In the landscape of modern drug discovery, heterocyclic compounds are a cornerstone, with thiadiazole derivatives emerging as particularly versatile scaffolds.[1][2] Their broad pharmacological potential is well-documented, showing promise in areas from antimicrobial agents to anticancer therapies.[1][3] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the assurance of target specificity and the mitigation of off-target effects.[4][5] This guide provides an in-depth, objective comparison of thiadiazole-based inhibitors, focusing on the critical parameters of cross-reactivity and target specificity, supported by established experimental methodologies.
The Imperative of Selectivity in Drug Development
The efficacy of a therapeutic agent is intrinsically linked to its ability to engage the intended molecular target. Off-target interactions can lead to unforeseen toxicities and diminish the therapeutic window of a drug.[4][6] For kinase inhibitors, a prominent class of drugs where thiadiazole scaffolds are often employed, the highly conserved ATP-binding site across the kinome presents a significant hurdle to achieving selectivity.[7][8] Therefore, a rigorous and multi-faceted approach to profiling inhibitor selectivity is not just advantageous, but essential for successful drug development.[9][10]
Deconstructing Inhibitor Performance: A Multi-Assay Approach
A comprehensive understanding of an inhibitor's behavior requires a combination of biochemical and cell-based assays. While biochemical assays offer a controlled environment to measure direct target engagement and enzymatic inhibition, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability and the presence of competing endogenous ligands.[10][11][12]
I. Biochemical Assays: The First Line of Assessment
Biochemical assays are fundamental for the initial characterization of inhibitor potency and selectivity.[13] They provide a direct measure of a compound's interaction with its purified target protein(s).
Kinase Activity Assays
These assays directly measure the catalytic activity of a kinase and its inhibition by a test compound. A widely used method involves radiometric assays that quantify the transfer of a radiolabeled phosphate from ATP to a substrate.[14]
Illustrative Data: Comparative Kinase Inhibition Profiles
To demonstrate how data from such assays can be interpreted, consider the following hypothetical profiles for two thiadiazole-based inhibitors, Compound A and Compound B, targeting Kinase X.
| Compound | Target Kinase | IC50 (nM) vs Kinase X | IC50 (nM) vs Kinase Y (Off-Target) | IC50 (nM) vs Kinase Z (Off-Target) | Selectivity Ratio (Kinase Y/Kinase X) |
| Compound A | Kinase X | 15 | 1500 | >10,000 | 100 |
| Compound B | Kinase X | 25 | 250 | 5000 | 10 |
| Reference Inhibitor | Kinase X | 10 | 500 | 1000 | 50 |
Table 1: This table presents hypothetical data comparing the in vitro inhibitory potency (IC50) of two novel thiadiazole-based inhibitors against their primary target (Kinase X) and two representative off-target kinases (Kinase Y and Z). A higher selectivity ratio indicates greater specificity for the target kinase.
Interpretation: Compound A demonstrates superior selectivity over Compound B and the reference inhibitor, with a 100-fold higher potency for Kinase X compared to the closest off-target, Kinase Y. This suggests a lower likelihood of off-target effects mediated by Kinase Y inhibition.
Kinome Profiling: A Global View of Selectivity
To gain a broader understanding of an inhibitor's selectivity, it is crucial to screen it against a large panel of kinases, a process known as kinome profiling.[15][16] This can be achieved using various platforms that employ peptide arrays or multiplexed inhibitor beads to assess the activity of hundreds of kinases simultaneously.[17][18]
Experimental Protocol: Radiometric Kinase Activity Assay
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and DTT.
-
Aliquot Kinase: Dilute the purified target kinase to the desired concentration in the reaction buffer and add to a 96-well plate.
-
Add Inhibitor: Add serial dilutions of the thiadiazole-based inhibitor to the wells. Include a DMSO control (vehicle).
-
Initiate Reaction: Add a mixture of the kinase-specific peptide substrate and [γ-³³P]ATP to start the reaction.
-
Incubate: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash: Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add a scintillant and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
II. Cell-Based Assays: Validating Target Engagement in a Biological Context
While biochemical assays are informative, they do not fully recapitulate the complex cellular environment.[11] Cell-based assays are therefore critical for confirming that an inhibitor can enter cells, engage its target, and exert a biological effect.[19][20]
Cellular Thermal Shift Assay (CETSA®): A Direct Measure of Target Engagement
CETSA® is a powerful technique that directly assesses the binding of a compound to its target protein in intact cells or tissues.[21][22] The principle is based on the ligand-induced thermal stabilization of the target protein.[23][24]
Illustrative Data: CETSA® Analysis of Compound A and Compound B
| Compound | Target Protein | ΔTm (°C) in Cells |
| Compound A | Kinase X | +5.2 |
| Compound B | Kinase X | +2.1 |
| Vehicle (DMSO) | Kinase X | 0 |
Table 2: This table shows hypothetical thermal shift (ΔTm) data for Compound A and Compound B. A larger positive ΔTm indicates greater stabilization of the target protein upon compound binding, signifying stronger target engagement in a cellular context.
Interpretation: Compound A induces a more significant thermal stabilization of Kinase X compared to Compound B, suggesting more robust target engagement within the cell. This corroborates the biochemical data and increases confidence in Compound A as a more potent on-target modulator.
Experimental Protocol: Western Blot-Based CETSA®
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the thiadiazole inhibitor or vehicle (DMSO) for a specified time.
-
Harvest and Resuspend: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot and Heat: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Freeze-Thaw Lysis: Subject the samples to three rapid freeze-thaw cycles to lyse the cells.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein, followed by a secondary antibody.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate a melt curve. Determine the melting temperature (Tm) and the thermal shift (ΔTm).
Phenotypic Assays: Assessing Downstream Functional Effects
Ultimately, the goal of a targeted inhibitor is to elicit a specific biological response. Phenotypic assays, such as cell viability or proliferation assays, are used to measure the functional consequences of target inhibition.[25]
Illustrative Data: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line (Target-Dependent) | GI50 (nM) | Cell Line (Target-Independent) | GI50 (nM) |
| Compound A | Cancer Line 1 | 50 | Normal Line 1 | >10,000 |
| Compound B | Cancer Line 1 | 200 | Normal Line 1 | 5000 |
Table 3: This table presents hypothetical growth inhibition (GI50) data for Compound A and Compound B in a cancer cell line where growth is dependent on Kinase X activity and a normal cell line where it is not. A large differential in GI50 values indicates on-target anti-proliferative activity.
Interpretation: Compound A exhibits potent and selective anti-proliferative activity in the target-dependent cancer cell line, with minimal effect on the normal cell line. This suggests that its cytotoxic effects are primarily mediated through the inhibition of Kinase X.
Conclusion: A Holistic Approach to Inhibitor Characterization
The development of selective and effective thiadiazole-based inhibitors requires a comprehensive and systematic evaluation of their on- and off-target activities. By integrating data from a suite of biochemical and cell-based assays, researchers can build a robust profile of an inhibitor's performance, enabling informed decisions in the lead optimization process. The methodologies and comparative data presented in this guide provide a framework for the rigorous assessment of thiadiazole-based inhibitors, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Critical Needs in Cellular Target Engagement [discoverx.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CETSA [cetsa.org]
- 25. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-Methyl-1,2,3-Thiadiazole-5-Carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 18212-20-9). The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management, ensuring the protection of laboratory personnel and the preservation of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic compound whose hazard profile necessitates careful handling.
Key Hazard Information:
| Hazard Classification | Description | Precautionary Statement | Source |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [1][2] |
| Combustible Liquid | Classified as a combustible liquid. | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [1][4] |
Personal Protective Equipment (PPE): The First Line of Defense
Adherence to a stringent PPE protocol is non-negotiable when handling and preparing this compound for disposal.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and potential vapors causing eye irritation.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[1][8] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of vapors which may cause respiratory irritation.[1][9] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste streams is a cornerstone of safe laboratory practice. Do not mix this compound waste with incompatible materials.[1][10]
Step 1: Waste Identification
Step 2: Container Selection
-
Use only compatible, leak-proof containers with secure screw caps.[1][12] High-density polyethylene (HDPE) containers are generally a good choice.
-
Do not use metal containers, as the compound or its potential degradation products could be corrosive.[12]
-
Ensure the container is clean and dry before use.
Step 3: Waste Collection
-
Liquid Waste:
-
Collect neat (undiluted) this compound and solutions containing this compound in a dedicated hazardous waste container.[8]
-
If the compound was used in a solvent, the entire solution should be treated as hazardous waste. Halogenated and non-halogenated solvent waste streams should generally be kept separate.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.[1][12]
-
-
Solid Waste:
-
Collect any solid waste contaminated with the compound, such as pipette tips, weigh boats, and absorbent paper, in a separate, clearly labeled solid hazardous waste container.[8]
-
This container should be a durable, sealable bag or a wide-mouthed solid waste drum.
-
-
Sharps Waste:
-
Dispose of any contaminated sharps, such as needles or broken glassware, in a designated, puncture-proof sharps container.[8]
-
Step 4: Labeling
-
All waste containers must be properly labeled with a hazardous waste tag as soon as waste is added.[11][13] The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[11]
-
The approximate concentration and volume of the waste.
-
All associated hazard symbols (e.g., irritant, combustible).
-
The date of accumulation.[11]
-
The name of the principal investigator and the laboratory location.[11]
Storage of Waste Pending Disposal
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA must be under the control of the laboratory personnel and located at or near the point of generation.[12]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Segregate waste containers from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10]
-
The storage area should be cool, dry, and well-ventilated.[3]
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[7] For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Place the absorbed or swept material into a labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with soap and water. Collect the cleaning materials as hazardous solid waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Method
The primary and recommended route for the final disposal of this compound is through an approved hazardous waste disposal service.[8]
-
Incineration: High-temperature incineration at a licensed hazardous waste facility is the preferred method of disposal. The presence of sulfur and nitrogen in the molecule means that combustion will likely produce oxides of sulfur (SOx) and nitrogen (NOx).[4] Permitted incinerators are equipped with scrubbers and other pollution control devices to manage these emissions in a compliant manner.
-
Landfill: Direct landfilling of this organic compound is not an environmentally sound practice and is generally prohibited for hazardous chemical waste.
-
Sewer Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain.[3][11] This practice is illegal and poses a significant threat to aquatic ecosystems.
Regulatory Considerations (United States - EPA)
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics.[3][11]
-
Waste Codes: While this compound is not specifically listed by name, it would likely be classified based on its characteristics:
-
D001 (Ignitability): As a combustible liquid, if it has a flashpoint below 140°F (60°C), it would be classified as an ignitable waste.[13]
-
Toxicity Characteristic (D004-D043): If the compound is found to be toxic by the Toxicity Characteristic Leaching Procedure (TCLP), it would carry a D-code for toxicity.[13]
-
-
It is the responsibility of the waste generator to properly characterize their waste. Consult with your institution's EHS department to ensure the correct waste codes are assigned.[14]
Causality in Procedural Choices
-
Why Segregate Waste? Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire. For instance, mixing this combustible liquid with a strong oxidizing agent could lead to a fire or explosion.
-
Why Incineration? Incineration is chosen to ensure the complete destruction of the organic molecule, preventing its persistence in the environment.[4] While it produces SOx and NOx, regulated facilities are designed to handle these byproducts safely.
-
Why Not Drain Disposal? The complex heterocyclic structure is unlikely to be readily biodegradable in standard wastewater treatment systems.[1] Its potential toxicity to aquatic organisms makes drain disposal an unacceptable risk.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental responsibility.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
- 7. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. actenviro.com [actenviro.com]
- 14. dco.uscg.mil [dco.uscg.mil]
Navigating the Safe Handling of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a key building block in the synthesis of various bioactive compounds. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but also to maintain the highest standards of laboratory safety.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
This profile necessitates a robust safety protocol to prevent accidental exposure. The thiadiazole moiety, a sulfur and nitrogen-containing heterocycle, contributes to its reactivity and potential for biological interaction, which is beneficial for its intended applications but also underscores the need for caution during handling.[2][3][4][5][6][7][8][9]
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Precautionary Statement Codes |
| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P264, P280, P305+P351+P338, P337+P313 |
| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405 |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale behind each selection.
Eye and Face Protection
-
Requirement: Tightly fitting safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield used in conjunction with safety goggles is strongly recommended.
-
Causality: The ester and thiadiazole functional groups can cause significant irritation upon contact with the delicate tissues of the eye.[1] Standard safety glasses do not provide a sufficient seal to protect against vapors and splashes.
Skin Protection
-
Requirement: A flame-retardant lab coat must be worn and fully fastened. Disposable nitrile gloves are the minimum requirement for hand protection. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber or Viton™.
-
Causality: The compound is a known skin irritant.[1] Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact. However, for extended exposure, more robust materials are necessary to prevent permeation.[10][11][12][13] Always inspect gloves for any signs of degradation or puncture before and during use.
Table 2: Glove Selection Guide (General Recommendations)
| Glove Material | Breakthrough Time (General) | Degradation (General) | Suitability for this compound |
| Nitrile | Varies | Good | Recommended for incidental contact. |
| Latex | Fair | Fair | Not recommended due to potential for allergies and lower chemical resistance. |
| Butyl Rubber | Excellent | Excellent | Recommended for extended contact or immersion. |
| Viton™ | Excellent | Excellent | Recommended for extended contact or immersion, especially with aromatic or chlorinated compounds. |
Note: This table provides general guidance. It is imperative to consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection
-
Requirement: All handling of solid or concentrated forms of this compound should be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[1][14][15][16]
-
Causality: The compound may cause respiratory irritation.[14][17] The organic vapor cartridge contains activated carbon, which adsorbs the organic molecules, preventing them from being inhaled.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Spill Kit: Confirm that a chemical spill kit appropriate for organic compounds is accessible.
-
Weighing: When weighing the solid compound, use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.
Dissolving and Reaction Setup
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the solid to the solvent slowly to avoid splashing.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and a temperature probe to prevent overheating and potential decomposition.
Post-Handling and Decontamination
-
Hand Washing: Immediately after handling, even if gloves were worn, wash hands thoroughly with soap and water.
-
Surface Decontamination: Decontaminate all surfaces, glassware, and equipment that came into contact with the compound. A solution of a laboratory detergent followed by a rinse with a suitable solvent (e.g., ethanol or acetone, ensuring compatibility with the equipment) is generally effective.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
Emergency Procedures: Be Prepared for the Unexpected
Spill Response
A swift and appropriate response to a spill is critical to mitigate potential hazards.[18][19][20][21]
Diagram 1: Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
-
Small Spills (Manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable laboratory cleaner, followed by a solvent rinse.
-
-
Large Spills (Requires specialized assistance):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) office.
-
Prevent entry to the affected area.
-
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[17]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Diagram 2: Waste Disposal Pathway
Caption: Pathway for the proper disposal of chemical waste.
-
Waste Collection: All waste materials, including excess reagent, contaminated PPE, and spill cleanup debris, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
-
Disposal Method: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[18]
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can confidently and safely handle this compound, fostering a secure environment for groundbreaking research.
References
- 1. us.msasafety.com [us.msasafety.com]
- 2. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soeagra.com [soeagra.com]
- 6. Synthesis, Structural Characterization, and Biological Activities of 1,3,4- Thiadiazole Derivatives Containing Sulfonylpiperazine Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 14. petromarine.com [petromarine.com]
- 15. northwestern.edu [northwestern.edu]
- 16. Organic Vapor/Acid Gas Cartridges For 8000 Series Respirators - Moldex [moldex.com]
- 17. This compound - Safety Data Sheet [chemicalbook.com]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. ccny.cuny.edu [ccny.cuny.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
